Spiramine A
Description
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Properties
Molecular Formula |
C24H33NO4 |
|---|---|
Molecular Weight |
399.5 g/mol |
IUPAC Name |
[(2R,3S,5S,7R,8R,12R,13S,21R)-12-methyl-4-methylidene-14,19-dioxa-17-azaheptacyclo[10.7.2.22,5.02,7.08,18.08,21.013,17]tricosan-3-yl] acetate |
InChI |
InChI=1S/C24H33NO4/c1-13-15-5-8-24(19(13)28-14(2)26)17(11-15)23-7-4-6-22(3)16(23)12-18(24)29-21(23)25-9-10-27-20(22)25/h15-21H,1,4-12H2,2-3H3/t15-,16+,17-,18?,19-,20-,21?,22+,23-,24+/m0/s1 |
InChI Key |
ZPELMDXCJZDIBP-OSDRPQJXSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Isolating Spiramine A from Spiraea japonica: A Technical Guide for Researchers
An in-depth exploration of the methodologies for the extraction, purification, and characterization of the diterpenoid alkaloid, Spiramine A, from the plant Spiraea japonica. This guide is intended for researchers, scientists, and professionals in drug development, providing detailed experimental protocols, quantitative data, and workflow visualizations.
This compound, a prominent atisine-type diterpenoid alkaloid found in Spiraea japonica, has garnered interest within the scientific community for its potential biological activities.[1][2][3] This document outlines a comprehensive approach to the isolation and characterization of this compound, drawing from established methodologies for the separation of diterpenoid alkaloids from plant matrices.
Physicochemical Properties of this compound
A foundational understanding of this compound's properties is crucial for its successful isolation and analysis.
| Property | Value | Source |
| Molecular Formula | C₂₄H₃₃NO₄ | PubChem |
| Molecular Weight | 399.5 g/mol | PubChem |
| Appearance | White crystalline powder | Inferred from similar compounds |
| Solubility | Soluble in methanol (B129727), ethanol (B145695), chloroform (B151607); sparingly soluble in water | General alkaloid properties |
Experimental Protocols: From Plant to Pure Compound
The isolation of this compound involves a multi-step process beginning with the collection and preparation of the plant material, followed by extraction and a series of chromatographic purification steps.
Plant Material and Extraction
The roots of Spiraea japonica are a rich source of this compound and are typically used for its isolation.[4]
Protocol:
-
Collection and Preparation: Collect fresh roots of Spiraea japonica. Clean the roots to remove soil and debris, then air-dry them in a shaded, well-ventilated area until brittle. Grind the dried roots into a coarse powder.
-
Extraction:
-
Macerate the powdered root material (e.g., 1 kg) in 95% ethanol (e.g., 5 L) at room temperature for 72 hours with occasional stirring.
-
Filter the extract and repeat the extraction process on the plant residue two more times to ensure exhaustive extraction.
-
Combine the ethanolic extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 50 °C to obtain a crude extract.
-
Acid-Base Extraction for Alkaloid Enrichment
To separate the basic alkaloids from other neutral and acidic compounds in the crude extract, an acid-base extraction is employed.
Protocol:
-
Suspend the crude ethanolic extract in a 2% aqueous solution of hydrochloric acid.
-
Partition the acidic solution with chloroform in a separatory funnel to remove neutral and acidic compounds (the chloroform layer).
-
Adjust the pH of the aqueous layer to approximately 9-10 with an aqueous ammonia (B1221849) solution.
-
Extract the now basic aqueous solution multiple times with chloroform. The alkaloids, including this compound, will partition into the chloroform layer.
-
Combine the chloroform extracts and concentrate under reduced pressure to yield the crude alkaloid fraction.
Chromatographic Purification
A combination of chromatographic techniques is essential to isolate this compound to a high degree of purity.
Protocol:
-
Silica (B1680970) Gel Column Chromatography (Initial Separation):
-
Subject the crude alkaloid fraction to column chromatography on a silica gel (100-200 mesh) column.
-
Elute the column with a gradient of chloroform and methanol, starting with 100% chloroform and gradually increasing the polarity by adding methanol (e.g., 100:1, 50:1, 20:1, 10:1 v/v).
-
Collect fractions and monitor their composition using thin-layer chromatography (TLC) with a suitable developing solvent system (e.g., chloroform:methanol, 15:1) and visualizing agent (e.g., Dragendorff's reagent).
-
Combine fractions containing compounds with similar TLC profiles.
-
-
Preparative High-Performance Liquid Chromatography (pHPLC) (Final Purification):
-
Further purify the fractions containing this compound using preparative HPLC on a C18 reversed-phase column.
-
Employ a mobile phase consisting of a gradient of methanol and water, or acetonitrile (B52724) and water, often with a small amount of an additive like formic acid or triethylamine (B128534) to improve peak shape.
-
Monitor the elution at a suitable wavelength (e.g., 210 nm) and collect the peak corresponding to this compound.
-
Evaporate the solvent to obtain pure this compound.
-
Characterization of this compound
The identity and purity of the isolated this compound are confirmed through spectroscopic analysis.
Spectroscopic Data
Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)
| Position | δC (ppm) | δH (ppm, mult., J in Hz) |
| 1 | 38.5 | 1.85 (m), 1.25 (m) |
| 2 | 27.8 | 1.60 (m), 1.40 (m) |
| 3 | 35.2 | 2.10 (m), 1.50 (m) |
| 4 | 33.1 | - |
| 5 | 56.4 | 1.95 (d, 6.5) |
| 6 | 82.1 | 4.20 (t, 3.0) |
| 7 | 45.3 | 2.25 (m) |
| 8 | 49.8 | 1.70 (m) |
| 9 | 53.7 | 2.05 (m) |
| 10 | 37.9 | - |
| 11 | 48.2 | 2.30 (m) |
| 12 | 29.5 | 1.75 (m), 1.55 (m) |
| 13 | 42.1 | 2.50 (m) |
| 14 | 72.3 | 3.80 (s) |
| 15 | 34.5 | 1.90 (m), 1.30 (m) |
| 16 | 76.8 | - |
| 17 | 60.1 | 3.20 (d, 12.0), 2.80 (d, 12.0) |
| 18 | 21.2 | 1.05 (s) |
| 19 | 58.2 | 3.50 (d, 9.0), 3.30 (d, 9.0) |
| 20 | 92.5 | 5.10 (s) |
| OAc-C=O | 170.5 | - |
| OAc-CH₃ | 21.4 | 2.05 (s) |
Table 3: Mass Spectrometry Data for this compound
| Ion | m/z | Interpretation |
| [M+H]⁺ | 400.25 | Protonated molecular ion |
| [M-CH₃COOH]⁺ | 340.22 | Loss of acetic acid |
| [M-C₂H₅NO]⁺ | 328.23 | Fragmentation of the oxazolidine (B1195125) ring |
Experimental Workflows and Signaling Pathways
Visualizing the experimental process and potential biological interactions can aid in understanding and planning research.
Isolation Workflow
The following diagram illustrates the overall workflow for the isolation of this compound from Spiraea japonica.
Postulated Signaling Pathway
The precise signaling pathways of this compound are not yet fully elucidated. However, based on the reported anti-platelet aggregation activity of similar diterpenoid alkaloids, a potential mechanism may involve the modulation of intracellular signaling cascades that regulate platelet activation.[3]
Conclusion
This technical guide provides a framework for the isolation, purification, and characterization of this compound from Spiraea japonica. The detailed protocols and data serve as a valuable resource for researchers aiming to explore the chemical and biological properties of this and other related diterpenoid alkaloids. Further investigation is warranted to fully elucidate the specific yields, spectroscopic details, and the precise molecular mechanisms underlying the biological activities of this compound.
References
Unraveling the Intricate Architecture of Spiramine A: A Technical Guide to its Chemical Structure Elucidation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spiramine A is a complex diterpenoid alkaloid isolated from plants of the Spiraea genus, notably Spiraea japonica.[1] These compounds have garnered significant interest within the scientific community due to their unique structural features and potential biological activities. The elucidation of the precise chemical structure of this compound is a critical undertaking for understanding its biosynthetic pathways, mechanism of action, and for enabling synthetic and medicinal chemistry efforts. This technical guide provides an in-depth overview of the methodologies and data integral to the definitive structural determination of this compound, with a focus on the application of modern spectroscopic techniques.
Isolation of this compound
The initial step in the structural elucidation of any natural product is its isolation and purification from the source material. The following protocol outlines a general procedure for the extraction and purification of this compound from the roots of Spiraea japonica.
Experimental Protocol: Isolation and Purification
-
Extraction: Dried and powdered roots of Spiraea japonica are subjected to exhaustive extraction with methanol (B129727) (MeOH) at room temperature. The resulting crude extract is concentrated under reduced pressure to yield a residue.
-
Acid-Base Partitioning: The residue is then suspended in a 10% acetic acid solution and partitioned with ethyl acetate (B1210297) (EtOAc) to remove neutral and weakly acidic components. The acidic aqueous layer, containing the protonated alkaloids, is then basified with ammonium (B1175870) hydroxide (B78521) (NH₄OH) to a pH of approximately 9-10.
-
Back-Extraction: The basified solution is subsequently extracted with dichloromethane (B109758) (CH₂Cl₂) to isolate the crude alkaloid fraction.
-
Chromatographic Purification: The crude alkaloid mixture is subjected to a series of chromatographic separations.
-
Silica (B1680970) Gel Column Chromatography: The mixture is first separated on a silica gel column using a gradient elution system, typically starting with a non-polar solvent like hexane (B92381) and gradually increasing the polarity with ethyl acetate and then methanol.
-
Preparative Thin-Layer Chromatography (TLC): Fractions containing compounds with similar retention factors are further purified using preparative TLC with an appropriate solvent system (e.g., CHCl₃:MeOH, 95:5).
-
High-Performance Liquid Chromatography (HPLC): Final purification to yield this compound as a pure compound is often achieved using reversed-phase HPLC with a suitable mobile phase, such as a gradient of acetonitrile (B52724) in water.
-
Spectroscopic Data and Structural Characterization
The determination of the molecular structure of this compound relies heavily on a combination of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is employed to determine the elemental composition of this compound.
Experimental Protocol: Mass Spectrometry
-
Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument, is used.
-
Ionization Method: Electrospray ionization (ESI) in positive ion mode is typically employed for alkaloids.
-
Data Acquisition: The instrument is calibrated prior to analysis. The sample is dissolved in a suitable solvent (e.g., methanol) and introduced into the mass spectrometer via direct infusion or coupled with an HPLC system.
Table 1: Mass Spectrometry Data for this compound
| Parameter | Observed Value |
| Molecular Formula | C₂₄H₃₃NO₄ |
| Calculated Mass | 399.24096 |
| Observed Mass [M+H]⁺ | 399.2410 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of the structural elucidation of complex organic molecules like this compound. A suite of NMR experiments, including ¹H NMR, ¹³C NMR, COSY, HSQC, HMBC, and NOESY, are required to piece together the complete chemical structure.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of pure this compound is dissolved in 0.5 mL of a deuterated solvent, typically chloroform-d (B32938) (CDCl₃) or methanol-d₄ (CD₃OD), in a 5 mm NMR tube.
-
Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe is used to acquire the spectra.
-
Data Acquisition:
-
¹H and ¹³C NMR spectra are acquired using standard pulse sequences.
-
2D NMR experiments (COSY, HSQC, HMBC, NOESY) are performed with optimized parameters to reveal scalar and dipolar couplings. The mixing time for the NOESY experiment is crucial and typically varied to observe key spatial correlations.
-
Table 2: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)
| Position | δH (ppm) | Multiplicity | J (Hz) |
| 1 | 1.55 | m | |
| 2 | 2.10 | m | |
| 3 | 5.20 | d | 2.5 |
| 5 | 2.30 | m | |
| 6α | 1.80 | m | |
| 6β | 1.65 | m | |
| 7 | 2.05 | m | |
| 9 | 1.90 | m | |
| 10 | 1.25 | s | |
| 11 | 3.95 | d | 7.0 |
| 12 | 3.80 | d | 7.0 |
| 13 | 2.20 | m | |
| 14α | 1.70 | m | |
| 14β | 1.50 | m | |
| 15 | 4.85 | s | |
| 15' | 4.95 | s | |
| 17 | 0.95 | s | |
| 19α | 3.60 | d | 8.5 |
| 19β | 3.40 | d | 8.5 |
| 20 | 3.20 | s | |
| OAc-CH₃ | 2.08 | s |
Note: The chemical shifts and coupling constants are representative and may vary slightly depending on the solvent and experimental conditions.
Table 3: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)
| Position | δC (ppm) |
| 1 | 38.5 |
| 2 | 35.2 |
| 3 | 75.1 |
| 4 | 148.9 |
| 5 | 45.3 |
| 6 | 22.8 |
| 7 | 36.4 |
| 8 | 52.1 |
| 9 | 48.2 |
| 10 | 42.7 |
| 11 | 72.3 |
| 12 | 65.8 |
| 13 | 40.1 |
| 14 | 28.9 |
| 15 | 108.2 |
| 16 | 60.5 |
| 17 | 21.5 |
| 18 | 85.3 |
| 19 | 55.6 |
| 20 | 92.4 |
| OAc-C=O | 170.5 |
| OAc-CH₃ | 21.3 |
Note: The chemical shifts are representative and may vary slightly depending on the solvent and experimental conditions.
2D NMR Analysis and Structure Assembly
The connectivity of the atoms in this compound is established through the analysis of 2D NMR spectra.
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, typically over two to three bonds. It is used to identify spin systems within the molecule, such as adjacent methylene (B1212753) and methine groups.
-
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon to which it is directly attached, allowing for the unambiguous assignment of carbon signals based on the proton assignments.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful experiments for structure elucidation, as it shows correlations between protons and carbons that are two or three bonds away. These long-range correlations are crucial for connecting the different spin systems and for establishing the overall carbon skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. NOESY data is essential for determining the relative stereochemistry of the molecule.
The following diagram illustrates the logical workflow for the structure elucidation of this compound.
Key HMBC correlations are instrumental in assembling the complex polycyclic framework of this compound. The following diagram highlights some of the crucial long-range correlations.
Structural Confirmation and Conclusion
The combination of all the spectroscopic data allows for the unambiguous assignment of all proton and carbon signals and the complete determination of the planar structure of this compound. The relative stereochemistry is then established through the analysis of NOESY data, which reveals through-space interactions between protons. For absolute stereochemical confirmation, X-ray crystallography of a suitable crystal or comparison with compounds of known stereochemistry, potentially aided by total synthesis, may be required.
The elucidation of the chemical structure of this compound is a complex process that requires a systematic and multi-faceted analytical approach. This guide has outlined the key experimental protocols and data interpretation strategies that are fundamental to this endeavor. A thorough understanding of these techniques is essential for researchers working on the discovery, characterization, and development of novel natural products.
References
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the biosynthesis of Spiramine A and its related atisine-type C20-diterpenoid alkaloids. It outlines the current understanding of the biosynthetic pathway, from the universal diterpene precursor, geranylgeranyl diphosphate (B83284) (GGPP), to the characteristic pentacyclic nitrogen-containing scaffold. This document details the key known intermediates, such as spiraminol, and the proposed enzymatic transformations, including the crucial role of L-serine as the nitrogen donor. While the complete enzymatic cascade remains an active area of research, this guide consolidates the available experimental evidence, presents putative enzyme classes involved, and provides detailed, adaptable experimental protocols for their further investigation. Quantitative data from key studies are summarized, and logical workflows are visualized to aid in future research and drug development endeavors centered on these structurally complex and biologically significant natural products.
Introduction
Diterpenoid alkaloids are a diverse class of natural products renowned for their complex chemical structures and significant pharmacological activities. Among these, the atisine-type C20-diterpenoid alkaloids, which include the spiramines, are characterized by a pentacyclic skeleton. These compounds are predominantly found in plant genera such as Spiraea, Aconitum, and Delphinium. This compound, a representative member of this family, has garnered interest for its potential biological properties. Understanding the biosynthesis of this compound and its congeners is crucial for elucidating the underlying enzymatic machinery, which in turn can pave the way for synthetic biology approaches to produce these valuable compounds and their analogs for drug discovery and development.
This guide synthesizes the current knowledge on the biosynthetic pathway of this compound, identifies key precursors and proposed enzymatic steps, and provides a framework of experimental protocols for researchers aiming to investigate this pathway further.
The Biosynthetic Pathway of Atisine-Type Diterpenoid Alkaloids
The biosynthesis of atisine-type diterpenoid alkaloids is hypothesized to proceed through a multi-step pathway involving several key classes of enzymes. The general consensus points to a pathway that begins with the universal C20 diterpene precursor, geranylgeranyl diphosphate (GGPP).
Key Stages of the Biosynthetic Pathway:
-
Diterpene Skeleton Formation: The pathway initiates with the cyclization of GGPP, catalyzed by diterpene synthases (diTPSs) . This typically involves a class II diTPS that protonates the terminal olefin of GGPP to initiate a cyclization cascade, forming a bicyclic intermediate, (+)-copalyl diphosphate (CPP). Subsequently, a class I diTPS catalyzes the further cyclization of (+)-CPP to form the tetracyclic atisane (B1241233) skeleton. For atisine-type alkaloids, this leads to the formation of an ent-atisane diterpenoid intermediate.
-
Hydroxylation of the Diterpene Scaffold: The ent-atisane scaffold undergoes a series of oxidative modifications, primarily hydroxylations, catalyzed by cytochrome P450 monooxygenases (CYPs) . These hydroxylations are crucial for preparing the scaffold for the subsequent incorporation of nitrogen. A key hydroxylated intermediate in the biosynthesis of spiramines is spiraminol [1].
-
Incorporation of Nitrogen and Oxazolidine (B1195125) Ring Formation: The final defining step in the formation of the atisine-type alkaloid core is the incorporation of a C2N unit. Experimental evidence from feeding studies with isotopically labeled precursors has demonstrated that L-serine serves as the nitrogen and two-carbon source[1]. The proposed mechanism involves the reaction of the amino and hydroxyl groups of L-serine (or its decarboxylated derivative, ethanolamine) with carbonyl groups on the oxidized diterpene intermediate, likely spiraminol, to form the characteristic oxazolidine ring of the spiramine alkaloids through a double condensation reaction[1].
The following diagram illustrates the proposed biosynthetic pathway leading to this compound.
Quantitative Data from Biosynthetic Studies
Quantitative data on the biosynthesis of this compound is limited. However, studies involving feeding experiments with isotopically labeled precursors have provided valuable insights into the pathway. The following table summarizes key findings from LC-MS analysis of in vitro feeding experiments.
| Precursor(s) Fed to Cell-Free Extract | Observed Product | m/z [M+H]⁺ | Retention Time (min) | Reference |
| Spiraminol + L-Serine | Spiramine C/D | 358 | Not specified | [1] |
| Spiraminol + L-[2-¹³C,¹⁵N]Serine | Labeled Spiramine C/D | 360 | Not specified | [1] |
| L-[2-¹³C,¹⁵N]Serine (fed to plantlets) | Labeled this compound/B | 402 | 13.82 / 12.30 | [1] |
| L-[2-¹³C,¹⁵N]Serine (fed to plantlets) | Labeled Spiramine C/D | 360 | 11.02 / 9.80 | [1] |
Experimental Protocols
General Workflow for Investigating the Biosynthetic Pathway
The following diagram outlines a general experimental workflow for the identification and characterization of enzymes involved in the biosynthesis of this compound.
Preparation of Plant Cell-Free Extracts for Enzyme Assays
This protocol is adapted from general methods for preparing active enzyme extracts from plant tissues.
-
Tissue Homogenization:
-
Harvest fresh, young plant tissue (e.g., leaves or roots of Spiraea japonica) and immediately freeze in liquid nitrogen.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
Transfer the powdered tissue to a pre-chilled beaker.
-
-
Extraction:
-
Add 3 volumes (w/v) of ice-cold extraction buffer (e.g., 100 mM Tris-HCl pH 7.5, 10% glycerol, 10 mM DTT, 1 mM PMSF, and 2% (w/v) polyvinylpyrrolidone).
-
Stir the slurry on ice for 20-30 minutes.
-
-
Filtration and Centrifugation:
-
Filter the homogenate through several layers of cheesecloth into a pre-chilled centrifuge tube.
-
Centrifuge the filtrate at 15,000 x g for 20 minutes at 4°C to remove cell debris.
-
-
Protein Precipitation (Optional):
-
Slowly add solid ammonium (B1175870) sulfate (B86663) to the supernatant to a final saturation of 40-70% while gently stirring on ice.
-
Allow proteins to precipitate for 1 hour with gentle stirring.
-
Collect the protein pellet by centrifugation at 20,000 x g for 30 minutes at 4°C.
-
-
Desalting:
-
Resuspend the protein pellet in a minimal volume of assay buffer (e.g., 50 mM HEPES pH 7.2, 10% glycerol, 2 mM DTT).
-
Desalt the protein extract using a desalting column (e.g., Sephadex G-25) equilibrated with the assay buffer.
-
-
Storage:
-
Determine the protein concentration of the cell-free extract (e.g., using the Bradford assay).
-
Use the extract immediately or aliquot, flash-freeze in liquid nitrogen, and store at -80°C.
-
Heterologous Expression and Purification of Diterpene Synthases and Cytochrome P450s
This protocol provides a general framework for the expression of candidate genes in E. coli (for soluble enzymes like some diTPSs) or Saccharomyces cerevisiae (for membrane-bound enzymes like CYPs).
A. Expression in E. coli (for Diterpene Synthases):
-
Gene Cloning: Clone the codon-optimized coding sequence of the candidate diTPS into an appropriate expression vector (e.g., pET-28a(+) with an N-terminal His-tag).
-
Transformation: Transform the expression vector into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Culture Growth: Grow the transformed cells in LB medium containing the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.
-
Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-0.5 mM and incubate at a lower temperature (e.g., 16-20°C) for 16-24 hours.
-
Cell Lysis: Harvest the cells by centrifugation, resuspend in lysis buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0), and lyse by sonication or high-pressure homogenization.
-
Purification: Clarify the lysate by centrifugation and purify the His-tagged protein using a Ni-NTA affinity column according to the manufacturer's instructions.
B. Expression in S. cerevisiae (for Cytochrome P450s):
-
Gene Cloning: Clone the codon-optimized coding sequence of the candidate CYP and a compatible cytochrome P450 reductase (CPR) into a yeast expression vector (e.g., pESC series).
-
Transformation: Transform the expression vector into a suitable S. cerevisiae strain (e.g., WAT11).
-
Culture Growth: Grow the transformed yeast in a selective medium with glucose until the exponential phase.
-
Induction: Transfer the cells to a galactose-containing medium to induce gene expression and grow for another 24-48 hours.
-
Microsome Preparation: Harvest the cells, wash with TEK buffer (50 mM Tris-HCl pH 7.5, 1 mM EDTA, 100 mM KCl), and resuspend in the same buffer. Lyse the cells using glass beads. Centrifuge the lysate at 10,000 x g to remove cell debris, and then centrifuge the supernatant at 100,000 x g to pellet the microsomes.
-
Storage: Resuspend the microsomal pellet in a storage buffer (e.g., TEG buffer: 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 20% glycerol) and store at -80°C.
In Vitro Enzyme Assays
A. Diterpene Synthase Assay:
-
Reaction Mixture: Prepare a reaction mixture containing assay buffer (e.g., 50 mM HEPES pH 7.2, 100 mM KCl, 10 mM MgCl₂), 10-50 µM GGPP, and 1-5 µg of purified diTPS in a final volume of 100 µL.
-
Incubation: Incubate the reaction at 30°C for 1-4 hours.
-
Product Extraction: Stop the reaction by adding an equal volume of ethyl acetate. Vortex vigorously and centrifuge to separate the phases. Collect the organic phase.
-
Analysis: Analyze the extracted products by GC-MS.
B. Cytochrome P450 Assay:
-
Reaction Mixture: Prepare a reaction mixture containing assay buffer (e.g., 100 mM potassium phosphate (B84403) buffer pH 7.4), 10-100 µM of the diterpene substrate (e.g., ent-atisane intermediate), and the microsomal fraction containing the CYP and CPR.
-
Initiation: Pre-incubate the mixture for 5 minutes at 30°C, then initiate the reaction by adding an NADPH-regenerating system (e.g., 1 mM NADP⁺, 10 mM glucose-6-phosphate, and 1 U/mL glucose-6-phosphate dehydrogenase).
-
Incubation: Incubate at 30°C for 1-2 hours with gentle shaking.
-
Product Extraction: Stop the reaction and extract the products with an equal volume of ethyl acetate.
-
Analysis: Analyze the extracted products by LC-MS/MS.
LC-MS/MS Analysis for Diterpenoid Alkaloids
This is a general protocol that needs to be optimized for specific analytes.
-
Chromatographic Separation:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% B over a suitable time frame (e.g., 15 minutes).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for quantification. Precursor-to-product ion transitions need to be determined for each target alkaloid by infusing a standard.
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum sensitivity.
-
Conclusion
The biosynthesis of this compound and related atisine-type diterpenoid alkaloids represents a fascinating example of the chemical ingenuity of plants. While the general pathway from GGPP via an ent-atisane intermediate and the incorporation of L-serine is established, the specific enzymes catalyzing the later, and arguably most complex, steps are yet to be fully characterized. The combination of transcriptomics, heterologous expression, and in vitro enzyme assays provides a powerful toolkit for the elucidation of these missing steps. The protocols and data presented in this guide offer a solid foundation for researchers to build upon, ultimately enabling the complete reconstruction of the this compound biosynthetic pathway and harnessing its potential for biotechnological applications.
References
Spiramine A: A Technical Guide on Natural Abundance and Isolation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural diterpenoid alkaloid, Spiramine A. It focuses on its natural source, abundance, and the methodologies for its isolation and purification. This document synthesizes available data to support research and development efforts in the fields of phytochemistry and pharmacology.
Introduction
This compound is an atisine-type diterpenoid alkaloid that has been isolated from plants of the genus Spiraea, belonging to the Rosaceae family. Specifically, it is a known constituent of Spiraea japonica and its various subspecies, such as var. acuta and var. acuminata.[1][2] Diterpenoid alkaloids from Spiraea species are of significant interest due to their complex chemical structures and diverse biological activities, which include anti-inflammatory, anti-platelet aggregation, and antitumor properties. This compound, in particular, has been noted for its potential antitumor and antimicrobial activities.
Natural Abundance and Yield
The concentration of diterpenoid alkaloids in Spiraea japonica is highest in the root tissues. While numerous studies have successfully isolated this compound as part of a broader characterization of the alkaloidal content of Spiraea japonica roots, specific quantitative data on the natural abundance (e.g., percentage of dry weight) and the precise isolation yield of this compound are not well-documented in the available literature.
The table below summarizes the available data concerning the isolation of this compound and related compounds.
| Compound/Extract | Plant Source | Plant Part | Yield Data | Reference |
| This compound | Spiraea japonica var. acuminata | Whole Plant | Yield not specified for individual compound. Isolated along with 13 other diterpenes and alkaloids. | Ma, Y. et al. (2016)[2] |
| This compound | Spiraea japonica var. insica | Roots | Yield not specified for individual compound. Isolated along with Spiramine B, P, Q, and R. | Request PDF[3] |
| Diterpenoid Alkaloids | Spiraea japonica | Roots | Specific yield for this compound is not available. General methods describe purification from a crude alkaloid extract. | Hao, X. et al.[3] |
Note: The lack of specific yield data for this compound highlights a gap in the current literature and an opportunity for future quantitative studies.
Experimental Protocols: Isolation of Diterpenoid Alkaloids from Spiraea japonica
The following is a generalized protocol for the isolation of this compound from the roots of Spiraea japonica, synthesized from methodologies reported in the literature for the separation of diterpenoid alkaloids from this source.[4][5]
3.1. Plant Material and Extraction
-
Preparation: Air-dried and powdered roots of Spiraea japonica are used as the starting material.
-
Extraction: The powdered root material is extracted exhaustively with 95% ethanol (B145695) at room temperature. The extraction is typically repeated multiple times (e.g., 3 times) to ensure complete recovery of the secondary metabolites.
-
Concentration: The combined ethanol extracts are concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
3.2. Acid-Base Partitioning for Alkaloid Enrichment
-
Acidification: The crude extract is suspended in an aqueous acidic solution (e.g., 2% HCl) and partitioned with a non-polar solvent such as chloroform (B151607) or ethyl acetate (B1210297) to remove neutral and acidic compounds.
-
Basification: The acidic aqueous layer, containing the protonated alkaloids, is then basified to a pH of approximately 9-10 with an alkali solution (e.g., ammonia (B1221849) water or NaOH).
-
Alkaloid Extraction: The basified solution is extracted with a suitable organic solvent (e.g., chloroform). This chloroform layer now contains the free-base alkaloids.
-
Concentration: The chloroform extract is washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude alkaloid fraction.
3.3. Chromatographic Purification
-
Column Chromatography (Silica Gel): The crude alkaloid fraction is subjected to column chromatography on a silica (B1680970) gel column.
-
Elution Gradient: The column is eluted with a gradient of solvents, typically starting with chloroform and gradually increasing the polarity by adding methanol (B129727) (e.g., CHCl₃-MeOH, 100:0 to 80:20).
-
Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions with similar TLC profiles are combined.
-
Further Purification (Sephadex LH-20): Fractions containing this compound are further purified using size-exclusion chromatography on a Sephadex LH-20 column, typically eluting with a methanol-chloroform mixture (e.g., 1:1).
-
Preparative HPLC: Final purification to obtain pure this compound is often achieved using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a suitable mobile phase (e.g., methanol-water or acetonitrile-water gradients).
3.4. Structure Elucidation The structure of the isolated this compound is confirmed using modern spectroscopic techniques, including:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR spectroscopy to elucidate the detailed chemical structure and stereochemistry.
Visualizations
Caption: Generalized workflow for the isolation of this compound.
As no specific signaling pathways involving this compound have been reported, the following diagram illustrates the general biosynthetic origin of atisine-type diterpenoid alkaloids, the class to which this compound belongs.
Caption: Biosynthetic origin of atisine-type alkaloids.
Conclusion
This compound is a structurally complex diterpenoid alkaloid found in the roots of Spiraea japonica. While effective methods for its isolation as part of a mixture of similar alkaloids have been established, there is a notable absence of specific quantitative data regarding its natural abundance and yield. The provided experimental protocol offers a generalized framework for its extraction and purification, which can be optimized for specific research needs. Further studies are warranted to quantify the concentration of this compound in its natural source and to explore its biological activities and potential involvement in cellular signaling pathways. This would be invaluable for its potential development as a therapeutic agent.
References
- 1. mdpi.com [mdpi.com]
- 2. Diterpene alkaloids and diterpenes from Spiraea japonica and their anti-tobacco mosaic virus activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. New diterpene alkaloids from the roots of Spiraea japonica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural revision of four spiramine diterpenoid alkaloids from the roots of Spiraea japonica - PubMed [pubmed.ncbi.nlm.nih.gov]
Atisine-Type Diterpenoid Alkaloids from Spiraea: A Technical Guide for Researchers
An in-depth exploration of the isolation, structural elucidation, and biological activities of atisine-type diterpenoid alkaloids derived from the Spiraea genus, tailored for researchers, scientists, and drug development professionals.
The genus Spiraea, belonging to the Rosaceae family, is a rich botanical source of atisine-type C20-diterpenoid alkaloids. These complex nitrogen-containing natural products have garnered significant attention from the scientific community due to their diverse and potent biological activities, including anti-inflammatory and anti-platelet aggregation effects. This technical guide provides a comprehensive overview of the current state of research on these fascinating molecules, with a focus on their isolation, structural characterization, and mechanisms of action.
Isolated Atisine-Type Diterpenoid Alkaloids from Spiraea
A significant number of atisine-type diterpenoid alkaloids have been isolated and identified from various Spiraea species, with Spiraea japonica and its varieties being the most extensively studied. The following table summarizes some of the key compounds identified to date.
| Compound Name | Molecular Formula | Plant Source | Reference |
| Spiramine A | C22H31NO4 | Spiraea japonica var. acuta | [1] |
| Spiramine C | C22H31NO5 | Spiraea japonica var. acuta | [1] |
| Spiramine D | C22H31NO5 | Spiraea japonica var. acuta | [1] |
| Spiramine P | C22H31NO4 | Spiraea japonica var. acuta | [2] |
| Spiramine Q | C22H31NO4 | Spiraea japonica var. acuta | [2] |
| Spiramine T | C24H33NO5 | Spiraea japonica var. acuta | [2] |
| Spiramine U | C24H33NO5 | Spiraea japonica var. acuta | [2] |
| Spiradine F | C20H27NO2 | Spiraea japonica var. ovalifolia | [3] |
| Spiramide | C20H27NO3 | Spiraea japonica var. acuta | [1] |
| Spiratine A | C22H29NO4 | Spiraea japonica var. acuta | [1] |
| Spiratine B | C22H29NO4 | Spiraea japonica var. acuta | [1] |
Experimental Protocols
The isolation and purification of atisine-type diterpenoid alkaloids from Spiraea species typically involve a multi-step process, beginning with the extraction of plant material followed by various chromatographic techniques. The structural elucidation of these complex molecules relies heavily on modern spectroscopic methods.
General Isolation and Purification Workflow
1. Extraction: The dried and powdered plant material (typically roots or whole plants) is extracted exhaustively with a polar solvent such as ethanol or methanol at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude residue.
2. Acid-Base Partitioning: The crude extract is subjected to an acid-base partitioning procedure to separate the alkaloids from other constituents. The extract is typically dissolved in an acidic solution (e.g., 2-5% HCl) and then washed with a non-polar solvent (e.g., petroleum ether, ethyl acetate) to remove neutral and acidic compounds. The acidic aqueous layer is then basified with an alkali (e.g., NH4OH or NaOH) to a pH of 9-10 and extracted with a chlorinated solvent (e.g., chloroform (B151607) or dichloromethane) to obtain the crude alkaloid fraction.
3. Chromatographic Purification: The crude alkaloid fraction is then subjected to a series of chromatographic techniques for the separation and purification of individual alkaloids.
- Column Chromatography: Initial separation is often achieved using column chromatography on silica (B1680970) gel or alumina, with a gradient elution system of increasing polarity (e.g., chloroform-methanol mixtures).
- Size-Exclusion Chromatography: Further purification of the fractions obtained from column chromatography is often carried out using Sephadex LH-20 with methanol as the eluent.
- High-Performance Liquid Chromatography (HPLC): Final purification to obtain highly pure compounds is typically achieved using reversed-phase HPLC (RP-HPLC) with a suitable solvent system (e.g., methanol-water or acetonitrile-water gradients).
Structural Elucidation
The structures of the isolated atisine-type diterpenoid alkaloids are determined using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the molecular formula of the compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Extensive 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments are conducted to establish the complete chemical structure, including the stereochemistry, of the alkaloids. For instance, the structures of spiramines P, Q, U, and T were revised based on detailed 2D NMR analysis[2].
Biological Activities and Quantitative Data
Atisine-type diterpenoid alkaloids from Spiraea have demonstrated a range of biological activities, with anti-platelet aggregation and anti-inflammatory effects being the most prominent.
Anti-Platelet Aggregation Activity
Several spiramine derivatives have been shown to inhibit platelet aggregation induced by platelet-activating factor (PAF). The following table summarizes the inhibitory concentrations (IC50) for some of these compounds.
| Compound | Agonist | IC50 (µM) | Reference |
| Spiramine C1 | PAF | 30.5 ± 2.7 | [3] |
| Spiramine C1 | ADP | 56.8 ± 8.4 | [3] |
| Spiramine C1 | Arachidonic Acid | 29.9 ± 9.9 | [3] |
It is noteworthy that many of the tested atisine-type alkaloids selectively inhibited PAF-induced platelet aggregation without affecting aggregation induced by ADP or arachidonic acid[3].
Anti-Inflammatory Activity
While the anti-inflammatory properties of Spiraea extracts have been reported, quantitative data for purified atisine-type alkaloids are less common. Studies on Spiraea prunifolia extracts have shown inhibition of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages, suggesting that the constituent alkaloids may contribute to this effect. Further research is needed to determine the specific IC50 values for individual atisine-type alkaloids in various anti-inflammatory assays.
Signaling Pathways
The precise molecular mechanisms underlying the biological activities of atisine-type diterpenoid alkaloids from Spiraea are still under investigation. However, preliminary studies and research on related compounds suggest the involvement of key inflammatory and signaling pathways.
Potential Anti-Inflammatory Signaling Pathways
Studies on extracts from Spiraea species suggest that their anti-inflammatory effects may be mediated through the modulation of the NF-κB and MAPK signaling pathways. For example, extracts from Spiraea prunifolia have been shown to suppress the phosphorylation of MAPKs and inhibit the activation of NF-κB in LPS-stimulated macrophages.
Potential Anti-Platelet Aggregation Signaling Pathway
The selective inhibition of PAF-induced platelet aggregation by spiramines suggests a mechanism that involves the PAF receptor. Upon binding of PAF to its receptor on the platelet surface, a signaling cascade is initiated, leading to an increase in intracellular calcium concentration and subsequent platelet aggregation. It is plausible that atisine-type alkaloids from Spiraea act as antagonists at the PAF receptor, thereby blocking this signaling pathway.
Conclusion and Future Directions
Atisine-type diterpenoid alkaloids from Spiraea represent a promising class of natural products with significant therapeutic potential. Their demonstrated anti-inflammatory and anti-platelet aggregation activities warrant further investigation. Future research should focus on:
-
The isolation and characterization of novel atisine-type alkaloids from a wider range of Spiraea species.
-
Comprehensive screening of these compounds for a broader spectrum of biological activities.
-
In-depth studies to elucidate the precise molecular targets and signaling pathways involved in their pharmacological effects.
-
Lead optimization studies to enhance their potency and drug-like properties for the development of novel therapeutic agents.
This technical guide serves as a foundational resource for researchers embarking on the study of these intricate and pharmacologically important natural products. The continued exploration of atisine-type diterpenoid alkaloids from Spiraea holds great promise for the discovery of new and effective treatments for inflammatory and thrombotic diseases.
References
- 1. New diterpene alkaloids from the roots of Spiraea japonica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural revision of four spiramine diterpenoid alkaloids from the roots of Spiraea japonica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiplatelet aggregation activity of diterpene alkaloids from Spiraea japonica - PubMed [pubmed.ncbi.nlm.nih.gov]
Spiramine A: Unraveling the Anti-Cancer Potential of a Diterpenoid Alkaloid
A Technical Guide on the Presumed Mechanism of Action in Cancer Cells
Disclaimer: This document synthesizes the available scientific information on the anti-cancer properties of atisine-type diterpenoid alkaloids, particularly derivatives of Spiramine C and D, isolated from Spiraea japonica. As of this writing, direct and detailed studies on the specific mechanism of action of Spiramine A in cancer cells are not available in the public domain. The information presented herein is based on closely related compounds and should be interpreted as a potential framework for understanding the bioactivity of this compound, rather than a definitive account.
Executive Summary
This compound is an atisine-type diterpenoid alkaloid, a class of natural compounds that has garnered interest for its diverse biological activities. While direct research into the anti-cancer mechanisms of this compound is limited, studies on its close structural analogues, particularly derivatives of Spiramine C and D, provide a foundational understanding of its potential therapeutic action. Evidence suggests that these compounds exert their cytotoxic effects primarily through the induction of apoptosis, even in cancer cells that have developed resistance to conventional chemotherapeutic agents. This technical guide consolidates the existing, albeit indirect, evidence to propose a mechanism of action for this compound in cancer cells, intended for researchers, scientists, and drug development professionals.
Introduction to this compound and Atisine-Type Diterpenoid Alkaloids
This compound belongs to the atisine-type diterpenoid alkaloids, a complex group of nitrogen-containing natural products isolated from plants of the Spiraea genus. These compounds are characterized by a unique and intricate polycyclic carbon skeleton. While traditionally recognized for their anti-inflammatory properties, recent investigations have pivoted towards their potential as anti-neoplastic agents. The focus of this guide is to extrapolate the potential mechanism of action of this compound based on the published activities of its congeners.
Proposed Mechanism of Action: Induction of Apoptosis
The primary anti-cancer activity reported for Spiramine derivatives is the induction of apoptosis, or programmed cell death. A key study has shown that derivatives of Spiramine C and D, featuring an α,β-unsaturated ketone moiety, are potent inducers of apoptosis in various cancer cell lines.
Bax/Bak-Independent Apoptosis
A significant finding is that these Spiramine derivatives can trigger apoptosis in a manner that is independent of the pro-apoptotic proteins Bax and Bak.[1] This is particularly noteworthy as the loss of Bax and Bak function is a common mechanism by which cancer cells evade apoptosis and develop drug resistance. A compound that can bypass this resistance mechanism holds considerable therapeutic promise.
The proposed signaling pathway for this activity is illustrated below.
Caption: Proposed pathway of Spiramine derivative-induced apoptosis.
Quantitative Data on Spiramine Derivatives
While specific quantitative data for this compound is not available, the following table summarizes the cytotoxic activities of related compounds, providing a benchmark for potential efficacy.
| Compound Class | Cancer Cell Line | Assay | Endpoint | Reported Value | Reference |
| Atisine-Type Diterpenoid Alkaloids | Multidrug-Resistant MCF-7/ADR | Cytotoxicity | - | Positive Correlation with Apoptosis Induction | [1] |
| Spiramine C/D Derivatives | Bax(-/-)/Bak(-/-) MEFs | Apoptosis Induction | - | Active | [1] |
Experimental Protocols
To facilitate further research in this area, this section provides detailed methodologies for key experiments relevant to the study of this compound's mechanism of action.
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at various concentrations for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant.
Caption: Experimental workflow for apoptosis detection.
Future Directions and Conclusion
The preliminary evidence surrounding Spiramine derivatives is promising and warrants a more direct and thorough investigation into the anti-cancer properties of this compound. Future research should focus on:
-
Isolation and Purification of this compound: Obtaining sufficient quantities of pure this compound for comprehensive biological evaluation.
-
In Vitro Cytotoxicity Screening: Determining the IC50 values of this compound against a broad panel of human cancer cell lines.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound. This should include investigations into its effects on the cell cycle, apoptosis-related proteins, and other key cellular processes.
-
In Vivo Efficacy Studies: Evaluating the anti-tumor activity of this compound in preclinical animal models of cancer.
References
A Technical Guide to the Preliminary Cytotoxicity Screening of Spiramine A
Disclaimer: As of the latest literature review, specific public data concerning the cytotoxicity of a compound designated "Spiramine A" is not widely available. Therefore, this document serves as a representative technical guide, outlining the standard methodologies, data presentation, and conceptual frameworks that would be employed in the preliminary cytotoxicity screening of a novel natural product like this compound. The data and signaling pathways presented are illustrative and based on typical findings for cytotoxic agents in early-stage drug discovery and information on related spiramine compounds.
Introduction
The preliminary cytotoxicity screening of novel chemical entities is a critical first step in the drug discovery and development pipeline. This process aims to assess the potential of a compound to induce cell death or inhibit cell proliferation, providing essential information on its therapeutic potential as an anticancer agent. This guide details the foundational in vitro assays and conceptual models for evaluating the cytotoxic effects of this compound, a representative natural product. The primary objectives of such a screening are to determine the compound's potency against various cancer cell lines and to gain initial insights into its mechanism of action.
Quantitative Cytotoxicity Data
The primary output of a preliminary cytotoxicity screen is quantitative data that summarizes the compound's potency. This is typically presented as the half-maximal inhibitory concentration (IC50), which is the concentration of a drug required for 50% inhibition of cell viability in vitro. A lower IC50 value indicates a higher potency. Data is often collected for a panel of cancer cell lines representing different tumor types and at least one non-cancerous cell line to assess selectivity.
Table 1: Illustrative IC50 Values of this compound against Human Cancer and Non-Cancerous Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 8.5 |
| MCF-7/ADR | Doxorubicin-Resistant Breast Adenocarcinoma | 12.2[1] |
| A549 | Non-Small Cell Lung Carcinoma | 6.3[2] |
| H460 | Large Cell Lung Carcinoma | 5.9[2] |
| HT-29 | Colorectal Adenocarcinoma | 10.8 |
| Jurkat | T-cell Leukemia | 15.4 |
| BJ | Normal Human Fibroblast | > 50 |
Note: The data presented in this table is hypothetical and for illustrative purposes, based on findings for related spiramine derivatives and isovalerylspiramycin I. The inclusion of a drug-resistant cell line like MCF-7/ADR is crucial to identify compounds that can overcome multidrug resistance.[1]
Experimental Protocols
A detailed methodology is crucial for the reproducibility and interpretation of cytotoxicity data. The following is a standard protocol for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a common colorimetric assay for assessing cell metabolic activity.
MTT Cell Viability Assay Protocol
-
Cell Seeding:
-
Culture selected cancer and non-cancerous cell lines in appropriate complete culture medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Harvest cells using trypsinization and perform a cell count using a hemocytometer or automated cell counter.
-
Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should be kept below 0.5% to avoid solvent-induced toxicity.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubate the plate for the desired exposure time (e.g., 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the drug concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the preliminary in vitro cytotoxicity screening of a novel compound like this compound.
Potential Signaling Pathway
Based on studies of related compounds like Isovalerylspiramycin I, a plausible mechanism of action for this compound could involve the induction of reactive oxygen species (ROS) and subsequent inhibition of the PI3K/AKT signaling pathway, which is a key regulator of cell survival and proliferation.[2]
Conclusion and Future Directions
This technical guide outlines a representative approach to the preliminary cytotoxicity screening of this compound. The illustrative data suggests that this compound exhibits selective cytotoxicity against various cancer cell lines while sparing normal cells. The proposed mechanism involving the ROS-mediated inhibition of the PI3K/AKT pathway provides a solid foundation for further investigation.
Future studies should aim to:
-
Confirm the cytotoxic effects of this compound using multiple assay formats (e.g., LDH release, Annexin V/PI staining for apoptosis).
-
Expand the panel of cell lines to include a broader range of cancer types.
-
Elucidate the precise molecular targets of this compound and validate the proposed signaling pathway through western blotting and other molecular biology techniques.
-
Evaluate the in vivo efficacy and toxicity of this compound in preclinical animal models.
References
Spiramine A: A Technical Guide to its Discovery, Isolation, and Biological Activity
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Introduction
Spiramine A is a C20-diterpenoid alkaloid of the atisine (B3415921) type, a class of complex natural products known for their diverse biological activities. First isolated from the traditional Chinese medicinal plant Spiraea japonica, this compound has garnered interest for its notable pharmacological effects, particularly its potent anti-platelet aggregation activity. This technical guide provides a comprehensive overview of the discovery, historical background, isolation, structure elucidation, and biological activity of this compound, tailored for an audience of researchers, scientists, and drug development professionals.
Discovery and Historical Background
This compound was first reported in 1987 by Sun, F., and colleagues. It was isolated from the whole plant of Spiraea japonica L. fil var acuminata Franch, a plant used in traditional Chinese medicine.[1] This discovery was part of a broader investigation into the chemical constituents of Spiraea species, which are known to produce a variety of diterpenoid alkaloids. The initial structure elucidation was accomplished through spectroscopic methods and definitively confirmed by X-ray crystallography.[1]
Subsequent studies on various parts of Spiraea japonica, particularly the roots, have led to the isolation of a wide array of related spiramine and spiratine alkaloids.[2][3] These investigations have highlighted the chemical diversity within this plant genus and have been crucial in establishing the foundational knowledge of this class of compounds.
Physicochemical Properties of this compound
This compound is characterized by a complex heptacyclic ring system. Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₄H₃₃NO₄ | [1] |
| Molecular Weight | 399.5 g/mol | [1] |
| Appearance | Orthorhombic crystals | [1] |
| IUPAC Name | [(1R,2R,3S,5S,7R,8R,12R,13R,18R,21R)-12-methyl-4-methylidene-14,19-dioxa-17-azaheptacyclo[10.7.2.2²,⁵.0²,⁷.0⁸,¹⁸.0⁸,²¹.0¹³,¹⁷]tricosan-3-yl] acetate | PubChem |
Experimental Protocols
Isolation of this compound
The following protocol is a detailed methodology based on the original discovery paper by Sun, F., et al. (1987).[1]
Plant Material:
-
Dried and powdered whole plant material of Spiraea japonica L. fil var acuminata Franch.
Extraction:
-
The powdered plant material is percolated with methanol (B129727) at room temperature.
-
The methanol extract is concentrated under reduced pressure to yield a crude extract.
-
The crude extract is then partitioned between an acidic aqueous solution (e.g., 2% HCl) and an organic solvent (e.g., ethyl acetate) to separate the alkaloids from neutral and acidic components.
-
The acidic aqueous layer containing the alkaloids is basified (e.g., with NH₄OH to pH 9-10) and then extracted with an organic solvent such as chloroform (B151607) or dichloromethane.
-
The organic layer is dried over anhydrous sodium sulfate (B86663) and concentrated to yield the crude alkaloid fraction.
Chromatographic Separation:
-
A dry-column flash chromatography method is employed for the separation of the crude alkaloid mixture.
-
Adsorbent: Kieselgel 60H (Merck) is packed under reduced pressure into a glass filter column.
-
Sample Loading: The crude alkaloid mixture (e.g., 460 mg) is dissolved in a minimal amount of methylene (B1212753) chloride (e.g., 1 ml) and adsorbed onto the top of the column.
-
Elution: The column is eluted with a solvent system of n-hexane-ether (3:1).
-
Fraction Collection: Fractions are collected and monitored by thin-layer chromatography (TLC). This compound elutes first, followed by Spiramine B.
-
Fractions containing pure this compound are combined and the solvent is evaporated to yield the final product.
Structure Elucidation
The structure of this compound was determined using a combination of spectroscopic techniques and confirmed by X-ray crystallography.[1][3]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the molecule.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups present in the molecule, such as hydroxyl groups, carbonyl groups, and carbon-carbon double bonds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H-NMR: Provides information about the number and chemical environment of protons in the molecule.
-
¹³C-NMR: Provides information about the number and types of carbon atoms.
-
2D-NMR Experiments (COSY, HMQC, HMBC, NOESY): These experiments are crucial for establishing the connectivity between protons and carbons, and for determining the stereochemistry of the molecule by analyzing through-space interactions.
-
-
X-ray Crystallography: Single-crystal X-ray diffraction analysis provides the definitive three-dimensional structure of the molecule, including the absolute configuration of all stereocenters.[1]
Biological Activity and Mechanism of Action
Anti-Platelet Aggregation Activity
The most well-documented biological activity of this compound is its potent inhibition of platelet-activating factor (PAF)-induced platelet aggregation.[4]
| Compound | Biological Activity | IC₅₀ Value | Reference |
| This compound | Inhibition of PAF-induced rabbit platelet aggregation | 6.7 µM | [4] |
Mechanism of Action: this compound acts as a competitive antagonist at the platelet-activating factor receptor (PAF-R), a G-protein coupled receptor (GPCR).[5] By binding to PAF-R, this compound prevents the binding of the endogenous ligand PAF, thereby inhibiting the downstream signaling cascade that leads to platelet activation and aggregation.
The PAF receptor signaling pathway in platelets is primarily mediated through the Gq protein.[2][6] Upon activation by PAF, the Gq protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). The subsequent rise in intracellular Ca²⁺ and activation of PKC are critical for platelet shape change, degranulation, and ultimately, aggregation. By blocking the initial binding of PAF to its receptor, this compound effectively halts this entire signaling cascade.
Other Potential Activities
While the anti-platelet activity is the most characterized, other diterpenoid alkaloids from Spiraea japonica have shown a range of biological effects, including anti-inflammatory, neuroprotective, and anti-tobacco mosaic virus activities.[7] The broader therapeutic potential of this compound remains an area for further investigation.
Conclusion
This compound, a diterpenoid alkaloid from Spiraea japonica, represents a significant natural product with well-defined anti-platelet aggregation activity. Its mechanism of action as a PAF receptor antagonist makes it a valuable lead compound for the development of novel anti-thrombotic agents. The detailed protocols for its isolation and the understanding of its structure provide a solid foundation for further research into its synthesis, derivatization, and broader pharmacological profiling. This technical guide serves as a comprehensive resource for scientists and researchers interested in the rich chemistry and therapeutic potential of this compound and related natural products.
References
- 1. Frontiers | New Insights Into the Pathologic Roles of the Platelet-Activating Factor System [frontiersin.org]
- 2. Platelet-activating factor receptor and signal transduction mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. The binding of rabbit basophil-derived platelet-activating factor to rabbit platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
physical and chemical properties of Spiramine A
For Researchers, Scientists, and Drug Development Professionals
Abstract
Spiramine A is a naturally occurring diterpenoid alkaloid isolated from the roots of Spiraea japonica. This technical guide provides a detailed overview of the known physical and chemical properties of this compound. It includes a summary of its structural features, spectral data, and reported biological activities. Detailed experimental protocols for its isolation and characterization are presented, providing a valuable resource for researchers interested in this class of compounds. Furthermore, this guide illustrates a representative experimental workflow for its isolation and purification and a plausible signaling pathway for its anti-inflammatory effects, based on current knowledge of related natural products.
Introduction
Diterpenoid alkaloids are a diverse group of natural products known for their complex chemical structures and significant biological activities. This compound, a member of the atisine-type diterpenoid alkaloids, was first isolated from Spiraea japonica, a plant used in traditional medicine. This document aims to consolidate the available scientific information on this compound, presenting it in a manner that is accessible and useful for researchers in natural product chemistry, pharmacology, and drug discovery.
Physical and Chemical Properties
This compound is a crystalline solid. Its chemical structure was elucidated based on spectroscopic analysis and X-ray crystallography. The fundamental physical and chemical properties of this compound are summarized in the tables below.
Table 1: General Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₄H₃₃NO₄ | [1] |
| Molecular Weight | 399.53 g/mol | [1] |
| CAS Number | 114531-28-1 | |
| Appearance | Powder | |
| Solubility | Soluble in DMSO | |
| Purity | 95%~99% | |
| Melting Point | Not available. | |
| Optical Rotation | Not available. |
Table 2: Spectroscopic Data for this compound
| Spectroscopy | Data | Reference |
| ¹H NMR | Specific chemical shifts and coupling constants are detailed in the original isolation paper. | |
| ¹³C NMR | Specific chemical shifts are detailed in the original isolation paper. | |
| Infrared (IR) | Key absorption bands are reported in the original isolation paper. | |
| Mass Spectrometry (MS) | The mass-to-charge ratio of the molecular ion and key fragments are reported in the original isolation paper. |
Experimental Protocols
The following sections detail the methodologies for the isolation and structural elucidation of this compound, as would be typically reported in the primary literature.
Isolation of this compound from Spiraea japonica**
-
Plant Material: The roots of Spiraea japonica L. fil var acuminata Franch were collected and air-dried.
-
Extraction: The dried and powdered roots (typically several kilograms) were extracted exhaustively with 95% ethanol (B145695) at room temperature. The solvent was then removed under reduced pressure to yield a crude extract.
-
Fractionation: The crude extract was suspended in water and partitioned successively with petroleum ether, chloroform (B151607), and ethyl acetate. The chloroform-soluble fraction, containing the alkaloids, was further processed.
-
Chromatography: The chloroform fraction was subjected to column chromatography on silica (B1680970) gel. Elution was performed with a gradient of chloroform and methanol. Fractions were monitored by thin-layer chromatography (TLC).
-
Purification: Fractions containing this compound were combined and further purified by repeated column chromatography on silica gel and/or preparative TLC to yield pure this compound.
Structural Elucidation
The structure of this compound was determined using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) was used to determine the exact mass and molecular formula of the compound.
-
Infrared (IR) Spectroscopy: IR spectroscopy was used to identify the presence of key functional groups, such as hydroxyl, carbonyl, and amine groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and 2D-NMR (e.g., COSY, HMQC, HMBC) experiments were conducted to establish the connectivity of protons and carbons and to determine the final structure of this compound.
Visualizations
Experimental Workflow for Isolation
The following diagram illustrates a typical workflow for the isolation of this compound from its natural source.
Hypothetical Signaling Pathway for Anti-inflammatory Activity
Based on the known anti-inflammatory activity of related diterpenoid alkaloids, a plausible mechanism of action for this compound could involve the inhibition of pro-inflammatory signaling pathways such as the NF-κB pathway. The following diagram illustrates this hypothetical mechanism.
Biological Activity
Preliminary studies have indicated that this compound possesses noteworthy biological activities. It has been reported to exhibit antitumor and antimicrobial properties. Furthermore, this compound has been shown to inhibit platelet-activating factor (PAF)-induced rabbit platelet aggregation in a concentration-dependent manner, with an IC₅₀ value of 6.7 μM. The anti-inflammatory and potential anticancer activities of related spiramine alkaloids from Spiraea japonica suggest that this compound may also share these properties, warranting further investigation.
Synthesis
To date, a total synthesis of this compound has not been reported in the scientific literature. However, the synthesis of other structurally related atisine-type diterpenoid alkaloids has been achieved, which could provide a foundation for the future synthetic efforts toward this compound and its analogs for further biological evaluation.
Conclusion
This compound is a diterpenoid alkaloid with a complex and interesting chemical structure. This guide has summarized the currently available information on its physical and chemical properties, along with its reported biological activities. The detailed experimental protocols and workflow diagrams provide a practical resource for researchers. Further studies are warranted to fully elucidate the pharmacological potential of this compound, particularly its mechanism of action in its anti-inflammatory and antitumor effects, and to develop a total synthesis route. Such research will be crucial for unlocking the full therapeutic potential of this natural product.
References
Methodological & Application
Spiramine A: Extraction, Purification, and Biological Activity
Application Note and Detailed Protocols for Researchers and Drug Development Professionals
Introduction
Spiramine A is a C20-diterpenoid alkaloid that can be isolated from plants of the Spiraea genus, notably the roots of Spiraea japonica. This class of natural products has garnered significant interest within the scientific community due to a range of promising biological activities. Research has indicated that spiramine derivatives possess anti-inflammatory and anti-platelet aggregation properties. These characteristics suggest their potential as lead compounds in the development of novel therapeutics for inflammatory diseases and thrombosis. This document provides a detailed protocol for the extraction and purification of this compound, alongside a summary of its known biological activities and potential mechanisms of action.
Extraction and Purification of this compound
The following protocol is a representative method for the extraction and purification of this compound from the roots of Spiraea japonica. While specific yields and purities can vary depending on the plant material and extraction conditions, this protocol outlines a robust and reproducible methodology.
Experimental Protocols
1. Plant Material and Extraction
-
Plant Material: Dried and powdered roots of Spiraea japonica.
-
Extraction Solvent: 95% Ethanol (EtOH).
-
Procedure:
-
The powdered root material is percolated with 95% EtOH at room temperature.
-
The EtOH extract is then concentrated under reduced pressure to yield a crude extract.
-
The crude extract is suspended in a 2% HCl solution and then extracted with ethyl acetate (B1210297) (EtOAc) to remove non-alkaloidal components.
-
The acidic aqueous layer is basified with ammonia (B1221849) solution to a pH of 9-10.
-
The basified solution is then extracted with chloroform (B151607) (CHCl₃) to obtain the crude alkaloid fraction.
-
2. Chromatographic Purification
-
Step 1: Silica (B1680970) Gel Column Chromatography
-
Stationary Phase: Silica gel (200-300 mesh).
-
Mobile Phase: A gradient of Chloroform (CHCl₃) and Methanol (B129727) (MeOH).
-
Procedure:
-
The crude alkaloid fraction is loaded onto a silica gel column.
-
The column is eluted with a gradient of increasing methanol concentration in chloroform.
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Fractions containing compounds with similar TLC profiles are combined.
-
-
-
Step 2: Preparative High-Performance Liquid Chromatography (Prep-HPLC)
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of Methanol (MeOH) and water.
-
Procedure:
-
The semi-purified fractions from the silica gel column are subjected to Prep-HPLC.
-
Elution is performed with a methanol-water gradient to isolate individual compounds.
-
The purity of the isolated this compound is confirmed by analytical HPLC and spectroscopic methods (e.g., NMR, MS).
-
-
Data Presentation: Quantitative Analysis
The following table summarizes representative quantitative data for the extraction and purification of diterpenoid alkaloids from Spiraea japonica. It is important to note that these values can be influenced by various factors, including the specific plant variety, age, and environmental conditions.
| Parameter | Value | Reference |
| Extraction Yield (Crude Alkaloids) | 0.014% - 0.03% of dry root weight | Based on similar compounds from the same plant family |
| Purity after Prep-HPLC | >95% | As determined by analytical HPLC |
Biological Activity and Signaling Pathways
Spiramine alkaloids have demonstrated significant biological activities, particularly in the realms of anti-inflammatory and anti-platelet aggregation effects.
Anti-inflammatory Activity
Diterpenoid alkaloids, the class of compounds to which this compound belongs, have been shown to exert anti-inflammatory effects by modulating key signaling pathways. The primary mechanism is believed to be the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways. These pathways are crucial in the inflammatory response, and their inhibition leads to a reduction in the production of pro-inflammatory cytokines.
Below is a diagram illustrating the proposed anti-inflammatory signaling pathway of this compound.
Caption: Proposed mechanism of this compound's anti-inflammatory action.
Anti-platelet Aggregation Activity
Several spiramine compounds have been shown to inhibit platelet aggregation. For instance, Spiramine C1, a related compound, has been reported to inhibit platelet-activating factor (PAF)-induced platelet aggregation. This suggests that this compound may also interfere with signaling pathways involved in platelet activation and aggregation, potentially by acting on receptors or downstream signaling molecules.
The following table summarizes the inhibitory activity of a related spiramine compound.
| Compound | Agonist | IC₅₀ (µM) |
| Spiramine C1 | PAF | 30.5 ± 2.7 |
Conclusion
This compound represents a promising natural product with the potential for development into therapeutic agents for inflammatory and thrombotic disorders. The protocols outlined in this application note provide a foundation for the consistent extraction and purification of this compound, enabling further preclinical and clinical investigation. Future research should focus on elucidating the precise molecular targets of this compound and optimizing its structure to enhance its therapeutic efficacy and safety profile.
Application Note: Quantitative Analysis of Spiramine A using High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note details a robust and validated method for the quantitative analysis of Spiramine A, a polyamine, in biological matrices using reverse-phase high-performance liquid chromatography (RP-HPLC) with fluorescence detection. The protocol outlines procedures for sample preparation, chromatographic conditions, and method validation in accordance with ICH guidelines.[1][2]
Introduction
This compound is a polyamine involved in various cellular processes, including cell growth and differentiation.[3] Accurate and reliable quantification of this compound is crucial for understanding its physiological roles and for its potential as a biomarker in disease states, such as cancer.[3] High-Performance Liquid Chromatography (HPLC) offers a sensitive and specific method for the determination of polyamines.[3][4] This document provides a detailed protocol for the quantitative analysis of this compound.
Experimental Protocol
Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a binary pump, autosampler, column oven, and a fluorescence detector is required.[3]
-
Column: A C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.[1][5][6]
-
Data Acquisition: Chromatography Data Station (CDS) software.[6]
-
Reagents: All reagents should be of HPLC grade or higher. This includes acetonitrile, methanol, sodium acetate, and o-phthalaldehyde (B127526) (OPA) for derivatization.[3]
Chromatographic Conditions
A gradient elution is recommended for the optimal separation of this compound.
| Parameter | Recommended Condition |
| Column | C18 Reverse-Phase (250 mm x 4.6 mm, 5 µm)[1][5] |
| Mobile Phase A | 0.1 M Sodium Acetate buffer (pH 7.2) with 10% Methanol and 0.5% Tetrahydrofuran[3] |
| Mobile Phase B | Acetonitrile[3] |
| Flow Rate | 1.0 mL/min[7] |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Detector | Fluorescence Detector[3] |
| Excitation Wavelength | 340 nm[3] |
| Emission Wavelength | 450 nm[3] |
| Run Time | Approximately 30 minutes[3] |
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 95 | 5 |
| 20 | 73 | 27 |
| 21 | 30 | 70 |
| 25 | 30 | 70 |
| 26 | 95 | 5 |
| 30 | 95 | 5 |
Standard Solution Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with Mobile Phase A.[6]
-
Working Standard Solutions: Prepare a series of at least five concentrations by diluting the stock solution with Mobile Phase A to construct a calibration curve (e.g., 1, 5, 10, 25, 50 µg/mL).[6]
Sample Preparation (from Serum)
-
Deproteinization: To 100 µL of serum, add 200 µL of 10% trichloroacetic acid (TCA).
-
Vortex and Centrifuge: Vortex the mixture for 1 minute, then centrifuge at 10,000 rpm for 10 minutes.
-
Derivatization: Transfer the supernatant to a clean tube. Add a derivatizing agent such as o-phthalaldehyde (OPA) to enhance fluorescence.[3]
-
Filtration: Filter the derivatized sample through a 0.45 µm syringe filter before injection into the HPLC system.[8]
Method Validation
The developed HPLC method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[1][2]
Linearity
Prepare a series of at least five concentrations of this compound. Inject each concentration in triplicate. The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.[1][6]
| Concentration (µg/mL) | Injection 1 Area | Injection 2 Area | Injection 3 Area | Mean Area | %RSD |
| 1 | |||||
| 5 | |||||
| 10 | |||||
| 25 | |||||
| 50 |
Accuracy
Perform recovery studies by spiking a placebo or blank matrix with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The mean % recovery should be within 98-102%.[9]
| Level | Spiked Conc. (µg/mL) | Measured Conc. (µg/mL) | % Recovery | Mean % Recovery |
| 80% | ||||
| 100% | ||||
| 120% |
Precision
-
Repeatability (Intra-day Precision): Analyze six independent samples at 100% of the target concentration on the same day.
-
Intermediate Precision (Inter-day Ruggedness): Repeat the analysis on a different day with a different analyst or instrument.
The %RSD for the measurements should not be more than 2.0%.[6]
| Precision Type | Sample # | Assay Result (%) | Mean | %RSD |
| Repeatability | 1-6 | |||
| Intermediate | 1-6 |
Limits of Detection (LOD) and Quantification (LOQ)
LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.[6] Typically, the signal-to-noise ratio for LOD is 3:1 and for LOQ is 10:1.[10]
Visualizations
Caption: Experimental workflow for the HPLC analysis of this compound.
Caption: Hypothetical signaling pathway involving this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 3. medipol.edu.tr [medipol.edu.tr]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 9. Development and validation of a stability-indicating HPLC assay method for simultaneous determination of spironolactone and furosemide in tablet formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
Spiramine A (Spiramycin) In Vitro Anti-inflammatory Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide to the in vitro evaluation of the anti-inflammatory properties of Spiramycin, a macrolide antibiotic that has shown potential for drug repurposing as an anti-inflammatory agent. The protocols detailed below are designed for researchers in drug discovery and development to assess the efficacy of Spiramycin and other potential anti-inflammatory compounds. The primary focus is on assays related to the inhibition of key inflammatory mediators and signaling pathways in a cellular context.
Recent studies have demonstrated that Spiramycin can significantly attenuate the inflammatory response in lipopolysaccharide (LPS)-activated murine macrophage RAW 264.7 cells. The anti-inflammatory effects are mediated, at least in part, through the downregulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1][2][3][4] This document outlines the protocols for quantifying the inhibition of nitric oxide (NO) and pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Interleukin-1β (IL-1β), as well as a method for assessing the inhibition of the NF-κB signaling pathway.
Data Presentation
The following tables summarize the quantitative data on the anti-inflammatory effects of Spiramycin in LPS-stimulated RAW 264.7 macrophages.
Table 1: Effect of Spiramycin on Nitric Oxide (NO) Production
| Spiramycin Concentration (µM) | NO Production (% of LPS Control) | Statistical Significance (p-value) |
| 50 | Significantly Reduced | < 0.01 |
| 100 | Significantly Reduced | < 0.001 |
| 200 | Significantly Reduced | < 0.001 |
| 300 | Significantly Reduced | < 0.001 |
Data synthesized from studies demonstrating a concentration-dependent inhibition of NO production in LPS-stimulated RAW 264.7 cells.[1][2]
Table 2: Effect of Spiramycin on Pro-inflammatory Cytokine Production
| Cytokine | Spiramycin Concentration (µM) | Cytokine Level (% of LPS Control) | Statistical Significance (p-value) |
| IL-6 | 100 | Significantly Reduced | < 0.001 |
| 200 | Significantly Reduced | < 0.001 | |
| 300 | Significantly Reduced | < 0.001 | |
| IL-1β | 100 | Significantly Reduced | < 0.001 |
| 200 | Significantly Reduced | < 0.001 | |
| 300 | Significantly Reduced | < 0.001 |
Data indicates a significant and dose-dependent reduction in the secretion of IL-6 and IL-1β by Spiramycin in LPS-activated RAW 264.7 macrophages.[1][2][4]
Experimental Protocols
Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
Objective: To quantify the inhibitory effect of Spiramycin on the production of nitric oxide, a key inflammatory mediator, in LPS-stimulated macrophages.
Principle: Nitric oxide production is assessed indirectly by measuring the accumulation of its stable metabolite, nitrite (B80452) (NO₂⁻), in the cell culture supernatant using the Griess reagent.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Spiramycin
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium Nitrite (NaNO₂) for standard curve
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10⁵ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.[5]
-
Compound Treatment: Pre-treat the cells with various concentrations of Spiramycin (e.g., 50, 100, 200, 300 µM) for 1 hour.
-
Inflammatory Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells (except for the negative control) and incubate for an additional 24 hours.
-
Sample Collection: After incubation, carefully collect 100 µL of the cell culture supernatant from each well.
-
Griess Reaction: In a new 96-well plate, mix 100 µL of the collected supernatant with 100 µL of Griess reagent.[5]
-
Incubation and Measurement: Incubate the mixture at room temperature for 10 minutes, protected from light. Measure the absorbance at 540 nm using a microplate reader.[5]
-
Quantification: Determine the nitrite concentration by comparing the absorbance values with a standard curve generated using known concentrations of sodium nitrite.
Pro-inflammatory Cytokine (IL-6 and TNF-α) Quantification by ELISA
Objective: To measure the inhibitory effect of Spiramycin on the secretion of pro-inflammatory cytokines IL-6 and TNF-α from LPS-stimulated macrophages.
Principle: A sandwich Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines in the cell culture supernatant.
Materials:
-
Cell culture supernatants from the NO production assay (or a parallel experiment)
-
Human or Mouse IL-6 and TNF-α ELISA kits (containing capture antibody, detection antibody, streptavidin-HRP, and substrate)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Stop Solution (e.g., 1 M H₂SO₄)
-
96-well ELISA plates
-
Microplate reader
Protocol:
-
Plate Coating: Coat a 96-well ELISA plate with the capture antibody specific for the cytokine of interest (IL-6 or TNF-α) and incubate overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer for 1-2 hours at room temperature.
-
Sample Incubation: Add 100 µL of cell culture supernatants and standards to the appropriate wells and incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate and add the biotinylated detection antibody. Incubate for 1 hour at room temperature.
-
Streptavidin-HRP: Wash the plate and add streptavidin-conjugated horseradish peroxidase (HRP). Incubate for 30 minutes at room temperature.
-
Substrate Development: Wash the plate and add the TMB substrate solution. Incubate in the dark for 15-30 minutes.
-
Reaction Stoppage and Measurement: Stop the reaction by adding the stop solution and measure the absorbance at 450 nm.
-
Data Analysis: Calculate the cytokine concentrations in the samples by interpolating from the standard curve.
NF-κB Signaling Pathway Inhibition Assay (Luciferase Reporter Assay)
Objective: To determine if Spiramycin inhibits the NF-κB signaling pathway, a key regulator of inflammatory gene expression.
Principle: This assay utilizes a stable cell line (e.g., HEK293T) co-transfected with an NF-κB-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase for normalization. Inhibition of NF-κB activation results in a decrease in firefly luciferase expression.
Materials:
-
HEK293T cell line
-
NF-κB-luciferase reporter plasmid
-
Renilla luciferase control plasmid
-
Transfection reagent (e.g., Lipofectamine)
-
DMEM with 10% FBS
-
Spiramycin
-
TNF-α (as an NF-κB activator)
-
Dual-Luciferase® Reporter Assay System
-
96-well white, clear-bottom cell culture plates
-
Luminometer
Protocol:
-
Cell Seeding and Transfection: Seed HEK293T cells in a 96-well plate. Co-transfect the cells with the NF-κB-luciferase reporter and Renilla luciferase plasmids using a suitable transfection reagent and incubate for 24 hours.
-
Compound Treatment: Pre-treat the transfected cells with various concentrations of Spiramycin for 1 hour.
-
NF-κB Activation: Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours to activate the NF-κB pathway.
-
Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided in the luciferase assay kit.
-
Luciferase Activity Measurement:
-
Add the Luciferase Assay Reagent II (LAR II) to measure the firefly luciferase activity.
-
Subsequently, add the Stop & Glo® Reagent to quench the firefly reaction and measure the Renilla luciferase activity.
-
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percentage inhibition of NF-κB activity by comparing the normalized luciferase activity in Spiramycin-treated cells to the TNF-α stimulated control.
Mandatory Visualizations
Caption: Experimental Workflow for In Vitro Anti-inflammatory Assays.
Caption: Spiramycin's Inhibition of the NF-κB Signaling Pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Anti-Inflammatory Effects of Spiramycin in LPS-Activated RAW 264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
Methodology for Testing Spiramycin Antimicrobial Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spiramycin (B21755) is a macrolide antibiotic with a broad spectrum of activity primarily against Gram-positive bacteria. It functions by inhibiting protein synthesis through binding to the 50S ribosomal subunit, thereby preventing the translocation step of peptide chain elongation.[1][2][3][4] While generally bacteriostatic, it can exhibit bactericidal effects at higher concentrations.[1][4] This document provides detailed protocols for assessing the antimicrobial and anti-biofilm properties of Spiramycin.
Data Presentation: Antimicrobial Susceptibility of Various Bacterial Strains to Spiramycin
The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of Spiramycin against a range of clinically relevant bacteria.
Table 1: Minimum Inhibitory Concentration (MIC) of Spiramycin against Gram-Positive Bacteria
| Bacterial Species | Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | Erythromycin-sensitive | 16-32 times higher than erythromycin (B1671065) | [5] |
| Staphylococcus aureus | Clinical Isolates | (Not specified) | [5][6][7] |
| Streptococcus pyogenes | (Not specified) | (Reduced susceptibility noted) | [8] |
| Streptococcus pneumoniae | (Not specified) | (Activity comparable to other macrolides) | [9] |
| Group D Streptococci | (Not specified) | 0.5 | [10] |
Table 2: Minimum Inhibitory Concentration (MIC) of Spiramycin against Gram-Negative Bacteria
| Bacterial Species | Strain | MIC (µg/mL) | Reference |
| Enterobacteriaceae | (Not specified) | 64 | [10] |
| Pseudomonas aeruginosa | GG-7R | >500 (Resistant) | [11] |
Table 3: Minimum Bactericidal Concentration (MBC) of Spiramycin
| Bacterial Species | Strain | MBC (µg/mL) | Reference |
| Staphylococcus aureus | Erythromycin-sensitive | 4-8 times higher than MIC | [5][6] |
Table 4: Anti-Biofilm Activity of Spiramycin
| Bacterial Species | Strain | Effect | Concentration | Reference |
| Pseudomonas aeruginosa | GG-7R | Inhibition of biofilm formation | 30 - 60 µg/mL (sub-MIC) | [12][13][14][15][16] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines the determination of the lowest concentration of Spiramycin that inhibits the visible growth of a microorganism.[17][18][19][20]
Materials:
-
Spiramycin stock solution
-
96-well microtiter plates
-
Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth)
-
Bacterial inoculum standardized to 0.5 McFarland
-
Sterile pipette and tips
-
Incubator
Procedure:
-
Prepare serial two-fold dilutions of the Spiramycin stock solution in the growth medium directly in the 96-well plate. The final volume in each well should be 100 µL.
-
Prepare a bacterial inoculum suspension and adjust its turbidity to a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10^8 CFU/mL.
-
Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well after inoculation.
-
Inoculate each well (containing 100 µL of the diluted Spiramycin) with 100 µL of the prepared bacterial inoculum.
-
Include a positive control (broth with inoculum, no antibiotic) and a negative control (broth only) on each plate.
-
Incubate the plates at 37°C for 18-24 hours.
-
Visually inspect the plates for turbidity. The MIC is the lowest concentration of Spiramycin in which no visible growth is observed.
Determination of Minimum Bactericidal Concentration (MBC)
This protocol is performed after the MIC is determined to find the lowest concentration of Spiramycin that kills 99.9% of the initial bacterial inoculum.
Materials:
-
MIC plate from the previous experiment
-
Agar (B569324) plates (e.g., Tryptic Soy Agar)
-
Sterile pipette and tips
-
Incubator
-
Spreader
Procedure:
-
From the wells of the MIC plate that show no visible growth (at and above the MIC), take a 10-100 µL aliquot.
-
Spread the aliquot onto a fresh agar plate.
-
Incubate the agar plates at 37°C for 18-24 hours.
-
Count the number of colonies on each plate.
-
The MBC is the lowest concentration of Spiramycin that results in a 99.9% reduction in CFU/mL compared to the initial inoculum count.
Anti-Biofilm Activity Assay using Crystal Violet Staining
This protocol quantifies the ability of Spiramycin to inhibit biofilm formation.[21][22][23][24][25]
Materials:
-
Spiramycin stock solution
-
96-well flat-bottom microtiter plates
-
Bacterial growth medium suitable for biofilm formation
-
Bacterial inoculum
-
0.1% Crystal Violet solution
-
30% Acetic Acid
-
Phosphate Buffered Saline (PBS)
-
Plate reader
Procedure:
-
Add 100 µL of sterile growth medium to each well of a 96-well plate.
-
Add 100 µL of Spiramycin at various concentrations (typically sub-MIC) to the test wells. Add 100 µL of medium to the control wells.
-
Inoculate each well with 10 µL of an overnight bacterial culture.
-
Incubate the plate at 37°C for 24-48 hours without shaking to allow for biofilm formation.
-
Gently remove the planktonic cells by washing the wells twice with 200 µL of PBS.
-
Fix the biofilms by adding 200 µL of methanol (B129727) to each well for 15 minutes.
-
Remove the methanol and allow the plate to air dry.
-
Stain the biofilms by adding 200 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.
-
Wash the wells three times with 200 µL of PBS to remove excess stain.
-
Solubilize the bound crystal violet by adding 200 µL of 30% acetic acid to each well.
-
Measure the absorbance at 590 nm using a plate reader. The reduction in absorbance in the presence of Spiramycin compared to the control indicates biofilm inhibition.
Visualizations
References
- 1. Mechanism of action of spiramycin and other macrolides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. What is Spiramycin used for? [synapse.patsnap.com]
- 4. What is the mechanism of Spiramycin? [synapse.patsnap.com]
- 5. Sub-inhibitory and post-antibiotic effects of spiramycin and erythromycin on Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 7. Spiramycin: a reappraisal of its antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Streptococcus pneumoniae | Johns Hopkins ABX Guide [hopkinsguides.com]
- 10. Effect of oral spiramycin on the faecal and oral bacteria in human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Spiramycin Disarms Pseudomonas aeruginosa without Inhibiting Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Off-Target Activity of Spiramycin Disarms Pseudomonas aeruginosa by Inhibition of Biofilm Formation, Pigment Production and Phenotypic Differentiation [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. sciforum.net [sciforum.net]
- 16. mdpi.com [mdpi.com]
- 17. Broth Microdilution | MI [microbiology.mlsascp.com]
- 18. protocols.io [protocols.io]
- 19. Broth microdilution - Wikipedia [en.wikipedia.org]
- 20. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 21. Crystal violet assay [bio-protocol.org]
- 22. Crystal violet staining protocol | Abcam [abcam.com]
- 23. static.igem.org [static.igem.org]
- 24. static.igem.org [static.igem.org]
- 25. Microtiter Dish Biofilm Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Spiramine A Platelet Aggregation Inhibition Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spiramine A, a member of the atisine-type C(20)-diterpene alkaloid family, has garnered interest for its potential therapeutic properties, including its effects on platelet aggregation. Platelet aggregation is a critical process in hemostasis and thrombosis. Dysregulation of this process can lead to cardiovascular diseases such as heart attack and stroke. Therefore, agents that inhibit platelet aggregation are valuable candidates for drug development.
These application notes provide a comprehensive overview of the in vitro assessment of this compound and its analogues as inhibitors of platelet aggregation. Detailed protocols for light transmission aggregometry (LTA), data on the inhibitory effects of related spiramine compounds, and insights into the potential mechanisms of action are presented.
Principle of the Assay
The most common method for studying platelet aggregation is Light Transmission Aggregometry (LTA). This technique measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist. Initially, the PRP is turbid, allowing minimal light to pass through. Upon addition of an agonist (e.g., ADP, arachidonic acid, collagen, or platelet-activating factor), platelets activate, change shape, and clump together. This aggregation reduces the turbidity of the plasma, leading to an increase in light transmission, which is recorded over time. The extent of inhibition by a test compound like this compound is determined by comparing the aggregation response in its presence to a control response.
Quantitative Data Summary
Studies on atisine-type diterpene alkaloids have demonstrated their potential as antiplatelet agents. The inhibitory effects are often dependent on the specific chemical structure of the alkaloid and the agonist used to induce aggregation.
| Compound | Agonist | IC50 (µM) | Selectivity | Reference |
| Spiramine C1 | Platelet-Activating Factor (PAF) | 30.5 ± 2.7 | Non-selective | [1] |
| Adenosine Diphosphate (ADP) | 56.8 ± 8.4 | Non-selective | [1] | |
| Arachidonic Acid (AA) | 29.9 ± 9.9 | Non-selective | [1] | |
| Spiramine Q | Arachidonic Acid (AA) | - | Selective | [2] |
| Other Atisine-type Alkaloids | Platelet-Activating Factor (PAF) | - | Selective | [1] |
Note: IC50 is the concentration of the compound that inhibits 50% of the maximal platelet aggregation response.
Experimental Protocols
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
This protocol is a standard procedure for isolating platelets for aggregation studies.
Materials:
-
Human or rabbit whole blood collected in tubes containing 3.2% or 3.8% sodium citrate.
-
Sterile centrifuge tubes.
-
Calibrated pipettes.
Procedure:
-
Collect whole blood via venipuncture. To avoid activation of platelets due to the puncture, it is recommended to discard the first few milliliters of blood collected.
-
Centrifuge the citrated whole blood at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature with the centrifuge brake off. This will separate the blood into three layers: red blood cells at the bottom, a "buffy coat" of white blood cells in the middle, and the supernatant, which is the PRP.
-
Carefully aspirate the upper PRP layer and transfer it to a fresh sterile tube. Keep the PRP at room temperature for use within 3-4 hours.
-
To prepare PPP, centrifuge the remaining blood at a high speed (e.g., 2000-2500 x g) for 15-20 minutes at room temperature.
-
Collect the supernatant (PPP) and use it to adjust the platelet count of the PRP and as a blank (100% light transmission) in the aggregometer.
Platelet Aggregation Inhibition Assay using Light Transmission Aggregometry
This protocol details the steps to measure the inhibitory effect of this compound on platelet aggregation.
Materials:
-
Platelet aggregometer.
-
Cuvettes with stir bars.
-
PRP and PPP.
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO or ethanol).
-
Platelet agonists (e.g., ADP, arachidonic acid, PAF, collagen).
-
Saline or buffer as a vehicle control.
Procedure:
-
Instrument Setup: Turn on the aggregometer and allow it to warm up to 37°C.
-
Blanking: Pipette PPP into a cuvette and place it in the appropriate channel of the aggregometer to set the 100% transmission baseline.
-
Baseline for PRP: Pipette PRP into a separate cuvette and place it in the sample channel to set the 0% transmission baseline.
-
Incubation: Transfer a fresh aliquot of PRP into a cuvette containing a stir bar. Place it in the incubation well of the aggregometer at 37°C with stirring (typically 900-1200 rpm).
-
Addition of Inhibitor: Add a specific concentration of this compound or its vehicle control to the PRP and incubate for a predetermined time (e.g., 2-5 minutes).
-
Induction of Aggregation: Add the chosen agonist to the cuvette to induce platelet aggregation.
-
Data Recording: The aggregometer will record the change in light transmission over time (typically for 5-10 minutes). The maximum aggregation is recorded.
-
Dose-Response Curve: Repeat steps 4-7 with a range of this compound concentrations to determine the IC50 value.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Plot the percent inhibition against the logarithm of the this compound concentration to generate a dose-response curve and calculate the IC50.
Experimental Workflow
Caption: Workflow for the this compound platelet aggregation inhibition assay.
Signaling Pathways and Mechanism of Action
The inhibitory activity of spiramine analogues appears to be pathway-specific, suggesting distinct mechanisms of action.
-
Spiramine Q selectively inhibits platelet aggregation induced by arachidonic acid.[2] This points to a mechanism similar to that of aspirin, likely involving the inhibition of the cyclooxygenase-1 (COX-1) enzyme, which would block the synthesis of thromboxane (B8750289) A2 (TXA2), a potent platelet agonist.[3]
-
Spiramine C1 demonstrates non-selective inhibition against aggregation induced by PAF, ADP, and arachidonic acid.[1] This broad activity suggests it may act on a common downstream signaling event, such as the mobilization of intracellular calcium or the final common pathway of platelet aggregation—the activation of the glycoprotein (B1211001) IIb/IIIa receptor, which is responsible for fibrinogen binding and cross-linking platelets.
-
Other atisine-type alkaloids have shown selective inhibition of PAF-induced aggregation, indicating a potential interaction with the PAF receptor or its specific downstream signaling cascade.[1]
The following diagrams illustrate the primary platelet activation pathways and the putative points of inhibition by different spiramines.
Caption: Putative inhibitory mechanisms of Spiramine analogues on platelet activation pathways.
Conclusion
The this compound family of diterpene alkaloids presents a promising area for the discovery of novel antiplatelet agents. The provided protocols offer a standardized method for evaluating their efficacy in vitro. The observed differences in the inhibitory profiles of Spiramine C1 and Spiramine Q highlight the importance of screening against multiple agonists to elucidate their specific mechanisms of action. Further research is warranted to isolate and characterize this compound's specific effects and to explore the structure-activity relationships within this class of compounds to develop potent and selective inhibitors of platelet aggregation for the potential treatment of thrombotic diseases.
References
Inducing Apoptosis with Spiramine A in Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spiramine A is a diterpenoid alkaloid derived from plants of the Spiraea genus. While specific research on this compound's apoptotic-inducing capabilities is limited, studies on related spiramine derivatives, such as Spiramine C and D, have demonstrated their potential as inducers of apoptosis, a programmed cell death pathway crucial for tissue homeostasis and a key target in cancer therapy. Notably, certain spiramine derivatives have been shown to induce apoptosis in a Bax/Bak-independent manner, suggesting a unique mechanism of action that could be effective in cancer cells that have developed resistance to conventional apoptosis-inducing agents.[1]
This document provides a generalized framework for inducing apoptosis in cell culture using this compound, based on the activity of related compounds. The protocols and pathways described herein should be considered as a starting point and will require optimization for specific cell lines and experimental conditions.
Data Presentation
The following table summarizes hypothetical quantitative data for this compound, extrapolated from studies on related diterpenoid alkaloids that have been shown to induce apoptosis. These values should be used as a reference for designing initial experiments.
| Parameter | Value Range | Cell Lines (Example) | Reference Compound Type |
| Effective Concentration (IC50) | 2.0 - 25.0 µM | HL-60 (Leukemia), NALM-6 (Leukemia) | Diterpenoids (Salvipisone, Aethiopinone)[2] |
| Incubation Time for Apoptosis Induction | 24 - 72 hours | Various Cancer Cell Lines | Diterpenoid Alkaloids |
| Concentration for Caspase-3 Activation | 5 - 50 µM | HL-60, NALM-6 | Diterpenoids (Salvipisone, Aethiopinone)[2] |
Signaling Pathway
The proposed signaling pathway for this compound-induced apoptosis is based on the mechanism identified for its derivatives, which points towards a mitochondrial-mediated, caspase-dependent pathway that can function independently of Bax and Bak.
References
Spiramine A: Application Notes for Investigating Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spiramine A is an atisine-type diterpenoid alkaloid isolated from plants of the Spiraea japonica complex.[1][2] While direct pharmacological data on this compound is limited, its structural similarity to other spiramine compounds, such as Spiramine T and derivatives of Spiramine C and D, suggests a strong potential for therapeutic applications.[3][4] Related spiramine compounds have demonstrated noteworthy biological activities, including neuroprotective, anti-inflammatory, and pro-apoptotic effects.[3][4] These findings provide a compelling rationale for the investigation of this compound as a novel therapeutic agent.
These application notes provide a summary of the known activities of related compounds, detailed protocols for investigating the potential therapeutic effects of this compound, and hypothetical signaling pathways based on current understanding.
Potential Therapeutic Applications & Supporting Data from Related Compounds
Based on the activities of analogous compounds, this compound is a candidate for investigation in the following areas:
-
Oncology: Derivatives of Spiramine C and D have been shown to induce apoptosis in cancer cells, including multidrug-resistant cell lines, through a Bax/Bak-independent mechanism.[4] This suggests that this compound may have potential as an anti-cancer agent.
-
Neuroprotection: Spiramine T has demonstrated neuroprotective effects in a gerbil model of cerebral ischemia-reperfusion injury, where it reduced cortex calcium concentrations and lipid peroxidation.[3] This indicates a potential role for this compound in the treatment of neurodegenerative diseases and stroke.
-
Anti-inflammatory: Spiramine C and D have reported anti-inflammatory effects in vitro, suggesting that this compound may also possess anti-inflammatory properties.[4]
Quantitative Data from Related Spiramine Compounds
The following table summarizes quantitative data reported for spiramine compounds closely related to this compound. Note: This data is not for this compound and should be used as a reference for designing experiments.
| Compound | Assay | Cell Line/Model | Result | Reference |
| Spiramine T | Cerebral Ischemia-Reperfusion Injury | Gerbils | Intravenous administration (0.38, 0.75, and 1.5 mg/kg) dose-dependently reduced stroke index and decreased cortex calcium and LPO concentrations. | [3] |
| Spiramine C/D Derivatives | Cytotoxicity/Apoptosis | Various Cancer Cell Lines | Derivatives with an α,β-unsaturated ketone group showed significant cytotoxicity and induced apoptosis in Bax(-/-)/Bak(-/-) MEFs and multidrug-resistant MCF-7/ADR cells. | [4] |
Experimental Protocols
Herein are detailed protocols for assays relevant to assessing the potential therapeutic activities of this compound.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
This protocol is designed to determine the effect of this compound on the viability and proliferation of cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase in living cells to form a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.[5][6]
Materials:
-
Cancer cell lines (e.g., MCF-7, PANC-1, etc.)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently pipette to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.[7]
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of this compound compared to the vehicle control.
-
Plot a dose-response curve and determine the IC₅₀ value (the concentration of this compound that inhibits cell growth by 50%).
Apoptosis Detection (Annexin V/Propidium Iodide Staining)
This protocol is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[8][9]
Materials:
-
Cells treated with this compound
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
1X Binding Buffer (10 mM Hepes, pH 7.4, 140 mM NaCl, 2.5 mM CaCl₂)
-
Flow cytometer
Protocol:
-
Cell Treatment and Harvesting:
-
Treat cells with this compound for the desired time.
-
Harvest both adherent and floating cells.
-
Centrifuge the cells and wash once with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.[10]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.[8]
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Caspase-3 Activity Assay
This protocol measures the activity of caspase-3, a key executioner caspase in apoptosis.
Principle: This assay utilizes a specific caspase-3 substrate, Ac-DEVD-pNA (acetyl-Asp-Glu-Val-Asp p-nitroanilide), which upon cleavage by active caspase-3, releases p-nitroaniline (pNA). The amount of pNA can be quantified by measuring its absorbance at 405 nm.[11][12]
Materials:
-
Cell lysates from this compound-treated cells
-
Caspase-3 Assay Buffer
-
Caspase-3 substrate (Ac-DEVD-pNA)
-
Microplate reader
Protocol:
-
Cell Lysis:
-
Treat cells with this compound.
-
Lyse the cells using a suitable lysis buffer on ice.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Determine the protein concentration of the lysate.
-
-
Assay Reaction:
-
To a 96-well plate, add 50-200 µg of protein lysate per well.
-
Add Caspase-3 Assay Buffer to a final volume of 90 µL.
-
Add 10 µL of Caspase-3 substrate (Ac-DEVD-pNA).
-
Incubate at 37°C for 1-2 hours, protected from light.
-
-
Measurement:
-
Measure the absorbance at 405 nm using a microplate reader.
-
Data Analysis:
-
Calculate the fold-increase in caspase-3 activity by comparing the absorbance of the this compound-treated samples to the untreated control.
Hypothetical Signaling Pathways
The following diagrams illustrate potential signaling pathways that may be modulated by this compound, based on data from related compounds. These are hypothetical and require experimental validation.
Bax/Bak-Independent Apoptosis
Derivatives of Spiramine C and D induce apoptosis independently of the pro-apoptotic proteins Bax and Bak.[4] This suggests that this compound might trigger apoptosis through a mechanism that bypasses the intrinsic mitochondrial pathway, or acts downstream of Bax/Bak.
Conclusion
This compound represents a promising natural product for therapeutic development, with potential applications in oncology and neuroprotection. The provided protocols offer a framework for the initial investigation of its biological activities. Further research is warranted to elucidate the precise mechanisms of action and to evaluate the in vivo efficacy and safety of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C24H33NO4 | CID 441757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Neuroprotective effects in gerbils of spiramine T from Spiraea japonica var. acuta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Spiramine derivatives induce apoptosis of Bax(-/-)/Bak(-/-) cell and cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 7. MTT assay overview | Abcam [abcam.com]
- 8. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 9. ucl.ac.uk [ucl.ac.uk]
- 10. docs.abcam.com [docs.abcam.com]
- 11. caspase3 assay [assay-protocol.com]
- 12. biogot.com [biogot.com]
Application Notes and Protocols for Spermine in Tobacco Mosaic Virus (TMV) Inhibition Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tobacco Mosaic Virus (TMV) is a significant plant pathogen responsible for substantial economic losses in a wide range of crops. The development of effective antiviral strategies is a critical area of research. Polyamines, such as spermine (B22157), are naturally occurring small, basic molecules that play a role in various biological processes, including plant growth, development, and stress responses. Emerging research has highlighted the role of spermine as an endogenous inducer of resistance against TMV in tobacco plants.[1] This document provides detailed application notes and protocols for utilizing spermine in TMV inhibition studies, based on published research.
Spermine has been shown to accumulate in the intercellular spaces of TMV-infected tobacco leaves.[1] Exogenous application of spermine has been demonstrated to reduce the size of TMV-induced local lesions and induce the expression of acidic pathogenesis-related (PR) proteins, which are markers of a plant's defense response.[1][2] Notably, this spermine-induced resistance operates through a signaling pathway that is independent of salicylic (B10762653) acid (SA), a well-known plant defense hormone.[1][2] These findings suggest that spermine could be a valuable tool for studying plant antiviral defense mechanisms and for the development of novel TMV control strategies.
Quantitative Data Summary
The efficacy of spermine in reducing the size of TMV-induced local lesions on tobacco leaves has been quantified in a dose-dependent manner. The following table summarizes the key findings from these studies.
| Concentration of Spermine (µM) | Leaf Section | Mean Lesion Diameter (mm) | Standard Deviation (SD) |
| 0 (Control) | Apical | 2.5 | 0.4 |
| Middle | 2.3 | 0.3 | |
| Basal | 2.1 | 0.3 | |
| 150 | Apical | 2.1 | 0.3 |
| Middle | 1.9 | 0.2 | |
| Basal | 1.7 | 0.2 | |
| 300 | Apical | 1.8 | 0.2 |
| Middle | 1.6 | 0.2 | |
| Basal | 1.4 | 0.1 | |
| 500 | Apical | 1.5 | 0.2 |
| Middle | 1.3 | 0.1 | |
| Basal | 1.1 | 0.1 |
Data is derived from studies on detached tobacco leaves pre-incubated with spermine for 2 days before TMV inoculation.[1]
Experimental Protocols
Protocol 1: Evaluation of Spermine-Induced Resistance against TMV Infection in Detached Tobacco Leaves
This protocol details the methodology to assess the ability of spermine to induce resistance against TMV in detached tobacco leaves by measuring the size of local lesions.
Materials and Reagents:
-
Plant Material: Tobacco plants (e.g., Nicotiana tabacum L. cv. Xanthi-nc) carrying the N gene, which confers a hypersensitive response to TMV, resulting in local lesions.
-
Spermine Solution: Prepare stock solutions of spermine in sterile distilled water. From the stock, prepare working solutions at final concentrations of 150 µM, 300 µM, and 500 µM. A 0 µM solution (sterile distilled water) will serve as the control.
-
TMV Inoculum: Purified TMV at a concentration of 10 µg/mL in an appropriate buffer (e.g., phosphate (B84403) buffer).
-
Carborundum: Fine abrasive powder to facilitate mechanical inoculation.
-
Petri dishes or other suitable containers for incubating detached leaves.
-
Growth chamber or incubator set at 22°C with continuous light (100 µE m⁻² s⁻¹).
-
Calipers or a ruler for measuring lesion diameters.
-
Camera and image analysis software (optional, for more precise measurements).
Procedure:
-
Leaf Detachment: Carefully detach healthy, fully expanded leaves from the tobacco plants.
-
Spermine Treatment: Place the petiole of each detached leaf in a tube or vial containing the respective spermine solution (0, 150, 300, or 500 µM). Allow the leaves to take up the solution for 2 days in a growth chamber at 22°C under continuous light.
-
TMV Inoculation:
-
After the 2-day pre-incubation period, remove the leaves from the spermine solutions.
-
Lightly dust the adaxial (upper) surface of each leaf with carborundum.
-
Using a sterile cotton swab or your finger, gently rub the TMV inoculum (10 µg/mL) over the entire surface of the leaf.
-
After inoculation, gently rinse the leaves with sterile distilled water to remove excess inoculum and carborundum.
-
-
Incubation: Place the inoculated leaves in a humidified chamber (e.g., a petri dish with a moist filter paper) and incubate for an additional 4 days under the same conditions (22°C, continuous light).
-
Data Collection:
-
After 4 days of incubation, necrotic local lesions will be visible on the leaves.
-
Measure the diameter of at least 100 lesions per treatment group. To account for potential variations across the leaf, measure lesions from three distinct areas: apical, middle, and basal.[1]
-
Enlarged photocopies or digital images of the leaves can be used for more accurate measurements.[1]
-
-
Data Analysis: Calculate the mean lesion diameter and standard deviation for each treatment group and leaf section. Use a statistical test (e.g., Student's t-test) to determine the significance of the reduction in lesion size in spermine-treated leaves compared to the control.[1]
Visualizations
Below are diagrams illustrating the experimental workflow and the proposed signaling pathway of spermine in TMV resistance.
Caption: Experimental workflow for evaluating spermine-induced TMV resistance.
Caption: Proposed signaling pathway of spermine in TMV resistance.
References
- 1. Spermine Is a Salicylate-Independent Endogenous Inducer for Both Tobacco Acidic Pathogenesis-Related Proteins and Resistance against Tobacco Mosaic Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spermine signaling in defense reaction against avirulent viral pathogen in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of Spiramine A
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Spiramine A is a diterpenoid alkaloid natural product isolated from plants of the Spiraea genus.[1][2] Diterpenoid alkaloids are a diverse class of compounds known for their complex structures and significant pharmacological activities, including anti-inflammatory and cytotoxic effects.[3] Preliminary in vitro studies on derivatives of the related spiramines C and D have indicated potential for inducing apoptosis in cancer cells, suggesting that this compound may be a valuable compound for in vivo investigation in oncology and other therapeutic areas.[4]
These application notes provide a recommended formulation and detailed protocols for preliminary in vivo studies of this compound, including solubility and stability assessments, and a proposed in vivo efficacy evaluation in a murine cancer model. Due to the limited availability of public data on this compound, the following protocols are based on a combination of information from commercial suppliers, general knowledge of diterpenoid alkaloids, and established methodologies for in vivo compound testing. Researchers are advised to perform small-scale pilot studies to validate these protocols for their specific experimental setup.
Physicochemical Properties of this compound
A summary of the known physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₄H₃₃NO₄ | [1] |
| Molecular Weight | 399.5 g/mol | [1] |
| CAS Number | 114531-28-1 | [2] |
| Appearance | White to off-white powder (assumed) | - |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate | [5][6] |
| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 1 year | [2] |
In Vivo Formulation
The formulation of poorly water-soluble compounds like this compound for in vivo administration is critical for ensuring bioavailability and obtaining reliable experimental results. A common approach for initial in vivo studies is the use of a co-solvent system.
Recommended Vehicle
Based on recommendations for similar compounds, a suitable vehicle for the intraperitoneal (IP) or intravenous (IV) injection of this compound in mice is a mixture of Dimethyl Sulfoxide (DMSO), Polyethylene Glycol 300 (PEG300), Tween 80, and saline or Phosphate-Buffered Saline (PBS).[2] A common ratio for this vehicle is 5% DMSO, 30% PEG300, 5% Tween 80, and 60% saline/PBS (v/v/v/v).
Preparation of this compound Formulation (10 mg/kg dose example)
This protocol describes the preparation of a 2 mg/mL this compound solution, suitable for administering a 10 mg/kg dose to a 20 g mouse in a volume of 100 µL.[2]
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile, injectable grade
-
Polyethylene Glycol 300 (PEG300), sterile, injectable grade
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Tween 80, sterile, injectable grade
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Sterile Saline (0.9% NaCl) or PBS
-
Sterile, pyrogen-free microcentrifuge tubes
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Vortex mixer
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Sonicator (optional)
Protocol:
-
Prepare Stock Solution:
-
Accurately weigh the required amount of this compound. For example, to prepare 1 mL of a 2 mg/mL final solution, start with 2 mg of this compound.
-
Dissolve the this compound powder in a minimal amount of DMSO. For 2 mg of this compound, add 50 µL of DMSO to create a 40 mg/mL stock solution.[2]
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming or brief sonication may be used to aid dissolution.
-
-
Prepare the Final Formulation:
-
In a sterile tube, add 300 µL of PEG300 to the 50 µL of this compound stock solution.
-
Vortex the mixture until it is a clear and homogenous solution.
-
Add 50 µL of Tween 80 to the mixture and vortex again until fully incorporated.
-
Slowly add 600 µL of sterile saline or PBS to the mixture while vortexing to bring the final volume to 1 mL.
-
Visually inspect the final solution for any precipitation. If precipitation occurs, the formulation may need to be adjusted.
-
Note: This formulation should be prepared fresh on the day of use.
Experimental Protocols
Solubility Assessment
A preliminary assessment of this compound's solubility in the proposed vehicle is essential.
Table 2: Estimated Solubility of this compound
| Solvent | Estimated Solubility | Notes |
| DMSO | ≥20 mg/mL | Based on data for similar organic compounds. Actual solubility should be determined experimentally. |
Protocol:
-
Prepare a stock solution of this compound in DMSO at a high concentration (e.g., 40 mg/mL).
-
In separate tubes, prepare the full vehicle (5% DMSO, 30% PEG300, 5% Tween 80, 60% Saline).
-
Add increasing volumes of the this compound stock solution to the vehicle to achieve a range of final concentrations (e.g., 0.5, 1, 2, 5, 10 mg/mL).
-
Vortex each solution vigorously and visually inspect for any precipitation or cloudiness.
-
Incubate the solutions at room temperature for 1-2 hours and re-examine.
-
The highest concentration that remains a clear solution is the estimated solubility in the vehicle.
Stability of Formulation
A short-term stability assessment of the formulated this compound is recommended to ensure consistent dosing during an experiment.
Protocol:
-
Prepare the this compound formulation as described above.
-
Store the formulation under the intended experimental conditions (e.g., room temperature on the benchtop).
-
At various time points (e.g., 0, 2, 4, 8 hours), take an aliquot of the formulation.
-
Visually inspect for any signs of precipitation or changes in appearance.
-
(Optional) For a more quantitative analysis, analyze the concentration of this compound at each time point using a validated HPLC method.
Table 3: Hypothetical Stability of this compound Formulation at Room Temperature
| Time (hours) | Visual Appearance | Concentration (% of initial) |
| 0 | Clear, colorless solution | 100% |
| 2 | Clear, colorless solution | 99.5% |
| 4 | Clear, colorless solution | 98.9% |
| 8 | Clear, colorless solution | 97.2% |
In Vivo Efficacy Study (Murine Xenograft Model)
This protocol provides a general workflow for evaluating the anti-tumor efficacy of this compound in a subcutaneous xenograft mouse model.
Workflow Diagram:
Caption: Workflow for in vivo efficacy study of this compound.
Protocol:
-
Animal Model: Use immunodeficient mice (e.g., NOD/SCID or athymic nude mice) appropriate for the chosen cancer cell line.
-
Tumor Implantation: Subcutaneously implant a suitable number of cancer cells (e.g., 1 x 10⁶) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth using calipers.
-
Randomization: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., Vehicle control, this compound low dose, this compound high dose).
-
Dosing: Administer the this compound formulation or vehicle control via the chosen route (e.g., intraperitoneal injection) at a specified frequency and duration.
-
Monitoring: Measure tumor volume and mouse body weight regularly (e.g., 2-3 times per week).
-
Endpoint: Euthanize the mice when tumors reach the predetermined endpoint, or if signs of toxicity are observed.
-
Data Analysis: Analyze tumor growth inhibition and any changes in body weight.
Proposed Mechanism of Action: Induction of Apoptosis
Based on studies of related diterpenoid alkaloids, this compound is hypothesized to induce cancer cell death via the intrinsic apoptosis pathway.[1][7][8][9][10] This pathway is initiated by intracellular signals leading to mitochondrial outer membrane permeabilization and the release of pro-apoptotic factors.
Signaling Pathway Diagram:
Caption: Proposed intrinsic apoptosis pathway for this compound.
Conclusion
This compound is a promising diterpenoid alkaloid for in vivo investigation. The provided formulation and protocols offer a starting point for researchers to explore its therapeutic potential. It is imperative that all in vivo experiments are conducted in accordance with institutional and national guidelines for the ethical use of laboratory animals. Further studies are warranted to determine the precise solubility, stability, pharmacokinetics, and mechanism of action of this compound.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. mdpi.com [mdpi.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Neuropharmacological Potential of Diterpenoid Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Apoptosis signaling triggered by the marine alkaloid ascididemin is routed via caspase-2 and JNK to mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Diterpenoid alkaloids from Aconitum anthoroideum that offer protection against MPP+-Induced apoptosis of SH-SY5Y cells and acetylcholinesterase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phytochemical Analysis and In Vivo Anticancer Effect of Becium grandiflorum: Isolation and Characterization of a Promising Cytotoxic Diterpene - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Improving Spiramine A Solubility for Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Spiramine A in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for cell-based assays?
This compound is a diterpenoid alkaloid isolated from plants of the Spiraea genus.[1][2] Like many natural products, it is a hydrophobic molecule, which can lead to poor solubility in aqueous cell culture media. This can result in compound precipitation, leading to inaccurate and irreproducible experimental results.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
For hydrophobic compounds like this compound, Dimethyl Sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions.[3] It is a powerful organic solvent that can dissolve a wide range of compounds.
Q3: What is the maximum concentration of DMSO that is safe for most cell lines?
The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid solvent-induced toxicity. A general guideline is to keep the final DMSO concentration at or below 0.5% (v/v). However, the tolerance to DMSO can vary significantly between cell lines, with some sensitive primary cells requiring concentrations below 0.1%. It is always recommended to perform a vehicle control experiment to assess the effect of the DMSO concentration on your specific cell line.
Q4: My this compound precipitates out of solution when I add it to my cell culture medium. What can I do?
Precipitation upon dilution of a DMSO stock solution into aqueous media is a common issue for poorly soluble compounds. This "crashing out" occurs because the compound's solubility limit is exceeded in the final aqueous environment. Several strategies can be employed to overcome this, which are detailed in the troubleshooting guide below.
Troubleshooting Guides
Issue 1: Immediate Precipitation of this compound Upon Addition to Cell Culture Media
Symptoms: A visible precipitate or cloudiness appears immediately after adding the this compound stock solution to the cell culture medium.
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the media exceeds its aqueous solubility limit. | Decrease the final working concentration of this compound. Perform a solubility test to determine the maximum soluble concentration in your specific cell culture medium. |
| Rapid Dilution | Adding a concentrated DMSO stock directly to a large volume of media can cause rapid solvent exchange, leading to precipitation. | Perform a serial dilution. First, dilute the high-concentration DMSO stock to an intermediate concentration in DMSO. Then, add this intermediate stock to the pre-warmed (37°C) culture medium while gently vortexing. |
| Low Temperature of Media | The solubility of many compounds, including potentially this compound, decreases at lower temperatures. | Always use pre-warmed (37°C) cell culture media for making your final dilutions. |
| High Serum Concentration in Media | While serum proteins can sometimes aid in solubilizing hydrophobic compounds, high concentrations can also sometimes lead to interactions that cause precipitation. | If your experiment allows, try reducing the serum concentration in your cell culture medium. |
Issue 2: Delayed Precipitation of this compound in the Incubator
Symptoms: The media appears clear initially after adding this compound, but a precipitate forms after several hours or days of incubation.
| Potential Cause | Explanation | Recommended Solution |
| Compound Instability | This compound may be unstable in the culture medium at 37°C over long incubation periods, leading to degradation and precipitation of byproducts. | Reduce the incubation time if possible. For longer experiments, consider replacing the medium with freshly prepared this compound-containing medium at regular intervals. |
| Media Evaporation | Evaporation of media in the incubator can increase the concentration of all components, including this compound, potentially exceeding its solubility limit. | Ensure proper humidification of your incubator. Use plates with tight-fitting lids and consider sealing the plates with gas-permeable tape for long-term experiments. |
| Interaction with Media Components | This compound may interact with salts, amino acids, or other components in the media over time, forming insoluble complexes. | If feasible for your experimental design, test different basal media formulations to see if the precipitation is specific to one type. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (powder)
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Dimethyl Sulfoxide (DMSO), cell culture grade
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Sterile microcentrifuge tubes
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Vortex mixer
Procedure:
-
Calculate the mass of this compound required to make a 10 mM stock solution. The molecular weight of this compound is approximately 399.53 g/mol .
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Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
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Add the appropriate volume of DMSO to the tube to achieve a final concentration of 10 mM.
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Vortex the tube vigorously until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution, but be cautious of compound stability at elevated temperatures.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: Serial Dilution for Cell-Based Assays
This protocol provides a general workflow for diluting the this compound stock solution into cell culture medium to minimize precipitation.
Materials:
-
10 mM this compound stock solution in DMSO
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile microcentrifuge tubes or a 96-well plate for dilutions
Procedure:
-
Intermediate Dilution: Prepare an intermediate dilution of your this compound stock solution in DMSO. For example, to achieve a final concentration of 10 µM with 0.1% DMSO, you can first dilute your 10 mM stock 1:10 in DMSO to get a 1 mM intermediate stock.
-
Final Dilution: Add the intermediate stock solution to your pre-warmed complete cell culture medium. For the example above, you would add 1 µL of the 1 mM intermediate stock to 99 µL of medium to get a final concentration of 10 µM.
-
Mixing: Immediately after adding the this compound solution to the medium, gently pipette up and down or vortex briefly to ensure rapid and thorough mixing.
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Application to Cells: Add the final this compound-containing medium to your cells.
Visualizations
Experimental Workflow for Improving this compound Solubility
Caption: A flowchart illustrating the recommended steps for preparing this compound stock and working solutions.
Hypothetical Signaling Pathway Affected by Diterpenoid Alkaloids
While the specific signaling pathway targeted by this compound is not definitively established in the current literature, many diterpenoid alkaloids isolated from medicinal plants have been shown to modulate key cellular signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt pathway. The following diagram illustrates a simplified representation of this pathway, which could be a potential area of investigation for this compound's mechanism of action.
Caption: A potential mechanism of action for this compound, showing hypothetical inhibition of the PI3K/Akt pathway.
References
Technical Support Center: Challenges in the Total Synthesis of Spiramine A
Question: I am starting a research project on the total synthesis of Spiramine A and am looking for a technical support guide that outlines potential challenges and troubleshooting strategies. Can you provide this?
Answer:
Our current resources indicate that while this compound is a known diterpenoid alkaloid isolated from Spiraea japonica, there is no publicly available scientific literature detailing its total synthesis. The structure has been characterized, and the compound is available from commercial suppliers who likely isolate it from natural sources.
Without published total synthesis routes, a detailed troubleshooting guide on specific experimental challenges for this compound cannot be accurately compiled. The difficulties in synthesizing a molecule of this complexity can only be hypothesized based on its structure.
To assist researchers interested in complex alkaloid synthesis, we have created a generalized technical support center based on the challenges encountered in the total synthesis of structurally related and complex alkaloids. The following sections address common problems and provide troubleshooting guidance that would likely be relevant to a hypothetical total synthesis of this compound.
Hypothetical Challenges & Troubleshooting for Spiramine-like Alkaloids
The intricate, polycyclic, and stereochemically dense structure of this compound suggests several key areas where a synthetic chemist would likely face significant challenges. These include the construction of the core ring system, control of stereochemistry, and late-stage functionalization.
Frequently Asked Questions (FAQs)
1. Q: What are the primary challenges anticipated in constructing the polycyclic core of a molecule like this compound?
A: The core of this compound is a heptacyclic system with a cage-like architecture. The main challenges would include:
-
Ring Strain: The formation of multiple small, fused rings can be energetically unfavorable, leading to low yields or undesired rearrangements.
-
Cyclization Strategy: Choosing the right disconnection and cyclization strategy (e.g., Diels-Alder, aldol (B89426) condensation, radical cyclization, transition-metal-catalyzed cross-coupling) is critical. An incorrect choice could lead to a dead-end in the synthesis.
-
Access to Key Intermediates: The synthesis of highly functionalized and sterically hindered building blocks required for the key cyclization steps can be a major hurdle.
Troubleshooting Guide: Core Structure Formation
| Issue | Potential Cause | Suggested Solution |
| Low yield in key cyclization step | - High activation energy due to ring strain.- Unfavorable conformation of the precursor.- Competing side reactions. | - Screen different catalysts and reaction conditions (temperature, solvent, concentration).- Redesign the cyclization precursor to be more pre-organized for the desired transformation.- Use a different synthetic strategy, for example, a transannular reaction. |
| Formation of incorrect regio- or stereoisomer | - Lack of facial selectivity in the cyclization.- Thermodynamic vs. kinetic control issues. | - Employ chiral catalysts or auxiliaries to direct the stereochemical outcome.- Modify the substrate to introduce steric hindrance that favors the desired isomer.- Adjust reaction conditions to favor either the kinetic or thermodynamic product. |
Logical Workflow for Troubleshooting Cyclization Reactions
2. Q: How can one control the numerous stereocenters present in a molecule like this compound?
A: this compound has multiple contiguous stereocenters. Establishing the correct relative and absolute stereochemistry is a paramount challenge.
-
Stereoselective Reactions: The synthesis would rely heavily on well-established stereoselective reactions such as asymmetric aldol reactions, Sharpless asymmetric epoxidation, or Diels-Alder reactions with chiral catalysts.
-
Substrate Control: The inherent chirality of an intermediate can be used to direct the stereochemistry of subsequent reactions.
-
Chiral Pool Synthesis: Starting from a readily available chiral molecule (like a sugar or an amino acid) can be a viable strategy to set some of the initial stereocenters.
Troubleshooting Guide: Stereocontrol
| Issue | Potential Cause | Suggested Solution |
| Low diastereoselectivity | - Insufficient facial bias in the reaction.- Flexible transition state. | - Use a bulkier protecting group to increase steric differentiation.- Employ a chelating metal to create a more rigid transition state.- Screen a variety of chiral ligands or catalysts. |
| Epimerization of a stereocenter | - Presence of an acidic or basic proton adjacent to the stereocenter.- Harsh reaction or workup conditions. | - Use non-basic or non-acidic conditions where possible.- Protect the labile proton or the adjacent functional group.- Perform the reaction at a lower temperature. |
Key Experimental Protocol: Asymmetric Aldol Reaction
A common method to set stereocenters is the Evans' asymmetric aldol reaction, which uses a chiral auxiliary.
-
Preparation of the N-acyl oxazolidinone: The carboxylic acid fragment is coupled to a chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone).
-
Enolate Formation: The N-acyl oxazolidinone is treated with a boron triflate (e.g., dibutylboron triflate) and a tertiary amine (e.g., triethylamine) at low temperature (e.g., -78 °C) to form the Z-enolate.
-
Aldol Addition: The aldehyde is added to the enolate solution at -78 °C and the reaction is allowed to proceed for several hours.
-
Workup and Auxiliary Cleavage: The reaction is quenched, and the product is purified. The chiral auxiliary is then cleaved (e.g., with lithium hydroperoxide) to yield the chiral β-hydroxy carboxylic acid.
3. Q: What challenges are associated with the late-stage introduction of functional groups in a complex scaffold?
A: Introducing functional groups, such as the acetate (B1210297) and the exocyclic methylene (B1212753) group in this compound, at a late stage can be problematic due to the high chemical complexity of the advanced intermediates.
-
Chemoselectivity: Many reagents can react with multiple functional groups present in the molecule.
-
Steric Hindrance: The target site for functionalization may be sterically inaccessible.
-
Protecting Group Strategy: A robust protecting group strategy is essential to mask reactive sites and allow for selective deprotection and functionalization.
Signaling Pathway for Protecting Group Strategy
Disclaimer: This technical support guide is based on general principles of organic synthesis and challenges encountered in the synthesis of other complex natural products. The information provided is hypothetical in the context of this compound, as no total synthesis has been published to date. Researchers should consult the primary literature for methodologies relevant to the specific structural motifs they are targeting.
Optimizing Spiramine A Dosage for Cytotoxicity Studies: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Spiramine A dosage in cytotoxicity studies. The following information is based on available data for Spiramine derivatives and general best practices for in vitro cytotoxicity assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in cytotoxicity assays?
A1: Currently, there is a lack of publicly available IC50 (half-maximal inhibitory concentration) data specifically for this compound across different cancer cell lines. However, studies on derivatives of the related compounds, Spiramine C and D, suggest that these types of diterpenoid alkaloids can induce apoptosis in cancer cells. For initial experiments, a broad dose-response range is recommended, for example, from 0.1 µM to 100 µM, to determine the effective concentration range for your specific cell line.
Q2: What is the best solvent to use for dissolving this compound?
A2: this compound is soluble in Dimethyl Sulfoxide (DMSO)[1]. For cell-based assays, it is crucial to prepare a concentrated stock solution in 100% DMSO and then dilute it in the culture medium to the final desired concentrations.
Q3: What is the maximum permissible concentration of DMSO in the final culture medium?
A3: The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity. A concentration of 0.5% (v/v) or lower is generally considered safe for most cell lines. It is essential to include a vehicle control group in your experiments, which consists of cells treated with the same final concentration of DMSO as the experimental groups, but without this compound.
Q4: How long should I incubate the cells with this compound?
A4: The optimal incubation time can vary depending on the cell line and the mechanism of action of the compound. For initial cytotoxicity screening, common time points are 24, 48, and 72 hours. A time-course experiment is recommended to determine the most appropriate duration for observing the cytotoxic effects of this compound.
Q5: What type of cytotoxicity assay is most suitable for this compound?
A5: Several assays can be used to measure cytotoxicity. Tetrazolium-based assays like MTT and XTT, which measure metabolic activity, are common. However, as this compound is a natural product, it's important to be aware of potential interferences. For example, colored compounds can interfere with colorimetric readouts. It is advisable to visually inspect the wells for any precipitation of the compound. If interference is suspected, consider using a non-colorimetric assay, such as a lactate (B86563) dehydrogenase (LDH) release assay, which measures membrane integrity, or a cell counting method using trypan blue exclusion.
Troubleshooting Guide
This guide addresses common issues encountered during cytotoxicity experiments with natural products like this compound.
| Problem | Possible Cause | Troubleshooting Steps |
| High background signal or inconsistent results | - Compound precipitation: this compound, like many natural products, may have limited solubility in aqueous culture medium. | - Visually inspect the wells under a microscope for any precipitate. - Prepare fresh dilutions from the stock solution for each experiment. - Consider using a solubilizing agent, but be mindful of its own potential toxicity. |
| - Solvent (DMSO) toxicity: High concentrations of DMSO can be toxic to cells. | - Perform a DMSO dose-response curve to determine the maximum non-toxic concentration for your cell line. - Ensure the final DMSO concentration is consistent across all wells, including the vehicle control. | |
| - Edge effects: Evaporation from the outer wells of a microplate can lead to increased compound concentration and affect cell growth. | - Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain humidity. | |
| Lower-than-expected cytotoxicity | - Sub-optimal incubation time: The cytotoxic effect may take longer to manifest. | - Perform a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal endpoint. |
| - Cell seeding density: Too high a cell density can mask the cytotoxic effect. | - Optimize the cell seeding density to ensure cells are in the logarithmic growth phase throughout the experiment. | |
| - Compound degradation: this compound may not be stable in the culture medium over long incubation periods. | - Consider shorter incubation times or replenishing the medium with fresh compound. | |
| Discrepancy between assay results and visual observation | - Assay interference: The compound may interfere with the assay chemistry (e.g., reducing MTT reagent). | - Run a control plate with the compound in cell-free medium to check for direct effects on the assay reagents. - Use an alternative cytotoxicity assay that relies on a different principle (e.g., LDH assay). |
| - Mechanism of cell death: The chosen assay may not be optimal for the type of cell death induced (e.g., apoptosis vs. necrosis). | - Use multiple assays to assess different aspects of cell health (e.g., metabolic activity, membrane integrity, apoptosis markers). |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an MTT Assay
1. Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO)
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
Multichannel pipette
-
Microplate reader
2. Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. From this stock, prepare a series of dilutions in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in all wells is ≤ 0.5%.
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and an untreated control (medium only).
-
Incubation: Incubate the plate for the desired duration (e.g., 48 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible under a microscope.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using a non-linear regression curve fit.
Signaling Pathway and Experimental Workflow Diagrams
While the precise signaling pathway for this compound-induced apoptosis is not fully elucidated, studies on its derivatives suggest a mechanism that is independent of the pro-apoptotic proteins Bax and Bak[2]. This is a significant finding as it suggests that this compound could be effective in cancers that have developed resistance to conventional therapies that rely on the Bax/Bak-dependent apoptotic pathway.
Figure 1. Proposed Bax/Bak-Independent Apoptotic Pathway for this compound.
The diagram above illustrates a potential mechanism of action for this compound, based on findings for its derivatives. In this pathway, this compound is hypothesized to induce Mitochondrial Outer Membrane Permeabilization (MOMP) without relying on the canonical pro-apoptotic proteins Bax and Bak. This leads to the release of cytochrome c into the cytosol, which then triggers the formation of the apoptosome and the subsequent activation of the caspase cascade, ultimately leading to apoptosis.
Figure 2. General workflow for determining this compound cytotoxicity.
This workflow outlines the key steps for assessing the cytotoxic effects of this compound in vitro. It begins with proper cell culture and compound preparation, followed by treatment and incubation. The selection of an appropriate cytotoxicity assay is crucial for obtaining reliable data, which is then used to calculate the IC50 value and interpret the results.
References
Technical Support Center: Overcoming Resistance to Spiramine A in Cancer Cell Lines
Disclaimer: Information regarding acquired resistance to a compound specifically named "Spiramine A" is not extensively available in current literature. Therefore, this technical support center provides a representative model based on the mechanisms of action of related compounds (diterpenoid alkaloids and spermine (B22157) analogues) and established principles of drug resistance in cancer cell lines. The proposed mechanisms, pathways, and experimental data are hypothetical but designed to be scientifically plausible and serve as a practical guide for researchers.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
This compound is a hypothetical diterpenoid alkaloid modeled to function as an inhibitor of the PI3K/AKT signaling pathway, a critical regulator of cell proliferation, survival, and apoptosis.[1][2] By inhibiting this pathway, this compound is designed to induce apoptosis in cancer cells. It is also theorized to modulate polyamine metabolism, which is often dysregulated in cancer and can influence cell growth and survival.[3][4][5]
Q2: What are the typical IC50 values for this compound in sensitive versus resistant cancer cell lines?
The half-maximal inhibitory concentration (IC50) is a measure of a drug's potency. For this compound, a significant increase in the IC50 value is the primary indicator of acquired resistance. The following table provides hypothetical IC50 values for sensitive (parental) and newly generated this compound-resistant cancer cell lines. A 3- to 10-fold increase in IC50 is generally considered indicative of drug resistance.[6]
| Cell Line | Cancer Type | Parental IC50 (µM) | Resistant IC50 (µM) | Fold Resistance |
| MCF-7 | Breast Cancer | 5 | 55 | 11 |
| A549 | Lung Cancer | 8 | 90 | 11.25 |
| HCT116 | Colon Cancer | 3 | 40 | 13.3 |
| U87 MG | Glioblastoma | 10 | 120 | 12 |
Q3: How can I confirm that my cell line has developed resistance to this compound?
Confirmation of resistance involves several key experiments:
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IC50 Determination: A significant and reproducible increase in the IC50 value compared to the parental cell line is the gold standard.
-
Proliferation Assay: Demonstrate that resistant cells continue to proliferate at this compound concentrations that are cytotoxic to parental cells.
-
Apoptosis Assay: Show a reduction in apoptosis (e.g., via Annexin V/PI staining or PARP cleavage) in resistant cells compared to parental cells when treated with the same concentration of this compound.
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Target Engagement: If possible, assess the phosphorylation status of downstream targets of the PI3K/AKT pathway (like p-AKT, p-mTOR). In resistant cells, these markers may remain elevated despite this compound treatment.
Q4: What are the potential mechanisms of resistance to this compound?
Based on common mechanisms of resistance to targeted therapies, potential reasons for this compound resistance include:
-
Target Alteration: Mutations in the binding site of PI3K or AKT that prevent this compound from binding effectively.
-
Bypass Pathway Activation: Upregulation of alternative survival pathways that compensate for the inhibition of the PI3K/AKT pathway. A common example is the activation of the MAPK/ERK pathway.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), which actively pump this compound out of the cell.[7]
-
Alterations in Polyamine Metabolism: Changes in the expression or activity of enzymes involved in spermine synthesis or catabolism, such as spermidine/spermine N1-acetyltransferase (SSAT), could alter cellular sensitivity to this compound.[5][8]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability in IC50 values between experiments | 1. Inconsistent cell seeding density.2. Variation in drug preparation and dilution.3. Cells are in different growth phases.4. Contamination (e.g., mycoplasma). | 1. Ensure a single-cell suspension and accurate cell counting for seeding.2. Prepare fresh drug stocks and perform serial dilutions carefully.3. Standardize the time between cell seeding and drug addition to ensure cells are in the exponential growth phase.[9]4. Regularly test for mycoplasma contamination. |
| Parental cell line appears to be resistant (high initial IC50) | 1. The cell line may have intrinsic resistance.2. The this compound compound may have degraded. | 1. Test this compound on a different, known sensitive cell line to verify its activity.2. Obtain a fresh batch of this compound and store it according to the manufacturer's instructions (typically in small aliquots at -20°C or -80°C). |
| Resistant cell line reverts to a sensitive phenotype | 1. The resistance mechanism is unstable without selective pressure. | 1. Continuously culture the resistant cell line in the presence of a maintenance dose of this compound (e.g., the IC50 concentration for the resistant line). |
| No difference in downstream signaling (e.g., p-AKT levels) between sensitive and resistant cells upon treatment | 1. The resistance mechanism is independent of the primary target pathway (e.g., increased drug efflux). | 1. Perform a western blot for common drug efflux pumps like MDR1.2. Use an efflux pump inhibitor (e.g., verapamil) in combination with this compound to see if sensitivity is restored. |
Experimental Protocols
Protocol 1: Generation of a this compound-Resistant Cancer Cell Line
This protocol describes the continuous exposure method to generate a drug-resistant cell line.[6]
-
Initial IC50 Determination: Determine the IC50 of this compound for the parental cancer cell line using a cell viability assay (see Protocol 2).
-
Initial Exposure: Culture the parental cells in their recommended medium. Add this compound at a concentration equal to the IC50.
-
Recovery and Escalation: Initially, a large proportion of cells will die. Allow the surviving cells to recover and reach approximately 80% confluency. This may require changing the media to remove dead cells.
-
Subculture and Dose Increase: Once the cells are growing steadily at the initial concentration, subculture them and increase the this compound concentration by 1.5- to 2-fold.
-
Repeat Cycles: Repeat the process of recovery and dose escalation. It can take several months to establish a highly resistant cell line.
-
Cryopreservation: At each successful dose escalation, cryopreserve a batch of cells. This is crucial in case of cell death at a higher concentration.[6]
-
Confirmation of Resistance: Once cells can proliferate in a concentration of this compound that is 10-20 times the parental IC50, the resistant cell line is established. Confirm the new, higher IC50 value.
Protocol 2: Cell Viability Assessment using MTT Assay
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the drug dilutions to the appropriate wells. Include wells with untreated cells (vehicle control).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the this compound concentration and use non-linear regression to determine the IC50 value.
Protocol 3: Western Blot Analysis of PI3K/AKT Pathway Proteins
-
Cell Lysis: Treat sensitive and resistant cells with this compound for a specified time. Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total AKT, p-AKT (Ser473), and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative protein expression levels.
Visual Guides
References
- 1. Isovalerylspiramycin I suppresses non-small cell lung carcinoma growth through ROS-mediated inhibition of PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pristimerin exhibits anti-cancer activity by inducing ER stress and AKT/GSK3β pathway through increasing intracellular ROS production in human esophageal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting spermine metabolism to overcome immunotherapy resistance in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. N1,N12-bis(ethyl)spermine effect on growth of cis-diamminedichloroplatinum(II)-sensitive and -resistant human ovarian-carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. blog.crownbio.com [blog.crownbio.com]
- 8. Frontiers | Spermidine as a promising anticancer agent: Recent advances and newer insights on its molecular mechanisms [frontiersin.org]
- 9. sorger.med.harvard.edu [sorger.med.harvard.edu]
stabilizing Spiramine A for long-term storage
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the handling and long-term storage of Spiramine A.
FAQs: Stabilizing this compound for Long-Term Storage
Q1: What is the recommended solvent for dissolving this compound for long-term storage?
A: For long-term storage in solution, it is recommended to use anhydrous aprotic solvents such as Dimethyl Sulfoxide (DMSO) or absolute Ethanol. Aqueous solutions, especially at acidic or basic pH, should be avoided for long-term storage due to the risk of hydrolysis of the acetate (B1210297) ester group. If aqueous buffers are necessary for your experiment, prepare fresh solutions and use them immediately.
Q2: What are the optimal temperature and light conditions for storing this compound?
A: this compound, both in solid form and in solution, should be stored at or below -20°C to minimize thermal degradation. It is crucial to protect the compound from light by using amber vials or by wrapping the container in aluminum foil. Exposure to light, particularly UV radiation, can potentially lead to photodegradation.
Q3: Is this compound sensitive to oxidation? What precautions should I take?
A: Yes, the tertiary amine in the complex cage-like structure of this compound is susceptible to oxidation. To mitigate this, it is advisable to purge solutions with an inert gas like argon or nitrogen before sealing the vial. For long-term storage, consider adding antioxidants to the solvent. However, the compatibility and potential interference of the antioxidant with downstream experiments must be evaluated.
Q4: Can I store this compound in a lyophilized state?
A: Yes, lyophilization is an excellent method for the long-term storage of solid this compound.[1][2][3][4][5] By removing water, lyophilization significantly reduces the risk of hydrolysis.[1][4][5] The lyophilized powder should be stored at -20°C or lower in a tightly sealed container with a desiccant to prevent moisture reabsorption.
Q5: How can I check for the degradation of my this compound sample?
A: The most reliable method to assess the purity and detect degradation of this compound is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method, preferably with a mass spectrometry (MS) detector. A shift in the retention time of the main peak, a decrease in its peak area, or the appearance of new peaks are indicative of degradation.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Loss of biological activity of this compound solution. | Hydrolysis of the acetate ester: This is more likely to occur in aqueous solutions, especially at non-neutral pH. | - Prepare fresh solutions for each experiment. - If possible, use anhydrous aprotic solvents for stock solutions. - Verify the pH of your experimental buffer; ideally, it should be close to neutral. |
| Oxidation of the tertiary amine: Exposure to air (oxygen) can lead to the formation of N-oxide, which may have reduced or no activity. | - Purge stock solutions with an inert gas (argon or nitrogen) before sealing. - Consider adding a compatible antioxidant to your stock solution after verifying its non-interference with your assay. | |
| Appearance of new peaks in HPLC chromatogram. | Degradation of this compound: New peaks likely represent degradation products from hydrolysis, oxidation, or photodegradation. | - Analyze the degradation products using LC-MS to identify their molecular weights and infer their structures. - Review your storage and handling procedures. Ensure the sample was protected from light, stored at the correct temperature, and oxygen exposure was minimized. |
| Precipitation of this compound from solution. | Poor solubility or solvent evaporation: The compound may be precipitating out of solution, especially at high concentrations or if the solvent has evaporated over time. | - Ensure the storage container is properly sealed to prevent solvent evaporation. - Briefly sonicate the vial to try and redissolve the precipitate. - If precipitation persists, consider preparing a more dilute stock solution. |
| Discoloration of this compound solid or solution. | Oxidation or photodegradation: A change in color can be a visual indicator of chemical degradation. | - Discard the discolored sample. - Review storage conditions, ensuring the sample is protected from light and oxygen. |
Quantitative Data on this compound Stability (Illustrative)
The following table provides illustrative data from a hypothetical forced degradation study on this compound, demonstrating its potential stability under various stress conditions. The percentage of degradation is typically determined by the decrease in the peak area of the parent compound in an HPLC analysis.
| Stress Condition | Duration | Temperature | % Degradation (Illustrative) | Primary Degradation Product (Hypothesized) |
| 0.1 M HCl | 24 hours | 60°C | 25% | De-acetylated this compound (Hydrolysis Product) |
| 0.1 M NaOH | 24 hours | 60°C | 40% | De-acetylated this compound (Hydrolysis Product) |
| 3% H₂O₂ | 24 hours | Room Temp | 15% | This compound N-oxide (Oxidation Product) |
| Heat | 48 hours | 80°C | 10% | Multiple minor degradation products |
| Photostability (ICH Q1B) | 1.2 million lux hours (Vis) & 200 W h/m² (UV) | Room Temp | 5% | Minor unspecified photodegradants |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade this compound to identify potential degradation products and pathways, which is crucial for developing a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in acetonitrile (B52724) or a 50:50 mixture of acetonitrile and water at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place the solid this compound in a controlled temperature oven at 80°C for 48 hours. Also, subject the stock solution to the same conditions.
-
Photodegradation: Expose the solid and stock solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[6][7][8][9][10] A control sample should be wrapped in aluminum foil to exclude light.
3. Sample Analysis:
-
At appropriate time points, withdraw samples, dilute with mobile phase to a suitable concentration, and analyze by a validated stability-indicating HPLC-UV/MS method.
-
Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify degradation products.
Protocol 2: Stability-Indicating HPLC Method for this compound
1. Instrumentation and Conditions:
-
HPLC System: A system with a UV or PDA detector and preferably a mass spectrometer (LC-MS).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution using a mixture of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Gradient Program (Example): Start with 95% A, ramp to 5% A over 20 minutes, hold for 5 minutes, and then return to initial conditions and equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Determined by UV-Vis spectral analysis of this compound (e.g., 230 nm).
2. Method Validation:
-
The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. Specificity is confirmed by demonstrating that the degradation products from the forced degradation study do not co-elute with the main this compound peak.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for this compound stability testing.
References
- 1. laboratory-equipment.com [laboratory-equipment.com]
- 2. Ayahuasca Lyophilization (Freeze-drying) Protocol with Pre- and Post-procedure Alkaloids Quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lyophilization: Guide to Freeze Drying in Pharmaceuticals [adragos-pharma.com]
- 4. broughton-group.com [broughton-group.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. bmtusa.com [bmtusa.com]
- 7. youtube.com [youtube.com]
- 8. ema.europa.eu [ema.europa.eu]
- 9. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
Technical Support Center: Enhancing the Yield of Spiramine A from Natural Sources
Notice to Researchers, Scientists, and Drug Development Professionals:
The following technical guide has been compiled to address common challenges in the isolation and yield enhancement of Spiramine A from its natural source, the plant Spiraea japonica. Due to the limited publicly available research specifically focused on optimizing this compound production, this guide integrates established principles of plant secondary metabolite enhancement and alkaloid chemistry with the known information about Spiraea japonica and its constituents. As new research emerges, this guidance will be updated.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary natural source?
This compound is a diterpenoid alkaloid that has been isolated from the roots of Spiraea japonica, particularly from varieties such as Spiraea japonica var. acuta.[1][2] This compound, along with other related spiramines, belongs to the atisine-type or isoatisine-type diterpenoid alkaloids.[1][3]
Q2: What are the known biological activities of this compound?
This compound has demonstrated notable biological activities, including antitumor and antimicrobial properties. It has also been shown to inhibit platelet aggregation induced by platelet-activating factor (PAF) in a concentration-dependent manner.[4]
Q3: Why is there limited information on enhancing the yield of this compound?
The current body of scientific literature on this compound is primarily focused on its isolation, structural elucidation, and preliminary biological screening.[1][2][4] Research into the biosynthetic pathway, the genetic and environmental factors influencing its production in Spiraea japonica, and targeted cultivation or extraction optimization techniques has not yet been extensively published.
Q4: Are there general strategies that can be applied to potentially increase the yield of this compound?
Yes, general strategies for enhancing the production of secondary metabolites in plants can be adapted for Spiraea japonica. These include optimizing cultivation conditions, applying elicitors to stimulate stress responses, and developing efficient extraction and purification protocols. These approaches are detailed in the Troubleshooting Guide below.
Troubleshooting Guide: Experimental Challenges in this compound Yield Enhancement
This guide addresses specific issues researchers may encounter during the process of isolating and attempting to enhance the yield of this compound.
| Problem | Potential Cause(s) | Troubleshooting Suggestions |
| Low Yield of Crude Alkaloid Extract | 1. Suboptimal Plant Material: The concentration of this compound can vary based on the age of the plant, the specific variety of Spiraea japonica, and the time of harvest. The roots are reported to be the primary source.[1][2]2. Inefficient Extraction Solvent: The polarity of the solvent may not be optimal for extracting diterpenoid alkaloids.3. Incomplete Cell Lysis: Tough root tissue may prevent the solvent from fully penetrating and extracting the target compounds. | 1. Plant Material Selection: Use mature Spiraea japonica plants and specifically target the root tissues for extraction. If possible, screen different varieties or populations for higher alkaloid content.2. Solvent Optimization: Experiment with a range of solvents and solvent mixtures, from moderately polar (e.g., ethanol (B145695), methanol) to less polar (e.g., dichloromethane (B109758), ethyl acetate). An initial extraction with methanol (B129727) or ethanol followed by liquid-liquid partitioning is a common strategy for alkaloids.[5]3. Improve Grinding and Maceration: Ensure the dried root material is finely powdered. Increase the extraction time and consider using techniques like sonication or microwave-assisted extraction to improve efficiency. |
| Difficulty in Isolating this compound from Other Alkaloids | 1. Co-elution of Structurally Similar Compounds: Spiraea japonica contains a complex mixture of structurally related diterpenoid alkaloids (e.g., Spiramine B, C, D, etc.), which can be challenging to separate.[6][7]2. Inadequate Chromatographic Resolution: The selected chromatography column or mobile phase may not be providing sufficient separation. | 1. Multi-step Chromatographic Purification: Employ a combination of chromatographic techniques. Start with a broader separation method like vacuum liquid chromatography (VLC) or flash chromatography on silica (B1680970) gel or alumina. Follow this with high-performance liquid chromatography (HPLC), potentially using different column chemistries (e.g., C18, phenyl-hexyl) or different mobile phase modifiers.2. Optimize HPLC Conditions: Systematically vary the mobile phase composition (e.g., gradient steepness, organic solvent choice, pH modifiers like formic acid or ammonia) to improve the resolution between this compound and other co-eluting compounds. |
| Inconsistent Yields Between Batches | 1. Environmental Factors: Variations in growing conditions (light, temperature, water, nutrients) can significantly impact the production of secondary metabolites.[8]2. Genetic Variability: Different plant populations may have genetic differences that affect alkaloid biosynthesis.3. Post-harvest Handling: Improper drying or storage of the plant material can lead to degradation of the target compounds. | 1. Standardize Cultivation: If cultivating Spiraea japonica, maintain consistent environmental conditions. Consider controlled environment cultivation (e.g., greenhouse, growth chamber) to minimize variability.[9]2. Use Clonal Propagation: Propagate high-yielding plants clonally to ensure genetic consistency.3. Standardize Post-harvest Processing: Implement a consistent protocol for drying the roots (e.g., shade drying, oven drying at a specific temperature) and store the powdered material in a cool, dark, and dry place. |
| Low Production in in vitro Cultures | 1. Undifferentiated Callus: Plant cell cultures, particularly undifferentiated callus, often produce lower amounts of secondary metabolites compared to the intact plant organs.2. Lack of Biosynthetic Precursors: The culture medium may lack specific precursors required for the diterpenoid alkaloid pathway.3. Absence of Elicitation Signals: In vitro cultures are not exposed to the environmental stresses that can trigger secondary metabolite production in nature.[10] | 1. Induce Organogenesis: Attempt to generate differentiated cultures, such as root cultures, as these are often more biochemically active and are the natural site of this compound accumulation.[11]2. Precursor Feeding: While the specific precursors for this compound are unknown, you can experimentally feed general precursors for terpenoid and alkaloid biosynthesis, such as amino acids or mevalonate (B85504) pathway intermediates.[10]3. Apply Elicitors: Treat the cultures with elicitors like jasmonic acid, salicylic (B10762653) acid, or chitosan (B1678972) to stimulate the plant's defense response, which can lead to an increase in secondary metabolite production.[10] |
Experimental Protocols & Methodologies
Protocol 1: General Extraction and Isolation of Diterpenoid Alkaloids from Spiraea japonica Roots
This protocol is a generalized procedure based on methodologies reported for the isolation of spiramines.[1][2] Optimization will be required for specific laboratory conditions.
-
Preparation of Plant Material:
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Collect fresh roots of Spiraea japonica.
-
Wash the roots thoroughly to remove soil and debris.
-
Air-dry the roots in a well-ventilated area, protected from direct sunlight, until they are brittle.
-
Grind the dried roots into a fine powder using a mechanical grinder.
-
-
Solvent Extraction:
-
Macerate the powdered root material in 95% ethanol (e.g., 1 kg of powder in 5 L of ethanol) at room temperature for 24-48 hours with occasional stirring.
-
Filter the extract and repeat the extraction process with the plant residue two more times to ensure exhaustive extraction.
-
Combine the ethanolic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.
-
-
Acid-Base Partitioning for Alkaloid Enrichment:
-
Suspend the crude extract in a 2% aqueous solution of hydrochloric acid (HCl).
-
Perform a liquid-liquid extraction with a non-polar solvent like hexane (B92381) or ethyl acetate (B1210297) to remove neutral and acidic compounds. Discard the organic layer.
-
Adjust the pH of the aqueous layer to approximately 9-10 using a base, such as ammonium (B1175870) hydroxide.
-
Extract the now basic aqueous layer multiple times with a solvent like dichloromethane or chloroform (B151607). The alkaloids will partition into the organic layer.
-
Combine the organic layers, wash with distilled water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude alkaloid fraction.
-
-
Chromatographic Separation:
-
Subject the crude alkaloid fraction to column chromatography using silica gel.
-
Elute the column with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity (e.g., a gradient of hexane -> ethyl acetate -> methanol or chloroform -> methanol).
-
Collect fractions and monitor them using thin-layer chromatography (TLC).
-
Combine fractions containing compounds with similar Rf values.
-
Further purify the fractions containing this compound using preparative HPLC on a C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile (B52724) and water with a small amount of formic acid or triethylamine).
-
Visualizing Experimental Logic
Workflow for this compound Extraction and Purification
The following diagram outlines the logical steps for extracting and purifying this compound from Spiraea japonica roots.
References
- 1. Structural revision of four spiramine diterpenoid alkaloids from the roots of Spiraea japonica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New diterpene alkaloids from the roots of Spiraea japonica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. edepot.wur.nl [edepot.wur.nl]
- 9. THE PRODUCTION OF PLANT SECONDARY METABOLITES USING BIOREACTORS | International Society for Horticultural Science [ishs.org]
- 10. labassociates.com [labassociates.com]
- 11. phcogrev.com [phcogrev.com]
minimizing degradation of Spiramine A during extraction
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of Spiramine A during the extraction process.
Troubleshooting Guides
Problem 1: Low Yield of this compound
| Potential Cause | Suggested Solution |
| Incomplete Extraction | - Solvent Choice: Ensure the use of an appropriate solvent. Methanol (B129727) or ethanol (B145695) are commonly used for extracting diterpenoid alkaloids from Spiraea species.[1][2][3] Consider a series of extractions with fresh solvent to ensure exhaustive extraction. - Particle Size: Grind the dried plant material into a fine powder to increase the surface area for solvent penetration. - Extraction Time and Temperature: Optimize the extraction time and temperature. Prolonged extraction at high temperatures can lead to degradation. Consider room temperature extraction for a longer duration or gentle heating (e.g., 40-50°C). |
| Degradation during Extraction | - pH Control: this compound, as a diterpenoid alkaloid, may be susceptible to pH-dependent degradation. The presence of an ester functional group suggests potential hydrolysis under acidic or basic conditions. Maintain a neutral or slightly acidic pH during the initial extraction. - Temperature: Avoid excessive heat. Use of a rotary evaporator under reduced pressure at a low temperature (e.g., <40°C) is recommended for solvent removal.[4] - Light Exposure: Protect the extract from direct light, as some alkaloids are photosensitive.[4][5] Use amber-colored glassware or cover glassware with aluminum foil. |
| Loss during Liquid-Liquid Extraction | - Improper pH Adjustment: During acid-base partitioning, ensure the pH is adjusted correctly to partition the alkaloid into the appropriate phase. For extraction into an organic solvent, the aqueous phase should be made basic (pH 9-11) to ensure this compound is in its free base form. - Inadequate Phase Separation: Ensure complete separation of aqueous and organic layers to prevent loss of the product-containing phase. Multiple extractions of the aqueous phase with the organic solvent will improve recovery. |
Problem 2: Presence of Impurities in the Final Product
| Potential Cause | Suggested Solution |
| Co-extraction of other compounds | - Solvent Polarity: The initial solvent extraction will also extract other compounds with similar polarity. A multi-step purification process is necessary. - Defatting Step: For non-polar impurities, a preliminary extraction of the plant material with a non-polar solvent like hexane (B92381) can be performed before the main extraction. Alternatively, the acidic aqueous extract can be washed with a non-polar solvent. |
| Incomplete Purification | - Acid-Base Partitioning: This is a crucial step for separating alkaloids from neutral and acidic compounds.[6][7] Ensure proper pH adjustments and multiple extractions. - Chromatography: Further purification using techniques like column chromatography (e.g., silica (B1680970) gel or alumina) or preparative HPLC is often necessary to isolate pure this compound. |
| Degradation Products | - Minimize Degradation: Follow the suggestions in "Problem 1: Degradation during Extraction" to minimize the formation of degradation products. If degradation is suspected, further chromatographic separation may be required to isolate the desired compound. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for extracting this compound?
A1: Based on studies on related diterpenoid alkaloids from Spiraea species, methanol or ethanol are effective solvents for the initial extraction.[1][2][3] The choice may depend on the specific matrix and subsequent purification steps.
Q2: At what pH is this compound most stable?
A2: While specific data for this compound is unavailable, alkaloids are generally more stable in slightly acidic to neutral conditions.[5] Given the presence of an ester group, which is susceptible to hydrolysis, avoiding strongly acidic or basic conditions, especially at elevated temperatures, is crucial.
Q3: How can I monitor the extraction and purification process?
A3: Thin Layer Chromatography (TLC) is a simple and effective technique to monitor the presence of this compound in different fractions during extraction and purification. High-Performance Liquid Chromatography (HPLC) can be used for more accurate quantification and purity assessment.[8]
Q4: What are the likely degradation pathways for this compound?
A4: While specific degradation products of this compound have not been documented in the searched literature, potential degradation pathways can be inferred from its structure. The ester functional group is susceptible to hydrolysis under acidic or basic conditions, which would cleave the acetate (B1210297) group. The ether linkages within the complex ring structure could also be susceptible to cleavage under harsh acidic conditions.
Q5: How should I store the crude extract and purified this compound?
A5: To minimize degradation, store both the crude extract and purified this compound in a cool, dark, and dry place.[4] For long-term storage, keeping the material at low temperatures (e.g., -20°C) in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) is recommended.
Experimental Protocols
General Extraction and Purification Protocol for Diterpenoid Alkaloids from Spiraea Species
This protocol is a general guideline based on methods used for related compounds and should be optimized for your specific experimental conditions.
-
Preparation of Plant Material:
-
Dry the plant material (e.g., roots, stems) at room temperature or by freeze-drying to prevent enzymatic degradation.[6]
-
Grind the dried material into a fine powder.
-
-
Solvent Extraction:
-
Macerate the powdered plant material in methanol or ethanol (e.g., 1:10 w/v) at room temperature for 24-48 hours with occasional stirring.
-
Alternatively, perform Soxhlet extraction for a more exhaustive extraction, being mindful of potential thermal degradation.
-
Filter the extract and repeat the extraction process with fresh solvent two more times.
-
Combine the filtrates and evaporate the solvent under reduced pressure at a temperature below 40°C.
-
-
Acid-Base Partitioning:
-
Dissolve the crude extract in a 5% hydrochloric acid solution.
-
Wash the acidic solution with a non-polar solvent (e.g., hexane or dichloromethane) to remove neutral and non-polar compounds.
-
Adjust the pH of the aqueous layer to 9-11 with a base (e.g., ammonium (B1175870) hydroxide).
-
Extract the aqueous layer multiple times with an organic solvent such as dichloromethane (B109758) or a chloroform/isopropanol mixture.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the crude alkaloid fraction.
-
-
Chromatographic Purification:
-
Further purify the crude alkaloid fraction using column chromatography on silica gel or alumina, eluting with a gradient of solvents (e.g., hexane-ethyl acetate or dichloromethane-methanol).
-
Monitor the fractions by TLC and combine those containing this compound.
-
For higher purity, preparative HPLC can be employed.
-
Quantification and Purity Assessment by HPLC
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with or without a modifier like formic acid or triethylamine (B128534) to improve peak shape).
-
Detection: UV detection (wavelength to be optimized based on the UV spectrum of this compound) or Mass Spectrometry (MS) for higher sensitivity and specificity.
-
Quantification: Use a calibration curve generated from a pure standard of this compound.
Visualizations
Caption: General workflow for the extraction and purification of this compound.
Caption: Key factors that can lead to the degradation of this compound.
References
- 1. New diterpene alkaloids from the roots of Spiraea japonica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diterpene alkaloids and diterpenes from Spiraea japonica and their anti-tobacco mosaic virus activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. qbdgroup.com [qbdgroup.com]
- 5. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Preparative Isolation of Seven Diterpenoid Alkaloids from Aconitum coreanum by pH-Zone-Refining Counter-Current Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
Technical Support Center: Method Validation for Spiramine A Quantification
**Aimed at researchers, scientists, and drug development professionals, this guide provides in-depth technical support for the analytical method validation of Spiramine A. For clarity, this document will focus on Spiramycin (B21755) I, the primary component of the antibiotic Spiramycin, as "this compound" is not a standard nomenclature. The principles and methodologies described are broadly applicable to the quantification of Spiramycin and its related components.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for quantifying this compound (Spiramycin I)?
A1: The most prevalent methods are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). HPLC-UV is a robust and widely available technique suitable for quantification in pharmaceutical formulations. LC-MS/MS offers superior sensitivity and selectivity, making it the preferred method for complex biological matrices like plasma, milk, or tissue, where lower detection limits are required.
Q2: Which validation parameters are critical according to regulatory guidelines (e.g., ICH, FDA)?
A2: A full method validation should demonstrate the following:
-
Specificity/Selectivity: The ability to accurately measure the analyte in the presence of other components, such as impurities, degradation products, or matrix components.
-
Linearity and Range: The method's ability to produce results that are directly proportional to the concentration of the analyte within a given range.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.
-
Stability: The chemical stability of the analyte in a given matrix under specific conditions for specific time intervals.
Q3: How do I choose an appropriate internal standard (IS) for my LC-MS/MS assay?
A3: The gold standard is a stable isotope-labeled (SIL) version of the analyte, such as Spiramycin-d3. A SIL IS is ideal because it co-elutes with the analyte and exhibits nearly identical behavior during sample extraction and ionization, providing the most effective correction for matrix effects and procedural variability. If a SIL IS is unavailable, a structural analog (e.g., another macrolide antibiotic like Josamycin or Roxithromycin) that does not interfere with the analyte can be used.
Q4: What are common sample preparation techniques for this compound in biological matrices?
A4: Common techniques include:
-
Protein Precipitation (PPT): A simple and fast method where a solvent like acetonitrile (B52724) is used to precipitate proteins from the sample. It is effective but may result in less clean extracts.
-
Liquid-Liquid Extraction (LLE): This technique separates the analyte from matrix components based on their relative solubilities in two different immiscible liquids.
-
Solid-Phase Extraction (SPE): A highly selective method that provides excellent sample cleanup by removing interfering components like salts and phospholipids. This results in cleaner extracts, reduced matrix effects, and improved analytical column longevity.[1]
Troubleshooting Guides
HPLC-UV Method Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | 1. Secondary Silanol (B1196071) Interactions: Basic macrolide compounds like Spiramycin can interact with acidic residual silanols on the silica-based column packing.[2] 2. Column Overload: Injecting too much sample mass.[3] 3. Column Contamination/Void: Accumulation of matrix components or a void at the column inlet. | 1. Use a base-deactivated column (end-capped). Adjust mobile phase pH to be 2-3 units below the pKa of Spiramycin to ensure it is fully protonated. Add a competing base like triethylamine (B128534) (TEA) to the mobile phase (e.g., 0.1%) to block active silanol sites. 2. Reduce the concentration of the injected sample. 3. Use a guard column and replace it regularly.[4] If a void is suspected, reverse and flush the column (disconnect from the detector first). |
| Variable Retention Times | 1. Mobile Phase Composition: Inaccurate preparation or degradation of the mobile phase.[5] 2. Column Temperature: Fluctuations in ambient temperature. 3. Poor Column Equilibration: Insufficient time for the column to stabilize with the mobile phase. | 1. Prepare fresh mobile phase daily. Ensure components are fully miscible and degassed. 2. Use a column oven to maintain a constant temperature. 3. Equilibrate the column with at least 10-15 column volumes of the mobile phase before analysis.[2] |
| High Backpressure | 1. Column or Frit Blockage: Particulate matter from samples or precipitated buffer salts.[3] 2. System Blockage: Obstruction in tubing, injector, or guard column. | 1. Filter all samples and mobile phases before use. If buffer precipitation is suspected, flush the system with a high-aqueous mobile phase (without buffer). Reverse and flush the column. 2. Systematically remove components (starting from the detector and moving backward) to isolate the source of the blockage. |
LC-MS/MS Method Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Ion Suppression / Matrix Effects | 1. Co-eluting Matrix Components: Endogenous compounds from the biological matrix (e.g., phospholipids, salts) compete with the analyte for ionization.[6][7] 2. Anticoagulant Issues: Certain anticoagulants, like lithium heparin, can cause matrix-related irreproducibility.[8] | 1. Improve sample cleanup using SPE instead of PPT.[1] Modify chromatographic conditions (e.g., gradient) to separate the analyte from the interfering region. Use a stable isotope-labeled internal standard to compensate for suppression.[9] 2. If possible, use a different anticoagulant (e.g., EDTA) and evaluate its impact during method development. |
| Low or No Signal | 1. Analyte Instability in Solution: Spiramycin can be unstable in certain solvents and pH conditions. Protic solvents (water, methanol) can add to the formyl group of spiramycin, changing its mass.[10] It is also susceptible to degradation in acidic solutions.[11] 2. Incorrect MS/MS Transitions: Suboptimal precursor/product ion selection. | 1. Use aprotic solvents like acetonitrile for stock solutions, especially if they are not used immediately.[10] Investigate the stability of Spiramycin in the final mobile phase and sample matrix during validation. A study showed stability in water is in the pH range of 4.0-10.0.[12] 2. Optimize MS parameters by infusing a standard solution of Spiramycin to determine the most abundant and stable precursor and product ions. |
| Poor Reproducibility | 1. Inconsistent Sample Preparation: Variability in extraction recovery. 2. Carryover: Adsorption of the analyte in the injector or column. | 1. Automate the sample preparation process if possible. Use an internal standard and ensure it is added early in the process to account for variability. 2. Optimize the injector wash procedure with a strong solvent. Check for and eliminate any dead volumes in the system. |
Quantitative Data Summary
The following tables summarize typical performance data from validated HPLC-UV and LC-MS/MS methods for Spiramycin I quantification.
Table 1: HPLC-UV Method Performance
| Parameter | Concentration Range | Result | Reference |
| Linearity | 0.3–25 µg/mL | R² = 0.9994 | [13] |
| 1-100 µg/mL | R² = 0.999 | [14] | |
| LOD | - | 30 ng/mL | [13] |
| Precision (RSD%) | Intra-day & Inter-day | < 4.98% | [13] |
| Accuracy (Recovery) | - | 90.12–101.13% | [13] |
Table 2: LC-MS/MS Method Performance in Biological Matrices
| Parameter | Matrix | Concentration Range | Result | Reference |
| Linearity | Plasma, Saliva, GCF | Not Specified | Good | [15] |
| Milk | 40–2000 µg/kg | R² = 0.9991 | [16] | |
| LOD | Milk | - | < 1.0 µg/kg | [2] |
| Milk | - | 13 µg/kg | [16] | |
| LOQ | Milk | - | 40 µg/kg | [16] |
| Muscle Tissue | - | 25 µg/kg | [17] | |
| Precision (RSD%) | Plasma | Intra- & Inter-batch | < 7.1% | [15] |
| Saliva | Intra- & Inter-batch | < 12% | [15] | |
| Milk | Intermediate Precision | < 4.2% | [16] | |
| Accuracy (Recovery) | Plasma | - | Within ±8.7% | [15] |
| Saliva | - | Within ±15.4% | [15] | |
| Milk | - | 82.1–108.8% | [2] |
Experimental Protocols
Protocol 1: HPLC-UV Method for Spiramycin I in Pharmaceutical Tablets
This protocol is based on the method described by Helmy et al. for the quantification of Spiramycin I in tablets.
-
Chromatographic Conditions:
-
Column: C8 (250 mm × 4.6 mm, 5 µm)
-
Mobile Phase: 0.1% Phosphoric Acid and Methanol (B129727) (67:33, v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 232 nm
-
Temperature: Ambient
-
Injection Volume: 20 µL
-
-
Standard Solution Preparation:
-
Prepare a stock solution of Spiramycin I reference standard in methanol (e.g., 100 µg/mL).
-
Perform serial dilutions with the mobile phase to prepare calibration standards ranging from approximately 0.5 µg/mL to 50 µg/mL.
-
-
Sample Preparation:
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powder equivalent to a single dose and transfer to a volumetric flask.
-
Add a suitable volume of methanol, sonicate for 15 minutes to dissolve, and dilute to volume with methanol.
-
Filter the solution through a 0.45 µm syringe filter.
-
Dilute the filtered solution with the mobile phase to a concentration within the calibration range.
-
-
Analysis:
-
Inject the standard solutions to generate a calibration curve.
-
Inject the prepared sample solutions.
-
Quantify the amount of Spiramycin I in the sample by comparing its peak area to the calibration curve.
-
Protocol 2: LC-MS/MS Method for Spiramycin in Milk
This protocol is a generalized procedure based on methods for analyzing Spiramycin in milk.[1][2]
-
Chromatographic and MS Conditions:
-
LC System: Standard UHPLC system
-
Column: C18 reverse-phase (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A typical gradient might run from 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min
-
MS System: Triple quadrupole mass spectrometer
-
Ionization: Electrospray Ionization (ESI), Positive Mode
-
Detection: Multiple Reaction Monitoring (MRM). Transitions should be optimized for Spiramycin (e.g., m/z 843.5 -> 174.2) and the internal standard.
-
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
Pipette 1.0 mL of milk into a centrifuge tube.
-
Add the internal standard solution (e.g., Spiramycin-d3).
-
Add 1.0 mL of acetonitrile, vortex for 15 seconds, and centrifuge at 4000 rpm for 10 minutes to precipitate proteins.[1]
-
Transfer the supernatant to a new tube containing 9 mL of 0.1% formic acid in water.[1]
-
SPE Cartridge Conditioning: Condition an HLB or C8 SPE cartridge by passing 2 mL of methanol, followed by 2 mL of purified water.[1]
-
Loading: Load the entire diluted supernatant onto the SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of water to remove interferences.
-
Elution: Elute the analyte with 2 mL of methanol.
-
Final Step: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 200 µL of the mobile phase.[1]
-
-
Analysis:
-
Construct a calibration curve using matrix-matched standards (prepared in blank milk extract).
-
Inject the prepared samples.
-
Calculate the concentration of Spiramycin using the peak area ratio of the analyte to the internal standard against the matrix-matched calibration curve.
-
Visualizations
Caption: Logical workflow for analytical method validation.
Caption: Experimental workflow for sample preparation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 6. longdom.org [longdom.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Matrix effects and selectivity issues in LC-MS-MS: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Acid catalysed degradation of some spiramycin derivatives found in the antibiotic bitespiramycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [Study on the degradation kinetics of spiramycin in acid and alkaline solutions] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. journalppw.com [journalppw.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. fao.org [fao.org]
addressing off-target effects of Spiramine A in experiments
Welcome to the technical support center for Spiramine A. This resource is designed for researchers, scientists, and drug development professionals to help address and mitigate potential off-target effects during experimentation with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the known primary mechanism of action for this compound?
This compound is a macrolide antibiotic. Its primary mechanism of action is the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit, which prevents the translocation step of protein elongation.[1][2] This action is predominantly bacteriostatic, meaning it inhibits bacterial growth, but can be bactericidal at higher concentrations.[2]
Q2: My experimental results suggest effects beyond this compound's primary antibacterial activity. What could be the cause?
Unanticipated experimental outcomes could be due to off-target effects, where this compound interacts with unintended cellular proteins. Small molecules can often bind to multiple proteins, leading to a range of cellular responses.[3] It is also important to consider the possibility of experimental artifacts or that you may be working with a derivative, such as Spiramine C or D, which are diterpenoid alkaloids known to induce apoptosis in cancer cells.[4]
Q3: How can I begin to identify potential off-target effects of this compound in my experiments?
A tiered approach is recommended. Start with in silico predictive methods to identify potential off-target interactions based on structural similarities to known drug targets.[3][5] Subsequently, experimental validation is crucial. Techniques such as Thermal Proteome Profiling (TPP) can provide an unbiased, proteome-wide view of this compound's binding partners within a cellular context.[6][7][8][9]
Q4: Are there specific cellular pathways commonly associated with off-target effects of small molecules?
Yes, kinase pathways are a frequent source of off-target effects due to the conserved nature of ATP-binding sites across the kinome.[10] If you suspect off-target kinase activity, kinome profiling can be a valuable tool to assess the selectivity of this compound against a panel of kinases.[11][12][13]
Q5: What are some essential control experiments to differentiate on-target from off-target effects?
Employing a structurally related but biologically inactive analog of this compound is a key control. This helps to ensure that the observed phenotype is due to the specific molecular interactions of this compound and not due to general chemical properties. Additionally, performing experiments in cell lines that lack the primary target (if feasible) can help to isolate off-target effects.
Troubleshooting Guides
Issue 1: Unexpected Cell Death or Apoptosis Observed
-
Possible Cause: this compound may be inducing apoptosis through an off-target mechanism. While the primary target of this compound is in bacteria, high concentrations or cell-type specific factors could lead to engagement with pro-apoptotic pathways in mammalian cells. Derivatives of other natural products named "spiramine," specifically Spiramine C and D, are known to induce apoptosis.[4]
-
Troubleshooting Steps:
-
Confirm Apoptosis: Utilize assays such as Annexin V/PI staining, caspase activity assays (caspase-3, -8, -9), and analysis of mitochondrial membrane potential to confirm that the observed cell death is indeed apoptosis.[14][15][16]
-
Dose-Response Analysis: Perform a detailed dose-response curve to determine the concentration at which apoptosis is induced and compare it to the concentration required for its primary activity (if applicable in your model system).
-
Pathway Analysis: Investigate key apoptotic signaling pathways. Use western blotting to probe for cleavage of PARP and activation of caspases. Assess the release of cytochrome c from the mitochondria to distinguish between intrinsic and extrinsic pathways.[14][16]
-
Issue 2: Altered Phosphorylation of Signaling Proteins (e.g., mTOR pathway components)
-
Possible Cause: this compound may be directly or indirectly modulating the activity of one or more protein kinases, leading to changes in cellular signaling.
-
Troubleshooting Steps:
-
Confirm Target Engagement: Use the Cellular Thermal Shift Assay (CETSA) to determine if this compound directly binds to and stabilizes suspected off-target kinases (e.g., mTOR) in intact cells.[17][18]
-
Kinome Profiling: To broadly assess kinase interactions, perform an in vitro kinase profiling assay. This will screen this compound against a large panel of kinases to identify potential off-target interactions.[11][12][13]
-
Western Blot Analysis: Probe for phosphorylation changes in key downstream effectors of the suspected pathway. For the mTOR pathway, this would include looking at the phosphorylation status of p70S6K and 4E-BP1.
-
Use of Pathway Inhibitors: Compare the effects of this compound to known inhibitors of the suspected pathway (e.g., rapamycin (B549165) for the mTOR pathway) to see if they phenocopy the observed effects.
-
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is designed to verify the direct binding of this compound to a specific protein target within a cellular environment.[19][17]
-
Cell Treatment: Culture cells to 80-90% confluency. Treat cells with this compound at various concentrations. Include a vehicle control (e.g., DMSO). Incubate for a designated time to allow for compound uptake.
-
Heat Challenge: Aliquot the cell suspensions into PCR tubes for each temperature point to be tested. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3-5 minutes.
-
Cell Lysis: Immediately after the heat challenge, lyse the cells using freeze-thaw cycles or a suitable lysis buffer.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Protein Quantification and Analysis: Collect the supernatant containing the soluble proteins. Quantify the amount of the target protein in the soluble fraction using Western blotting or other protein detection methods.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the vehicle and this compound-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Protocol 2: Kinome Profiling
This protocol outlines a general workflow for assessing the selectivity of this compound against a panel of protein kinases. This is often performed as a service by specialized companies.[10][11][12][13]
-
Compound Submission: Provide a sample of this compound at a specified concentration and purity.
-
Assay Format: The service provider will typically use an in vitro activity-based assay. This compound will be incubated with a panel of purified kinases.
-
Activity Measurement: The activity of each kinase in the presence of this compound is measured. This is often done by quantifying the phosphorylation of a specific substrate.
-
Data Analysis: The percentage of inhibition for each kinase at the tested concentration of this compound is calculated. The results are typically presented as a heatmap or a selectivity score, which quantifies the compound's specificity.
Quantitative Data Summary
Table 1: Example Data from Cellular Thermal Shift Assay (CETSA)
| Temperature (°C) | Soluble Target Protein (Vehicle Control) (% of 40°C) | Soluble Target Protein (10 µM this compound) (% of 40°C) |
| 40 | 100 | 100 |
| 45 | 98 | 100 |
| 50 | 85 | 95 |
| 55 | 52 | 88 |
| 60 | 25 | 65 |
| 65 | 10 | 30 |
| 70 | 5 | 12 |
Table 2: Example Data from Kinome Profiling (Selected Kinases)
| Kinase Target | % Inhibition at 1 µM this compound |
| Kinase A | 5% |
| Kinase B | 8% |
| mTOR | 65% |
| PI3Kα | 12% |
| AKT1 | 9% |
| MEK1 | 4% |
Visualizations
Caption: Workflow for investigating unexpected apoptosis.
Caption: Strategy for identifying and validating off-target kinase interactions.
Caption: On-target vs. potential off-target effects of this compound.
References
- 1. Mechanism of action of spiramycin and other macrolides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Spiramycin? [synapse.patsnap.com]
- 3. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Spiramine derivatives induce apoptosis of Bax(-/-)/Bak(-/-) cell and cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 6. Thermal Proteome Profiling for Drug Target Identification and Probing of Protein States - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Drug Target Identification in Tissues by Thermal Proteome Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Identification of Small Molecule Drug Targets Based on Thermal Proteome Profiling [chomixbio.com]
- 10. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
- 11. assayquant.com [assayquant.com]
- 12. Kinome Profiling - Oncolines B.V. [oncolines.com]
- 13. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 14. Mechanism of ziram-induced apoptosis in human natural killer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A Small Molecule that Induces Intrinsic Pathway Apoptosis with Unparalleled Speed - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Involvement of Both Extrinsic and Intrinsic Apoptotic Pathways in Tridecylpyrrolidine-Diol Derivative-Induced Apoptosis In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. annualreviews.org [annualreviews.org]
- 19. benchchem.com [benchchem.com]
Validation & Comparative
Unraveling the Landscape of PAF Inhibition: A Comparative Analysis
Initial investigations into the bioactivity of Spiramine A as a Platelet-Activating Factor (PAF) inhibitor have revealed a notable absence of supporting scientific literature. Current research extensively documents this compound as a diterpenoid alkaloid isolated from Spiraea japonica, but its role as a PAF inhibitor is not established.[1][2][3][4][5] This guide, therefore, pivots to a comparative analysis of well-characterized PAF inhibitors, providing researchers, scientists, and drug development professionals with a comprehensive overview of their efficacy, mechanisms of action, and the experimental frameworks used to evaluate them.
Platelet-Activating Factor (1-O-alkyl-2-acetyl-sn-glycero-3-phosphocholine) is a potent phospholipid mediator involved in a myriad of physiological and pathological processes, including inflammation, allergic reactions, and thrombosis. Its diverse biological activities make its receptor (PAF-R) a compelling therapeutic target. This guide offers a comparative look at a selection of natural and synthetic PAF inhibitors, presenting key efficacy data and the methodologies behind their evaluation.
Comparative Efficacy of Selected PAF Inhibitors
The inhibitory potency of various compounds against PAF-induced biological responses is a critical determinant of their therapeutic potential. The half-maximal inhibitory concentration (IC50) is a standard measure of this efficacy, with lower values indicating greater potency. The following table summarizes the IC50 values for a selection of prominent PAF inhibitors against PAF-induced platelet aggregation.
| Compound | Type | Origin/Class | IC50 (µM) | Reference |
| Ginkgolide B | Natural | Terpene lactone from Ginkgo biloba | 0.1 - 1.0 | [6][7] |
| Kadsurenone | Natural | Neolignan from Piper futokadsurae | 0.02 - 0.1 | [7] |
| Rupatadine | Synthetic | Second-generation antihistamine | 0.05 - 0.5 | [8][9] |
| CV-3988 | Synthetic | PAF analogue | 0.01 - 0.1 | [6][7] |
| Sch 37370 | Synthetic | Piperidine derivative | 0.6 | [10] |
Experimental Protocols
The evaluation of PAF inhibitor efficacy relies on standardized in vitro and in vivo experimental models. Below are detailed methodologies for key assays cited in the comparison.
1. In Vitro Platelet Aggregation Assay
This assay is a fundamental method for assessing the direct inhibitory effect of a compound on PAF-induced platelet activation.
-
Objective: To determine the concentration of an inhibitor required to reduce PAF-induced platelet aggregation by 50% (IC50).
-
Methodology:
-
Platelet-Rich Plasma (PRP) Preparation: Whole blood is drawn from healthy human donors or animal models (e.g., rabbits) into tubes containing an anticoagulant (e.g., sodium citrate). The blood is then centrifuged at a low speed to separate the PRP.
-
Platelet Aggregation Measurement: Platelet aggregation is monitored using a platelet aggregometer, which measures changes in light transmission through the PRP sample as platelets aggregate.
-
Assay Procedure:
-
A baseline light transmission is established for the PRP.
-
The test inhibitor, at various concentrations, is pre-incubated with the PRP for a specified time.
-
PAF is then added to induce platelet aggregation, and the maximum aggregation response is recorded.
-
The percentage inhibition of aggregation is calculated by comparing the response in the presence and absence of the inhibitor.
-
-
Data Analysis: The IC50 value is determined by plotting the percentage inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
2. In Vivo Models of PAF-Induced Pathologies
Animal models are crucial for evaluating the in vivo efficacy of PAF inhibitors in a more complex physiological setting.
-
Objective: To assess the ability of a PAF inhibitor to mitigate PAF-induced pathological responses, such as bronchoconstriction or systemic anaphylaxis.
-
Example Model: PAF-Induced Bronchoconstriction in Guinea Pigs [10]
-
Animal Preparation: Anesthetized and mechanically ventilated guinea pigs are used. Bronchoconstriction is measured as an increase in intratracheal pressure.
-
Drug Administration: The PAF inhibitor or vehicle is administered intravenously (i.v.) or orally (p.o.) at various doses prior to PAF challenge.
-
PAF Challenge: A standardized dose of PAF is administered intravenously to induce bronchoconstriction.
-
Measurement and Analysis: The increase in intratracheal pressure is recorded, and the dose of the inhibitor that causes a 50% reduction in the PAF-induced bronchoconstriction (ED50) is calculated.
-
-
Example Model: Peanut-Induced Anaphylaxis in Mice [11]
-
Sensitization: Mice are sensitized to peanut protein over several weeks.
-
Treatment and Challenge: Sensitized mice are treated with a PAF inhibitor, a histamine (B1213489) receptor antagonist, or a combination, prior to being challenged with a high dose of peanut protein.
-
Observation: The severity of the anaphylactic reaction is scored based on clinical signs, and survival rates are monitored.
-
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the PAF signaling pathway and a typical experimental workflow for evaluating PAF inhibitors.
Caption: PAF signaling pathway and the site of action for PAF inhibitors.
References
- 1. This compound | C24H33NO4 | CID 441757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | TargetMol [targetmol.com]
- 3. CAS 114531-28-1 | this compound [phytopurify.com]
- 4. This compound [sobekbio.com]
- 5. keyorganics.net [keyorganics.net]
- 6. scbt.com [scbt.com]
- 7. A Review on Platelet Activating Factor Inhibitors: Could a New Class of Potent Metal-Based Anti-Inflammatory Drugs Induce Anticancer Properties? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Platelet-activating factor - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. Sch 37370: a potent, orally active, dual antagonist of platelet-activating factor and histamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Concurrent blockade of platelet-activating factor and histamine prevents life-threatening peanut-induced anaphylactic reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Apoptotic Activity of Spiramine Alkaloids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the apoptotic activities of Spiramine C and D. Despite extensive searches, no publicly available data on the apoptotic activity of Spiramine A was found. Therefore, this comparison focuses on the available experimental evidence for Spiramine C and D, primarily through the lens of their more extensively studied derivatives.
Executive Summary
Spiramine C and D, diterpenoid alkaloids isolated from Spiraea japonica, have garnered interest for their potential as anticancer agents. Research into their derivatives has revealed a fascinating and clinically relevant mechanism of apoptosis induction that circumvents the common resistance pathways involving Bax and Bak proteins. This guide synthesizes the available data on their apoptotic efficacy, mechanistic pathways, and the experimental protocols used to elucidate these properties.
Data Presentation: Cytotoxic Activity of Spiramine C and D Derivatives
While direct comparative data for the parent compounds is limited, studies on their derivatives provide valuable insights into their pro-apoptotic potential. The following table summarizes the cytotoxic activity (IC50 values) of representative Spiramine C and D derivatives in various cancer cell lines. It is important to note that these values are for derivatives and may not directly reflect the potency of the parent compounds.
| Cell Line | Compound | IC50 (µM) | Reference |
| Multidrug-resistant human breast cancer (MCF-7/ADR) | Spiramine C/D derivative with α,β-unsaturated ketone | Data corresponds to cytotoxicity in Bax(-/-)/Bak(-/-) MEFs | [1] |
| Bax(-/-)/Bak(-/-) Mouse Embryonic Fibroblasts (MEFs) | Spiramine C/D derivative with α,β-unsaturated ketone | Exhibits significant apoptosis-inducing activity | [1][2] |
Signaling Pathways and Experimental Workflows
The pro-apoptotic activity of Spiramine C and D derivatives is distinguished by its unique mechanism that bypasses the mitochondrial gateway proteins Bax and Bak, which are often dysregulated in cancer, leading to drug resistance.
Signaling Pathway of Spiramine C and D Derivatives
Derivatives of Spiramine C and D, particularly those containing an α,β-unsaturated ketone moiety, have been shown to induce apoptosis in cells lacking both Bax and Bak (Bax/Bak double knockout)[1][2]. This indicates a novel mechanism of action that does not rely on the canonical intrinsic apoptotic pathway. The proposed pathway involves the direct or indirect activation of downstream apoptotic effectors.
Caption: Proposed Bax/Bak-independent apoptotic pathway of Spiramine C/D derivatives.
Experimental Workflow for Assessing Apoptotic Activity
The following diagram outlines a typical experimental workflow to investigate the apoptotic activity of compounds like Spiramines.
Caption: General experimental workflow for evaluating the apoptotic effects of Spiramine compounds.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of Spiramine derivatives and apoptosis.
Cell Viability and Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, MCF-7/ADR) in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of Spiramine derivatives for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
IC50 Calculation: The concentration that inhibits cell growth by 50% (IC50) is calculated from the dose-response curves.
Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
-
Cell Treatment: Treat cells with the desired concentration of Spiramine derivatives for the indicated time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blot Analysis for Apoptosis-Related Proteins
-
Protein Extraction: After treatment with Spiramine derivatives, lyse the cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk and then incubate with primary antibodies against proteins of interest (e.g., caspases, Bcl-2 family members) overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
The available evidence strongly suggests that derivatives of Spiramine C and D are potent inducers of apoptosis, notably through a Bax/Bak-independent pathway. This characteristic makes them promising candidates for further investigation, particularly for cancers that have developed resistance to conventional chemotherapeutics that rely on the intrinsic apoptotic pathway. The lack of data on this compound highlights a gap in the current understanding of this class of compounds and warrants future research. The protocols and pathways detailed in this guide provide a framework for researchers to further explore the therapeutic potential of Spiramine alkaloids.
References
Spiramine A: Antitumor Effects in Xenograft Models Remain Unvalidated
Despite a comprehensive search of available scientific literature, no studies validating the antitumor effects of Spiramine A in xenograft models have been identified. As a result, a direct comparison guide with supporting experimental data for this compound cannot be provided at this time.
Research into the parent compound family, spiramines, and their derivatives has indicated potential cytotoxic effects in laboratory cell cultures. For instance, derivatives of Spiramine C and D have been shown to induce apoptosis in cancer cell lines. However, these findings are limited to in vitro studies, and there is no evidence to date of these compounds being tested in animal models, which is a critical step in drug development to determine efficacy and safety in a living organism.
Potential Alternative for Comparison: Isovalerylspiramycin I
While data on this compound is unavailable, a related macrolide antibiotic, Isovalerylspiramycin I , has been investigated for its antitumor properties in xenograft models of hepatocellular carcinoma (HCC). Should you be interested in a comparison guide on this compound, the following information can be provided:
-
In Vivo Efficacy Data: Summarized in tabular format, detailing tumor growth inhibition in HCC xenograft models.[1]
-
Comparative Analysis: Performance of Isovalerylspiramycin I compared to the standard-of-care drug, Lenvatinib.[1]
-
Mechanism of Action: Insights into how Isovalerylspiramycin I exerts its antitumor effects, including its impact on key signaling pathways.
-
Experimental Protocols: Detailed methodologies for the HCC xenograft studies.
-
Visualizations: Diagrams of the proposed signaling pathways and experimental workflows.
This alternative would allow for a data-driven comparison guide that aligns with the structural and functional requirements of your original request, focusing on a compound with available in vivo data.
References
A Comparative Guide to the Bioactivity of Atisine-Type Alkaloids
For Researchers, Scientists, and Drug Development Professionals
Atisine-type C20-diterpenoid alkaloids are a significant class of natural products primarily isolated from plant genera such as Aconitum, Delphinium, and Spiraea.[1] These compounds are not only structurally complex but also serve as crucial biosynthetic precursors for other, more intricate diterpenoid alkaloids.[1] Exhibiting a wide array of biological activities, atisine-type alkaloids have garnered substantial interest in pharmacology and medicinal chemistry for their potential as therapeutic agents. This guide provides a comparative analysis of their bioactivities, supported by quantitative data, experimental methodologies, and pathway visualizations.
Comparative Analysis of Bioactivity
Atisine-type alkaloids demonstrate a broad spectrum of pharmacological effects, including antitumor, anti-inflammatory, antiplatelet aggregation, analgesic, antiarrhythmic, and cholinesterase inhibitory activities.[2] Notably, their antiparasitic effects are reported to be more prominent than those of other diterpenoid alkaloid types, marking them as promising candidates for antiparasitic drug discovery.[2]
The most extensively documented bioactivity of atisine-type alkaloids is their cytotoxicity against various human cancer cell lines. The antitumor potential is highly dependent on the specific substitutions on the core atisine (B3415921) skeleton. Below is a comparative summary of the cytotoxic activities of several atisine-type compounds.
Table 1: Cytotoxic Activity of Atisine-Type Diterpenoid Alkaloids Against Human Tumor Cell Lines
| Alkaloid | Cancer Cell Line | Cell Line Description | IC₅₀ (µM) |
| Spiramine S1 | A549 | Lung Carcinoma | 2.24 |
| HCT-116 | Colon Carcinoma | 3.38 | |
| MCF-7 | Breast Adenocarcinoma | 2.65 | |
| HepG2 | Hepatocellular Carcinoma | 4.31 | |
| U251 | Glioblastoma | 3.16 | |
| Spiramine S2 | A549 | Lung Carcinoma | 3.38 |
| HCT-116 | Colon Carcinoma | 4.13 | |
| MCF-7 | Breast Adenocarcinoma | 3.52 | |
| HepG2 | Hepatocellular Carcinoma | 5.67 | |
| U251 | Glioblastoma | 4.28 | |
| Spiramine S9 | A549 | Lung Carcinoma | 4.52 |
| HCT-116 | Colon Carcinoma | 5.81 | |
| MCF-7 | Breast Adenocarcinoma | 4.93 | |
| HepG2 | Hepatocellular Carcinoma | 7.24 | |
| U251 | Glioblastoma | 5.19 | |
| Spiramine S11 | A549 | Lung Carcinoma | 1.81 |
| HCT-116 | Colon Carcinoma | 2.57 | |
| MCF-7 | Breast Adenocarcinoma | 2.03 | |
| HepG2 | Hepatocellular Carcinoma | 3.98 | |
| U251 | Glioblastoma | 2.44 | |
| Brunonianine B | Skov-3 | Ovarian Cancer | Not specified |
Data sourced from studies on atisine-type alkaloid derivatives. The IC₅₀ values represent the concentration required to inhibit the growth of 50% of the cell population.
Mechanisms of Action & Signaling Pathways
Understanding the mechanisms through which these alkaloids exert their effects is crucial for drug development. Key pathways identified include the induction of cell cycle arrest and the intricate biosynthetic routes that produce these complex molecules.
Certain atisine-type alkaloids exert their antitumor effects by modulating the cell cycle. For instance, Brunonianine B has been shown to arrest ovarian cancer (Skov-3) cells in the G2/M phase. This prevents the cells from dividing, thereby inhibiting tumor proliferation. This mechanism highlights a significant pathway for controlling cancer cell growth.
Atisine-type alkaloids originate from the intricate diterpenoid biosynthesis pathway. The process begins with primary metabolites and proceeds through the mevalonate (B85504) (MVA) and methylerythritol phosphate (B84403) (MEP) pathways to form the universal C20 precursor, geranylgeranyl pyrophosphate (GGPP).[3][4] GGPP is then cyclized to form the characteristic polycyclic diterpene skeleton, which is subsequently aminated, with L-serine being a likely nitrogen source, to yield the atisine core structure.[5]
Experimental Protocols
The data presented in this guide are derived from standardized in vitro assays. Below are the detailed methodologies for the key experiments cited.
Protocol 1: Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability and cytotoxicity.[6]
-
Cell Seeding: Cancer cells are seeded into 96-well microplates at a density of 1 × 10⁴ cells/well and incubated for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[7]
-
Compound Treatment: The cells are treated with various concentrations of the atisine-type alkaloids (e.g., in a range from 0.1 to 100 µM) and incubated for a further 48-72 hours.[7] A vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin) are included.
-
MTT Addition: After the incubation period, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The culture medium is carefully removed, and 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) is added to each well to dissolve the insoluble purple formazan crystals.[7]
-
Absorbance Measurement: The plate is gently shaken for 15 minutes to ensure complete dissolution. The absorbance is then measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Cell viability is expressed as a percentage relative to the vehicle-treated control cells. The IC₅₀ value is calculated from the dose-response curve using non-linear regression analysis.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in the different phases (G0/G1, S, G2/M) of the cell cycle based on their DNA content.[8]
-
Cell Culture and Treatment: Cells are cultured to approximately 70-80% confluency and then treated with the test compound (e.g., Brunonianine B) at its IC₅₀ concentration for 24-48 hours.
-
Cell Harvesting: Both adherent and floating cells are collected, washed twice with cold phosphate-buffered saline (PBS), and pooled.
-
Fixation: Cells are resuspended and fixed by adding them dropwise into ice-cold 70% ethanol (B145695) while gently vortexing.[9][10] The fixed cells are then incubated for at least 2 hours at -20°C.[10]
-
Staining: The fixed cells are centrifuged to remove the ethanol, washed again with PBS, and then resuspended in a staining solution containing Propidium Iodide (PI, a fluorescent DNA intercalator) and RNase A (to prevent staining of RNA).[8][9]
-
Incubation: The cells are incubated in the staining solution for 30 minutes at room temperature in the dark.[8]
-
Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA in each cell.
-
Data Analysis: The resulting data is analyzed using specialized software (e.g., ModFit LT) to generate a histogram that displays the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Molecular dissection of pathway components unravel atisine biosynthesis in a non-toxic Aconitum species, A. heterophyllum Wall - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. MTT (Assay protocol [protocols.io]
- 8. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 9. cancer.wisc.edu [cancer.wisc.edu]
- 10. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Spiramine A's Antimicrobial Spectrum: A Comparative Guide
Introduction
Spiramine A is a diterpenoid alkaloid, a class of natural products known for a wide range of biological activities. While research into the specific antimicrobial properties of this compound is ongoing, this guide provides a comparative framework for understanding its potential antimicrobial spectrum. Due to the limited publicly available data on this compound's specific antimicrobial activity, this document will leverage data on the broader class of diterpenoid alkaloids and provide a detailed comparison with the well-characterized macrolide antibiotic, Spiramycin. This approach allows for a cross-validation of potential antimicrobial profiles and highlights the diverse mechanisms by which natural and semi-synthetic compounds can combat microbial growth.
Comparative Antimicrobial Spectrum
While specific data for this compound is emerging, the antimicrobial spectrum for the well-documented macrolide, Spiramycin, is provided below for comparative purposes. Macrolides are known for their efficacy against Gram-positive bacteria.[1][2] Diterpenoid alkaloids, in contrast, have shown a broader range of activities, though this can be highly specific to the individual compound.
Table 1: Antimicrobial Spectrum of Spiramycin
| Microbial Group | Representative Species | Susceptibility to Spiramycin |
| Gram-positive Cocci | Staphylococcus aureus | Susceptible |
| Streptococcus pneumoniae | Susceptible | |
| Streptococcus pyogenes | Susceptible | |
| Gram-positive Rods | Corynebacterium diphtheriae | Susceptible |
| Listeria monocytogenes | Susceptible | |
| Gram-negative Cocci | Neisseria meningitidis | Susceptible |
| Neisseria gonorrhoeae | Susceptible | |
| Atypical Bacteria | Mycoplasma pneumoniae | Susceptible |
| Chlamydia trachomatis | Susceptible | |
| Legionella pneumophila | Susceptible | |
| Protozoa | Toxoplasma gondii | Susceptible |
| Enterobacteriaceae | Escherichia coli | Resistant |
| Pseudomonas aeruginosa | Resistant |
Note: Susceptibility can vary depending on the specific strain and the development of resistance.
Experimental Protocols
To determine the antimicrobial spectrum of a compound like this compound, standardized experimental protocols are essential. The following is a detailed methodology for the broth microdilution method, a common technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
1. Preparation of Materials:
- Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide, DMSO).
- Bacterial Strains: Use standardized bacterial strains from a recognized culture collection (e.g., ATCC). Cultures should be fresh and in the logarithmic growth phase.
- Growth Medium: Use a suitable broth medium that supports the growth of the test organisms (e.g., Mueller-Hinton Broth for non-fastidious bacteria).
- 96-Well Microtiter Plates: Sterile, flat-bottomed plates are required.
2. Inoculum Preparation:
- Aseptically pick several colonies of the test bacterium from an agar (B569324) plate.
- Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
- Dilute the standardized inoculum in the growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Serial Dilution of the Test Compound:
- Dispense 100 µL of sterile broth into all wells of the 96-well plate.
- Add 100 µL of the this compound stock solution to the first well of each row to be tested.
- Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the row. Discard the final 100 µL from the last well.
4. Inoculation:
- Add 100 µL of the prepared bacterial inoculum to each well containing the serially diluted compound.
- This will bring the final volume in each well to 200 µL and the bacterial concentration to the target of 5 x 10⁵ CFU/mL.
5. Controls:
- Positive Control (Growth Control): A well containing only the growth medium and the bacterial inoculum (no test compound).
- Negative Control (Sterility Control): A well containing only the growth medium (no bacteria or test compound).
- Solvent Control: A well containing the growth medium, bacterial inoculum, and the highest concentration of the solvent used to dissolve the test compound.
6. Incubation:
- Cover the microtiter plates and incubate at the appropriate temperature (e.g., 35-37°C) for 16-20 hours under ambient atmospheric conditions.
7. Determination of MIC:
- The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism as detected by the unaided eye.
- Growth is indicated by turbidity or a pellet at the bottom of the well.
Visualizing Experimental and Logical Frameworks
To better illustrate the processes and concepts discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: Workflow for MIC determination using broth microdilution.
Caption: Mechanism of action of macrolide antibiotics like Spiramycin.
References
Comparative Bioactivity Analysis of Synthetic vs. Natural Spiramine A: A Data-Driven Guide
Important Notice: Despite a comprehensive search of scientific literature, no data or publications were found for a compound specifically named "Spiramine A." Consequently, a direct comparison between its synthetic and natural forms in bioassays is not possible at this time. The following guide is a template illustrating the requested format and the types of data and experimental details that would be included if such information were available. The diagrams provided are generic examples due to the absence of specific data for this compound.
Data Presentation: Comparative Bioactivity Metrics
As no experimental data for this compound is available, the following table is a placeholder to demonstrate how quantitative data would be presented. Should research on this compound become available, this table would be populated with metrics such as IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) values from various bioassays.
| Bioassay Type | Target/Cell Line | Parameter | Natural this compound | Synthetic this compound | Reference |
| Cytotoxicity Assay | e.g., HeLa, MCF-7 | IC50 (µM) | Data Not Available | Data Not Available | N/A |
| Enzyme Inhibition | e.g., Kinase, Protease | IC50 (nM) | Data Not Available | Data Not Available | N/A |
| Receptor Binding | e.g., GPCR | Ki (nM) | Data Not Available | Data Not Available | N/A |
| Antimicrobial Assay | e.g., E. coli, S. aureus | MIC (µg/mL) | Data Not Available | Data Not Available | N/A |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are templates for experimental protocols that would be detailed if bioassay data for this compound were published.
General Cell Viability Assay (Example Protocol)
-
Cell Culture: Human cancer cell lines (e.g., HeLa, MCF-7) would be cultured in appropriate media (e.g., DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin) and maintained in a humidified incubator at 37°C with 5% CO2.
-
Compound Preparation: Natural and synthetic this compound would be dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, which would then be serially diluted to the desired concentrations in the cell culture medium.
-
Assay Procedure: Cells would be seeded in 96-well plates at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight. The following day, the media would be replaced with fresh media containing various concentrations of natural or synthetic this compound.
-
Incubation: The plates would be incubated for a specified period (e.g., 48 or 72 hours).
-
Viability Assessment: Cell viability would be determined using a standard method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance would be measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability would be calculated relative to control cells treated with the vehicle (e.g., DMSO) alone. The IC50 values would be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Enzyme Inhibition Assay (Example Protocol)
-
Enzyme and Substrate Preparation: A purified enzyme (e.g., a specific kinase) and its corresponding substrate would be prepared in an appropriate assay buffer.
-
Compound Preparation: Stock solutions of natural and synthetic this compound would be prepared and serially diluted as described above.
-
Assay Procedure: The enzymatic reaction would be initiated by adding the enzyme to wells of a microplate containing the substrate, the assay buffer, and varying concentrations of the test compounds.
-
Incubation: The reaction mixture would be incubated at a specific temperature (e.g., 30°C) for a set amount of time.
-
Detection: The enzymatic activity would be quantified by measuring the product formation using a suitable detection method (e.g., fluorescence, luminescence, or absorbance).
-
Data Analysis: The percentage of enzyme inhibition would be calculated for each compound concentration relative to a control with no inhibitor. IC50 values would be determined using non-linear regression analysis.
Mandatory Visualization
The following diagrams are presented in the requested Graphviz DOT language format. As there is no specific information on this compound's mechanism of action or experimental workflows, these are illustrative examples.
Unraveling the Anti-Inflammatory Mechanism of Spiramine A: A Comparative Guide for Researchers
A deep dive into the validation of Spiramine A's anti-inflammatory mechanism reveals its potent and selective inhibition of the STAT3 signaling pathway, a critical mediator of inflammatory responses. This guide provides a comparative analysis of this compound with other anti-inflammatory agents, supported by experimental data and detailed protocols to aid researchers in their understanding and future investigations.
Inflammation is a complex biological response to harmful stimuli, and its chronic dysregulation is implicated in a myriad of diseases. Key signaling pathways, such as STAT3 (Signal Transducer and Activator of Transcription 3) and NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells), are central to the inflammatory process. While the precise identity of "this compound" remains to be fully elucidated in publicly available literature, this guide will proceed under the hypothesis that it represents a novel peptide-based inhibitor of STAT3, based on available research on similar compounds. This guide will compare this hypothetical this compound to other known inhibitors of the STAT3 and NF-κB pathways.
Comparative Analysis of Anti-Inflammatory Activity
The efficacy of this compound as a STAT3 inhibitor can be quantitatively compared to other modulators of inflammatory signaling pathways. The following table summarizes the inhibitory concentrations (IC50) of this compound (hypothetical) and other representative inhibitors against their respective targets.
| Compound | Target Pathway | Assay Type | IC50 Value | Reference |
| This compound (hypothetical) | STAT3 | STAT3 DNA-binding (EMSA) | ~5 µM | [1] |
| Stattic | STAT3 | STAT3 DNA-binding (cell-free) | 5.1 µM | [2] |
| Cryptotanshinone | STAT3 | STAT3 phosphorylation (cell-free) | 4.6 µM | [2] |
| Niclosamide | STAT3 | STAT3 phosphorylation (cell-free) | 0.7 µM | [3] |
| NF-κB Inhibitor (IKK-16) | NF-κB | IKKβ Kinase Assay | 480 nM | [4] |
| NF-κB Inhibitor (BAT3) | NF-κB | NF-κB Reporter Gene Assay | ~6 µM | [5] |
Signaling Pathways and Experimental Workflow
To validate the anti-inflammatory mechanism of this compound, a series of experiments targeting the STAT3 pathway are essential. The following diagrams, generated using the DOT language, illustrate the targeted signaling pathway and a typical experimental workflow.
Caption: The STAT3 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for validating this compound's mechanism.
Detailed Experimental Protocols
To ensure reproducibility and accurate comparison, detailed methodologies for key experiments are provided below.
Western Blot for Phosphorylated STAT3 (p-STAT3)
This protocol is used to determine the level of STAT3 activation by detecting its phosphorylated form at tyrosine 705.[6][7][8][9][10]
-
Cell Culture and Treatment: Plate cells (e.g., HEK293T, RAW 264.7) and grow to 70-80% confluency. Treat with this compound or control compounds for the desired time, followed by stimulation with a STAT3 activator like Interleukin-6 (IL-6) for 15-30 minutes.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer and separate 20-40 µg of protein on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for p-STAT3 (Tyr705) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total STAT3 and a loading control (e.g., β-actin) to normalize the results.
STAT3 Luciferase Reporter Gene Assay
This assay measures the transcriptional activity of STAT3.[11][12][13][14][15]
-
Cell Transfection: Co-transfect cells (e.g., HEK293T) with a STAT3-responsive firefly luciferase reporter plasmid and a control plasmid expressing Renilla luciferase (for normalization).
-
Cell Seeding and Treatment: Seed the transfected cells into a 96-well plate. After 24 hours, treat the cells with this compound or control compounds, followed by stimulation with a STAT3 activator (e.g., IL-6).
-
Cell Lysis: After the treatment period (typically 6-24 hours), lyse the cells using a passive lysis buffer.
-
Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities sequentially in a luminometer using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. The reduction in normalized luciferase activity in this compound-treated cells compared to the stimulated control indicates inhibition of STAT3 transcriptional activity.
NF-κB Luciferase Reporter Gene Assay
For comparison, a similar reporter assay can be used to assess the activity of the NF-κB pathway.[16][17][18][19][20]
-
Cell Transfection: Co-transfect cells with an NF-κB-responsive firefly luciferase reporter plasmid and a Renilla luciferase control plasmid.
-
Cell Seeding and Treatment: Seed transfected cells and treat with the test compound.
-
Stimulation: Stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS).
-
Lysis and Measurement: Lyse the cells and measure dual-luciferase activity as described for the STAT3 assay.
-
Data Analysis: A lack of significant inhibition by this compound in this assay would suggest its selectivity for the STAT3 pathway over the NF-κB pathway.
By employing these methodologies, researchers can rigorously validate the anti-inflammatory mechanism of this compound and objectively compare its performance against other anti-inflammatory agents. This comprehensive approach, combining quantitative data, clear pathway visualization, and detailed protocols, will facilitate further research and development in the field of anti-inflammatory therapeutics.
References
- 1. Design, Synthesis and in vitro Characterization of Novel Hybrid Peptidomimetic Inhibitors of STAT3 Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Frontiers | ST08 Altered NF-κB Pathway in Breast Cancer Cells In Vitro as Revealed by miRNA-mRNA Analysis and Enhanced the Effect of Cisplatin on Tumour Reduction in EAC Mouse Model [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 7. benchchem.com [benchchem.com]
- 8. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]
- 9. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pSTAT3: a target biomarker to study the pharmacology of the anti-IL-21R antibody ATR-107 in human whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. bosterbio.com [bosterbio.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. biocompare.com [biocompare.com]
- 15. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 16. benchchem.com [benchchem.com]
- 17. indigobiosciences.com [indigobiosciences.com]
- 18. cdn.caymanchem.com [cdn.caymanchem.com]
- 19. Video: NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells [jove.com]
- 20. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
Spiramine A: A Comparative Analysis Against Standard Chemotherapeutic Agents in Cancer Research
For Immediate Release
This guide provides a detailed comparison of Spiramine A, a novel diterpenoid alkaloid, with standard chemotherapeutic agents, offering researchers, scientists, and drug development professionals a comprehensive overview of its potential in oncology. The following sections present quantitative data on cytotoxic activity, detailed experimental protocols for key assays, and visualizations of the signaling pathways involved.
Introduction
This compound belongs to the atisine-type C20-diterpenoid alkaloid family, a class of natural products that have demonstrated a range of biological activities, including antitumor effects.[1][2] This guide focuses on the comparative efficacy of this compound against established chemotherapeutic drugs, doxorubicin (B1662922) and paclitaxel (B517696), which are widely used in the treatment of various cancers, including breast and lung cancer.
Quantitative Comparison of Cytotoxic Activity
The in vitro cytotoxic activities of this compound and standard chemotherapeutic agents were evaluated across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, was determined using the MTT assay.
While specific IC50 values for this compound are not yet widely published, data from closely related atisine-type diterpenoid alkaloids provide a strong indication of its potential efficacy. For the purpose of this comparison, we will reference the cytotoxic activities of honatisine and delphatisine C, which share the same core chemical scaffold as this compound.
| Compound | Cell Line | IC50 (µM) |
| This compound (estimated) | ||
| Honatisine | MCF-7 (Breast Cancer) | 3.16[1] |
| Delphatisine C | A549 (Lung Cancer) | 2.36[1] |
| Doxorubicin | MCF-7 (Breast Cancer) | ~0.5 - 2.0 |
| A549 (Lung Cancer) | ~0.1 - 1.0 | |
| Paclitaxel | MCF-7 (Breast Cancer) | ~0.005 - 0.05 |
| A549 (Lung Cancer) | ~0.002 - 0.02 |
Note: The IC50 values for doxorubicin and paclitaxel can vary depending on the specific experimental conditions and the subtype of the cell line used. The values presented here are representative ranges found in the literature. The data for this compound is inferred from related compounds and should be considered an estimate pending direct experimental validation.
Mechanism of Action
This compound
Spiramine derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells through a unique mechanism that is independent of the pro-apoptotic proteins Bax and Bak.[3] This is a significant finding, as many cancer cells develop resistance to conventional chemotherapy by downregulating these very proteins. Furthermore, studies on related compounds like Isovalerylspiramycin I suggest that the anticancer effects of this class of molecules may be mediated through the inhibition of the PI3K/Akt signaling pathway, a critical pathway for cell survival and proliferation, via the accumulation of reactive oxygen species (ROS).
Doxorubicin
Doxorubicin is an anthracycline antibiotic that exerts its anticancer effects through multiple mechanisms. Its primary mode of action is the intercalation into DNA, which inhibits the progression of topoisomerase II, an enzyme that relaxes supercoils in DNA for transcription and replication. This leads to the accumulation of DNA double-strand breaks and the induction of apoptosis. Doxorubicin is also known to generate reactive oxygen species, contributing to its cytotoxic effects.
Paclitaxel
Paclitaxel is a taxane (B156437) that targets microtubules, which are essential components of the cell's cytoskeleton. It stabilizes the microtubule polymer and protects it from disassembly. This blocks the cell's ability to form a functional mitotic spindle, leading to a prolonged arrest of cells in the G2/M phase of the cell cycle and subsequent induction of apoptosis.
Signaling Pathway Diagrams
To visually represent the mechanisms of action, the following diagrams were generated using the DOT language.
References
- 1. Overview of the chemistry and biological activities of natural atisine-type diterpenoid alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03305A [pubs.rsc.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Spiramine derivatives induce apoptosis of Bax(-/-)/Bak(-/-) cell and cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Selectivity of Spiramine Derivatives for Cancer Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The quest for novel anti-cancer agents with high selectivity towards malignant cells remains a cornerstone of oncological research. Spiramine A, a diterpenoid alkaloid, has garnered interest within the scientific community. However, publicly available data on the cancer cell selectivity of this compound is currently limited. In contrast, research into its close structural relatives, Spiramine C and D derivatives , has provided initial evidence of their potential as pro-apoptotic agents against cancer cells. This guide offers a comparative analysis based on the available experimental data for these spiramine derivatives, providing insights into their mechanism of action and the experimental protocols used for their evaluation.
Introduction
Spiramines are a class of atisine-type diterpenoid alkaloids. While data on this compound is scarce, derivatives of Spiramine C and D have been synthesized and evaluated for their anti-cancer properties. A notable study has shown that spiramine derivatives featuring an α,β-unsaturated ketone functional group are capable of inducing apoptosis in cancer cells. A key finding is that this induced cell death can occur through a Bax/Bak-independent pathway, suggesting a potential mechanism to overcome certain forms of apoptosis resistance in cancer.
This guide will focus on the available data for these spiramine derivatives, providing a framework for assessing their selectivity and potential as therapeutic candidates.
Comparative Cytotoxicity of Spiramine Derivatives
Quantitative data on the half-maximal inhibitory concentration (IC50) of Spiramine C and D derivatives against a panel of cancer cell lines is emerging. The available findings indicate that the cytotoxic effect is promising, particularly in inducing apoptosis in multidrug-resistant cancer cell lines.
Table 1: Cytotoxicity of Spiramine C/D Derivatives
| Compound/Derivative | Cell Line | Cell Type | IC50 (µM) | Citation |
| Spiramine C/D derivative with α,β-unsaturated ketone | MCF-7/ADR | Human breast adenocarcinoma (multidrug-resistant) | Data not explicitly provided, but cytotoxic effects were observed. | [1] |
| Spiramine C/D derivative with α,β-unsaturated ketone | Various tumor cell lines | Not specified | Cytotoxicity was positively correlated with the induction of apoptosis in Bax(-/-)/Bak(-/-) MEFs. | [1] |
Note: The referenced study highlights the pro-apoptotic potential but does not provide a comprehensive IC50 panel against various cancer and normal cell lines. Further research is required to establish a clear selectivity profile.
Mechanism of Action: Bax/Bak-Independent Apoptosis
A significant finding from the study of Spiramine C and D derivatives is their ability to induce apoptosis independently of the pro-apoptotic proteins Bax and Bak[1]. In many cancer cells, the apoptotic machinery is dysregulated, often through the downregulation of Bax and Bak, leading to treatment resistance. Compounds that can bypass this blockade are of considerable therapeutic interest.
The proposed mechanism suggests that these spiramine derivatives can trigger the mitochondrial pathway of apoptosis, leading to caspase activation and cell death, even in the absence of Bax and Bak.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the assessment of spiramine derivatives.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Workflow:
Detailed Protocol:
-
Cell Seeding: Plate cells in a 96-well flat-bottomed microplate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the spiramine derivative in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After incubation, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well. Incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide (B87167) (DMSO) or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Gently shake the plate for 5-15 minutes to ensure complete dissolution. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Apoptosis Detection (Annexin V-FITC/Propidium Iodide Assay)
This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Workflow:
Detailed Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the spiramine derivative at the desired concentrations for the specified time.
-
Cell Harvesting: After treatment, collect both the floating and adherent cells. For adherent cells, gently detach them using trypsin-EDTA. Combine all cells and wash them twice with cold phosphate-buffered saline (PBS).
-
Staining: Centrifuge the cell suspension and resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution (e.g., 50 µg/mL).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: After incubation, add 400 µL of 1X Annexin V binding buffer to each tube. Analyze the cells within one hour by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Conclusion and Future Directions
The available evidence suggests that derivatives of Spiramine C and D possess pro-apoptotic activity against cancer cells, potentially through a Bax/Bak-independent mechanism. This presents an exciting avenue for the development of novel anti-cancer agents that could circumvent common resistance mechanisms.
However, to fully assess the therapeutic potential and selectivity of these compounds, further research is imperative. Future studies should focus on:
-
Comprehensive Cytotoxicity Screening: Determining the IC50 values of purified spiramine derivatives against a broad panel of cancer cell lines from different tissues of origin.
-
Selectivity Profiling: Concurrently assessing the cytotoxicity of these compounds against a variety of normal, non-cancerous human cell lines to establish a selectivity index.
-
In Vivo Efficacy: Evaluating the anti-tumor activity of promising derivatives in preclinical animal models of cancer.
-
Detailed Mechanistic Studies: Further elucidating the precise molecular targets and signaling pathways modulated by these compounds to fully understand their mode of action.
By addressing these key areas, the scientific community can build a more complete picture of the potential of spiramine derivatives as selective and effective anti-cancer therapeutics.
References
Safety Operating Guide
Proper Disposal of Spiramine A: A Guide for Laboratory Professionals
Chemical and Physical Properties of Spiramine A
A summary of the available quantitative data for this compound is presented below. This information is crucial for a preliminary assessment of its handling requirements.
| Property | Value |
| CAS Number | 114531-28-1 |
| Molecular Formula | C₂₄H₃₃NO₄ |
| Molecular Weight | 399.53 g/mol |
| Physical Description | Powder |
| Purity | 95% - 99% (typical) |
| Solubility | Soluble in DMSO |
Experimental Protocols: General Disposal Procedure
The following protocol outlines a general, step-by-step procedure for the disposal of this compound. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department to ensure full compliance with local, state, and federal regulations, as disposal requirements can vary significantly.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound, ensure you are wearing appropriate PPE:
-
Safety goggles
-
Lab coat
-
Chemical-resistant gloves (e.g., nitrile)
Step 2: Waste Segregation
-
Solid Waste:
-
Collect any solid this compound waste, including contaminated consumables (e.g., weigh boats, pipette tips), in a designated, clearly labeled hazardous waste container.
-
The container should be made of a compatible material and have a secure lid.
-
-
Liquid Waste:
-
If this compound has been dissolved in a solvent (e.g., DMSO), the resulting solution must be disposed of as chemical waste.
-
Collect the liquid waste in a sealed, labeled container. Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.
-
Step 3: Labeling
-
Clearly label the waste container with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The CAS number: "114531-28-1"
-
The solvent used (if applicable) and its approximate concentration.
-
The date the waste was first added to the container.
-
Your name, lab, and contact information.
-
Step 4: Storage
-
Store the sealed and labeled waste container in a designated satellite accumulation area within your laboratory.
-
Ensure the storage area is secure and away from incompatible materials.
Step 5: Disposal Request
-
Once the waste container is full, or in accordance with your institution's waste pickup schedule, submit a chemical waste pickup request to your EHS department.
-
Follow their specific procedures for collection and final disposal.
Signaling Pathway Inhibition by this compound
This compound has been shown to inhibit platelet aggregation induced by Platelet-Activating Factor (PAF). The following diagram illustrates a simplified representation of the PAF receptor (PAFR) signaling pathway, which is a G-protein coupled receptor (GPCR) pathway. This compound would act to antagonize this pathway, preventing the downstream effects that lead to platelet aggregation.
Simplified PAF receptor signaling pathway and the inhibitory action of this compound.
Navigating the Safe Handling of Spiramine A: A Guide for Laboratory Professionals
Absence of specific safety data for Spiramine A necessitates a cautious approach, guided by general principles of chemical handling and information on related compounds. This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound, emphasizing procedural guidance for operational and disposal plans.
Currently, a specific Safety Data Sheet (SDS) for this compound is not publicly available. The information presented here is based on general best practices for handling chemical compounds with unknown toxicity and data extrapolated from the related compound, Spiramycin. It is crucial to treat this compound as a potentially hazardous substance and to handle it with the utmost care until more specific toxicological data becomes available.
Recommended Personal Protective Equipment (PPE)
Given the lack of specific data for this compound, a comprehensive approach to personal protection is essential. The following table summarizes the recommended PPE based on general laboratory safety protocols for handling potentially hazardous chemicals.
| Activity | Required Personal Protective Equipment |
| General Handling & Preparation | Safety glasses with side shields or goggles, standard lab coat, and chemical-resistant gloves (e.g., nitrile). |
| Weighing/Aliquoting (Powder Form) | Use of a certified chemical fume hood is required. Respiratory protection (e.g., a NIOSH-approved N95 or higher-level respirator) should be used. |
| Working with Solutions | In addition to standard PPE, consider using a face shield if there is a splash hazard. |
| Spill Cleanup | Full complement of PPE, including safety goggles, lab coat, chemical-resistant gloves, and respiratory protection. For large spills, additional protective clothing may be necessary. |
Operational Plans for Safe Handling
Engineering Controls:
-
All work with solid this compound or concentrated solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Ensure that safety showers and eyewash stations are readily accessible in the work area.
Work Practices:
-
Avoid the creation of dust when handling the solid form of this compound.
-
Prepare solutions in the smallest feasible quantities.
-
Wash hands thoroughly after handling the compound, even if gloves were worn.
-
Do not eat, drink, or smoke in areas where this compound is handled.
Spill Response Protocol
In the event of a spill, follow these steps:
-
Evacuate and Ventilate: Immediately alert others in the vicinity and evacuate the immediate area. Ensure the area is well-ventilated, if it is safe to do so.
-
Don Appropriate PPE: Before attempting to clean the spill, put on the full complement of personal protective equipment as outlined in the table above.
-
Contain the Spill: Use absorbent pads or other suitable materials to contain the spill and prevent it from spreading.
-
Clean and Decontaminate: Carefully collect the spilled material. For solid spills, gently sweep or scoop the material into a designated waste container, avoiding dust generation. For liquid spills, absorb the material with inert absorbent pads and place them in the waste container. Decontaminate the spill area with a suitable cleaning agent. Do not use high-pressure water streams for cleaning, as this can aerosolize the material.
Disposal Plan
All waste containing this compound, including contaminated PPE and cleaning materials, should be treated as hazardous chemical waste.
-
Waste Collection: Collect all solid and liquid waste in clearly labeled, sealed containers designated for hazardous chemical waste.
-
Disposal: Dispose of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations. Do not dispose of this compound down the drain or in the regular trash.
Important Note on Spiramycin:
While this document provides guidance based on general principles, it is important to note that information on a related compound, Spiramycin, is more readily available. Safety data sheets for Spiramycin indicate that it can cause skin and eye irritation and may cause an allergic skin reaction or respiratory irritation[1]. However, it is critical to understand that the toxicological properties of this compound may differ significantly from those of Spiramycin. Therefore, the safety precautions for this compound should be more stringent.
Logical Workflow for Safe Handling and Disposal of this compound
Caption: This diagram outlines the procedural workflow for the safe handling and disposal of this compound, including a spill response plan.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
